5-(3-Boronophenyl)pentanoic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(3-boronophenyl)pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BO4/c13-11(14)7-2-1-4-9-5-3-6-10(8-9)12(15)16/h3,5-6,8,15-16H,1-2,4,7H2,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGGDWAPJLLSYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCCC(=O)O)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60674600 | |
| Record name | 5-(3-Boronophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072946-56-5 | |
| Record name | 3-Boronobenzenepentanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-56-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-(3-Boronophenyl)pentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60674600 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Functionalized Arylboronic Acids
An In-Depth Technical Guide to the Synthesis and Characterization of 5-(3-Boronophenyl)pentanoic Acid
Arylboronic acids and their derivatives are foundational pillars in modern organic synthesis, primarily celebrated for their pivotal role in palladium-catalyzed cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling.[1] Their stability, low toxicity, and functional group tolerance have established them as indispensable building blocks in the pharmaceutical, agrochemical, and materials science industries.
This guide focuses on a specific, bifunctional molecule: This compound . This compound is of particular interest to researchers and drug development professionals as it combines the reactive boronic acid moiety with a flexible pentanoic acid chain. This unique architecture allows it to serve as a versatile synthon, enabling its incorporation into larger molecules through either the boronic acid (e.g., via Suzuki coupling) or the carboxylic acid (e.g., via amide bond formation). Such bifunctional linkers are critical in the development of targeted therapeutics, molecular probes, and advanced polymer systems.
Herein, we provide a field-proven, in-depth guide to a robust synthesis, purification, and comprehensive characterization of this compound, framed with the causal insights and self-validating protocols expected in a professional research environment.
Part 1: A Strategic Approach to Synthesis
The synthesis of a molecule with two distinct functional groups requires a carefully planned strategy to ensure compatibility and high yield. A common challenge is the potential for self-reaction or interference between the reactive sites. Our chosen strategy involves a sequential, palladium-catalyzed functionalization of a simple aromatic precursor, 1,3-dibromobenzene. This approach offers excellent control over regioselectivity and leverages well-established, high-yielding reactions.
The causality behind this choice is threefold:
-
Starting Material Availability: 1,3-dibromobenzene is a commercially available and inexpensive starting material.
-
Reaction Orthogonality: The differential reactivity of the two C-Br bonds can be exploited, or they can be addressed sequentially with high fidelity.
-
Robustness of Palladium Catalysis: Modern palladium catalysts and ligands offer exceptional reliability and functional group tolerance, making this a trustworthy and scalable route.[2]
Overall Synthetic Workflow
The synthesis is designed as a three-step process:
-
Miyaura Borylation: A selective monosubstitution of 1,3-dibromobenzene to install a protected boronic acid (boronate ester).
-
Suzuki-Miyaura Cross-Coupling: Introduction of the five-carbon acid chain by coupling the remaining C-Br bond with a suitable organoboron partner.
-
Concurrent Deprotection: Hydrolysis of both the carboxylate ester and the boronate ester to yield the final product.
Sources
A Guide to the Structural Elucidation of 5-(3-Boronophenyl)pentanoic acid (CAS 1072946-56-5)
Abstract
This technical guide provides a comprehensive, methodology-driven walkthrough for the structural elucidation of the compound identified by CAS number 1072946-56-5, 5-(3-Boronophenyl)pentanoic acid. Designed for researchers and professionals in drug development and chemical sciences, this document moves beyond a simple recitation of data. It details the logical framework and scientific rationale underpinning the spectroscopic analysis, from initial molecular formula determination to the final assembly of the molecular architecture. We will explore the synergistic application of Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and a suite of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) Nuclear Magnetic Resonance (NMR) experiments. Each step is presented as a self-validating component of the overall analytical workflow, emphasizing the causality behind experimental choices and the interpretation of the resulting data to unambiguously confirm the structure.
Introduction: The Analytical Challenge
The process of structural elucidation is a cornerstone of chemical research and development. It is an investigative process where an unknown compound is characterized to determine its precise molecular structure. The compound registered under CAS 1072946-56-5 is known as this compound.[1][2][3] For the purpose of this guide, we will treat it as an "unknown" to demonstrate a robust and systematic elucidation workflow. This process is critical for confirming the identity of synthesized materials, identifying natural products, or characterizing metabolites, ensuring the integrity of chemical entities used in further research. The workflow described herein integrates multiple spectroscopic techniques, each providing a unique piece of the structural puzzle.
Foundational Analysis: Molecular Formula and Unsaturation
The first step in any structure elucidation is to determine the molecular formula and the degree of unsaturation. High-Resolution Mass Spectrometry (HRMS) is the definitive tool for this purpose.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the analyte in a suitable solvent (e.g., acetonitrile or methanol) to a final concentration of 1 µg/mL.
-
Instrumentation: Utilize an Electrospray Ionization (ESI) source coupled to a Time-of-Flight (TOF) or Orbitrap mass analyzer. ESI is chosen for its soft ionization, which minimizes fragmentation and preserves the molecular ion.[4]
-
Analysis Mode: Operate in negative ion mode, as both carboxylic acids and boronic acids are readily deprotonated.[5]
-
Data Acquisition: Acquire the mass spectrum over a range of m/z 50-500. The instrument's high resolution allows for mass measurement to four or more decimal places, enabling the determination of the elemental composition.[6]
Data Interpretation and Results
The HRMS analysis would yield a prominent ion peak for the deprotonated molecule, [M-H]⁻.
-
Observed [M-H]⁻: m/z 221.0993
-
Molecular Formula Calculation: Software analysis of this exact mass suggests a molecular formula of C₁₁H₁₄BO₄⁻. Adding a proton gives the neutral molecular formula: C₁₁H₁₅BO₄ .[1][2]
-
Molecular Weight: The monoisotopic mass of the neutral molecule is 222.1067 Da.
With the molecular formula established, the Degree of Unsaturation (DoU) can be calculated to infer the presence of rings or multiple bonds:
DoU = C + 1 - (H/2) + (N/2) - (X/2) DoU = 11 + 1 - (15/2) = 5
A DoU of 5 suggests a significant degree of unsaturation. A benzene ring accounts for four degrees (one ring and three double bonds), leaving one degree of unsaturation, which is consistent with a carbonyl group (C=O) in a carboxylic acid.
Functional Group Identification via Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR) IR
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum from 4000 cm⁻¹ to 400 cm⁻¹.
-
Background Correction: A background spectrum of the clean, empty ATR crystal is recorded and automatically subtracted from the sample spectrum.
Predicted IR Spectrum and Interpretation
The IR spectrum provides clear evidence for the primary functional groups:
| Wavenumber (cm⁻¹) | Intensity / Shape | Assignment |
| 3300-2500 | Strong, Very Broad | O-H stretch of a hydrogen-bonded carboxylic acid dimer.[8][9] |
| ~3050 | Weak, Sharp | Aromatic C-H stretch. |
| 2950-2850 | Medium, Sharp | Aliphatic C-H stretches. |
| 1710-1690 | Strong, Sharp | C=O stretch of a carboxylic acid dimer.[8][9] |
| ~1600, ~1475 | Medium-Weak | C=C stretches of the aromatic ring. |
| ~1350 | Medium | B-O stretch (associated with the boronic acid).[10] |
| 1320-1210 | Strong | C-O stretch of the carboxylic acid.[8] |
The extremely broad O-H stretch and the strong carbonyl absorption around 1700 cm⁻¹ are definitive indicators of a carboxylic acid functional group.[7] The presence of both aromatic and aliphatic C-H stretches confirms the existence of both structural motifs suggested by the DoU calculation.
Assembling the Molecular Skeleton: 1D and 2D NMR Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed carbon-hydrogen framework of an organic molecule.[3][11][12] A combination of 1D and 2D experiments allows for the unambiguous assembly of molecular fragments.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve ~10-20 mg of the sample in 0.6 mL of a deuterated solvent, such as Deuterated Dimethyl Sulfoxide (DMSO-d₆). DMSO-d₆ is chosen for its ability to dissolve polar compounds and for its exchangeable proton signal, which does not interfere with the analyte's signals.
-
Experiments to be Performed:
-
¹H NMR
-
¹³C NMR
-
¹H-¹H COSY (Correlation Spectroscopy)
-
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence)
-
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation)
-
¹H NMR Interpretation: Defining Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shift, integration, and multiplicity.
| Label | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |
| H-1' | ~12.0 | broad s | 1H | -COOH | Highly deshielded proton of the carboxylic acid, signal disappears upon D₂O shake.[13] |
| H-Ar | 7.4 - 7.8 | m | 4H | Aromatic Protons | Protons on the benzene ring, complex splitting pattern suggests non-symmetrical substitution. |
| H-α | ~2.2 | t | 2H | -CH₂-COOH | Methylene group adjacent to the electron-withdrawing carbonyl group.[14] |
| H-δ | ~2.6 | t | 2H | Ar-CH₂- | Benzylic methylene group, deshielded by the aromatic ring. |
| H-β,γ | 1.5 - 1.7 | m | 4H | -CH₂-CH₂- | Overlapping signals for the two central methylene groups of the pentyl chain.[14][15] |
| B-OH | ~8.0 | broad s | 2H | -B(OH)₂ | Exchangeable protons of the boronic acid. |
¹³C NMR Interpretation: Defining the Carbon Backbone
The ¹³C NMR spectrum shows the number of unique carbon environments.
| Predicted Chemical Shift (ppm) | Assignment | Rationale |
| ~174 | -COOH | Carbonyl carbon of the carboxylic acid, highly deshielded.[13][14] |
| 125 - 135 | Aromatic C | Multiple signals in the aromatic region, confirming a substituted benzene ring. |
| ~135 | C-B | Quaternary aromatic carbon attached to boron. Its signal may be broad or have low intensity. |
| ~35 | Ar-CH₂- | Benzylic carbon. |
| ~34 | -CH₂-COOH | Carbon alpha to the carbonyl group.[14] |
| ~31 | -CH₂- | Aliphatic chain carbon. |
| ~24 | -CH₂- | Aliphatic chain carbon.[14] |
2D NMR: Connecting the Fragments
While 1D NMR identifies the fragments—a substituted phenyl group, a boronic acid, a pentanoic acid chain—2D NMR experiments are essential to determine how they are connected.[16][17]
Caption: Workflow integrating 1D and 2D NMR to assemble the final structure.
¹H-¹H COSY (Correlation Spectroscopy): The COSY spectrum reveals proton-proton couplings, typically over two or three bonds. This is instrumental in assembling the aliphatic chain.
-
A cross-peak between the signal at ~2.2 ppm (H-α) and the multiplet at 1.5-1.7 ppm (H-β) would be observed.
-
Correlations within the multiplet at 1.5-1.7 ppm (H-β, H-γ) would link these protons.
-
A cross-peak between 1.5-1.7 ppm (H-γ) and the signal at ~2.6 ppm (H-δ) confirms the full -CH₂-CH₂-CH₂-CH₂- spin system of the alkyl chain attached to the ring.
¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton directly to the carbon it is attached to, confirming the assignments made in the 1D spectra.[18]
-
The proton signal at ~2.2 ppm (H-α) will correlate to the carbon signal at ~34 ppm .
-
The proton signal at ~2.6 ppm (H-δ) will correlate to the carbon signal at ~35 ppm .
-
The aromatic protons (7.4-7.8 ppm ) will correlate to their respective carbons (125-135 ppm ).
¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation): HMBC is the key experiment for connecting the isolated fragments. It shows correlations between protons and carbons that are two or three bonds away.[17][18][19]
Caption: Key HMBC correlations confirming the connectivity of molecular fragments.
-
Connecting the Carboxylic Acid: A correlation from the H-α protons (~2.2 ppm) to the carbonyl carbon (~174 ppm) confirms that the alkyl chain is part of a pentanoic acid moiety.
-
Connecting the Chain to the Ring: The most critical correlation is from the benzylic protons H-δ (~2.6 ppm) to two aromatic carbons: the quaternary carbon to which the chain is attached (³J coupling ) and the adjacent protonated aromatic carbon (²J coupling ). This definitively links the pentanoic acid chain to the phenyl ring.
-
Confirming Substitution Pattern: The pattern of correlations from the aromatic protons to various aromatic carbons, combined with the splitting patterns in the ¹H spectrum, would confirm the 1,3- (meta) substitution pattern of the phenyl ring.
Final Confirmation and Conclusion
The integrated analysis of data from MS, IR, and a full suite of NMR experiments provides overwhelming and self-consistent evidence for the structure of CAS 1072946-56-5.
-
MS established the molecular formula C₁₁H₁₅BO₄ and a degree of unsaturation of 5.
-
IR confirmed the presence of a carboxylic acid, an aromatic ring, and an aliphatic chain.
-
¹H and ¹³C NMR identified the specific fragments: a meta-substituted phenyl ring, a boronic acid group, and a pentanoic acid chain.
-
COSY mapped the connectivity of the five-carbon aliphatic chain.
-
HSQC linked the proton and carbon signals of each CHₓ group.
-
HMBC provided the crucial long-range correlations that connected the pentanoic acid chain to the 3-position of the phenylboronic acid core.
The collective data unambiguously identify the compound as This compound . This systematic approach, where each piece of data validates the others, exemplifies a robust protocol for structural elucidation in modern chemical research.
References
-
Microbe Notes. (2022, January 12). NMR Spectroscopy- Definition, Principle, Steps, Parts, Uses. Retrieved January 18, 2026, from [Link]
-
University of Michigan State, Department of Chemistry. (n.d.). NMR Spectroscopy. Retrieved January 18, 2026, from [Link]
-
JoVE. (n.d.). NMR and Mass Spectroscopy of Carboxylic Acids. Retrieved January 18, 2026, from [Link]
-
Wikipedia. (n.d.). Fragmentation (mass spectrometry). Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. Retrieved January 18, 2026, from [Link]
-
Longdom Publishing. (n.d.). Principles of Organic Spectroscopy. Open Access Journals. Retrieved January 18, 2026, from [Link]
-
IJIRSET. (n.d.). Basic Concepts, Principles and Applications of NMR Spectroscopy. Retrieved January 18, 2026, from [Link]
-
JoVE. (n.d.). Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation. Retrieved January 18, 2026, from [Link]
-
Elyashberg, M. E., et al. (2011). Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data. Magnetic Resonance in Chemistry, 49(9), 566-576. Retrieved from [Link]
-
Antunes, R., et al. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4053. Retrieved from [Link]
-
Waters Corporation. (n.d.). Interpreting Mass Spectrometer Output. Retrieved January 18, 2026, from [Link]
-
Urban, S., et al. (2010). Analysis of Boronic Acids by Nano Liquid Chromatography−Direct Electron Ionization Mass Spectrometry. Analytical Chemistry, 82(10), 4246-4254. Retrieved from [Link]
-
Transtutors. (2021, January 18). Study the NMR spectrum of pentanoic acid, valeric acid... Retrieved January 18, 2026, from [Link]
-
University of Arizona. (n.d.). Interpretation of mass spectra. Retrieved January 18, 2026, from [Link]
-
University of Calgary. (n.d.). IR: carboxylic acids. Retrieved January 18, 2026, from [Link]
-
Reddy, B. R., et al. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12, 74-86. Retrieved from [Link]
-
Matthiesen, R. (Ed.). (2007). Mass Spectrometry Data Analysis in Proteomics. Humana Press. Retrieved from [Link]
-
Cook, K. D., & Robey, H. F. (2020). In-source Microdroplet Derivatization using Coaxial Contained-Electrospray Mass Spectrometry for Enhanced Sensitivity in Saccharide Analysis. Analytical Chemistry, 92(15), 10454-10461. Retrieved from [Link]
-
Longdom Publishing. (n.d.). Strategies for Interpreting Mass Spectra in Chemical Research. Retrieved January 18, 2026, from [Link]
-
OpenStax. (2023, September 20). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. Organic Chemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, May 27). 12.2: Interpreting Mass Spectra. Retrieved January 18, 2026, from [Link]
-
Kvach, M., et al. (2012). Application of phenylboronic acid modified hydrogel affinity chips for high-throughput mass spectrometric analysis of glycated proteins. Journal of Mass Spectrometry, 47(1), 84-91. Retrieved from [Link]
-
ResearchGate. (n.d.). Structure Elucidation from 2D NMR Spectra Using the StrucEluc Expert System: Detection and Removal of Contradictions in the Data. Retrieved January 18, 2026, from [Link]
-
Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved January 18, 2026, from [Link]
-
Singh, A., & Singh, S. (2015). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 6(5). Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC [Video]. YouTube. Retrieved from [Link]
-
PubChem. (n.d.). Pentanoic Acid. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2023, January 14). 20.9: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 18, 2026, from [Link]
-
Chemistry LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Retrieved January 18, 2026, from [Link]
-
Santucci, A., & Gilman, H. (1968). Infrared spectra of phenylboronic acid (normal and deuterated) and diphenyl phenylboronate. Canadian Journal of Chemistry, 46(12), 2089-2095. Retrieved from [Link]
-
Cieluch, M. K., et al. (2019). Structure and Properties of 1,3-Phenylenediboronic Acid: Combined Experimental and Theoretical Investigations. Molecules, 24(4), 768. Retrieved from [Link]
-
Valenzuela, S. A., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(23), 15729-15737. Retrieved from [Link]
-
Uğurlu, G. (2023). The Quantum Mechanical Computations of the Conformational, Structural, Electronic and Spectroscopic Properties of 3-Cyanophenylboronic Acide. Research Square. Retrieved from [Link]
-
chemistNATE. (2020, April 13). 1H NMR of C5H10O2 (pentanoic acid, valeric acid) [Video]. YouTube. Retrieved from [Link]
-
ResearchGate. (n.d.). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. Retrieved January 18, 2026, from [Link]
-
SpectraBase. (n.d.). 5-(1H-Imidazol-1-yl)pentanoic acid ethyl ester - Optional[¹³C NMR] - Chemical Shifts. Retrieved January 18, 2026, from [Link]
Sources
- 1. Video: Mass Spectrometry: Carboxylic Acid, Ester, and Amide Fragmentation [jove.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. NMR Spectroscopy [www2.chemistry.msu.edu]
- 4. longdom.org [longdom.org]
- 5. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 6. waters.com [waters.com]
- 7. echemi.com [echemi.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 10. cdnsciencepub.com [cdnsciencepub.com]
- 11. microbenotes.com [microbenotes.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. (Solved) - 1. Study the NMR spectrum of pentanoic acid, valeric acid... (1 Answer) | Transtutors [transtutors.com]
- 15. m.youtube.com [m.youtube.com]
- 16. omicsonline.org [omicsonline.org]
- 17. youtube.com [youtube.com]
- 18. creative-biostructure.com [creative-biostructure.com]
- 19. Structure elucidation from 2D NMR spectra using the StrucEluc expert system: detection and removal of contradictions in the data - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Spectral Analysis of 5-(3-Boronophenyl)pentanoic acid
This guide provides an in-depth analysis of the expected spectral data for 5-(3-Boronophenyl)pentanoic acid, a bifunctional molecule incorporating both a phenylboronic acid and a carboxylic acid moiety. This document is intended for researchers, scientists, and drug development professionals who require a thorough understanding of the analytical techniques used to characterize such molecules. The methodologies and interpretations presented herein are grounded in established spectroscopic principles and field-proven insights.
Introduction
This compound (Molecular Formula: C₁₁H₁₅BO₄, Molecular Weight: 222.05 g/mol ) is a compound of interest in various fields, including medicinal chemistry and materials science, due to the versatile reactivity of its boronic acid group.[1] Accurate structural elucidation and purity assessment are paramount for its application. This guide will detail the expected Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectral features of this compound, providing a predictive framework for its characterization.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide critical information about its carbon-hydrogen framework. It is important to note that boronic acids have a propensity to form cyclic anhydrides (boroxines) or other oligomeric species, which can lead to complex or broad NMR spectra.[2] To obtain sharp, interpretable spectra, it is often advantageous to use a coordinating deuterated solvent such as methanol-d₄, which can break up these oligomers.[2]
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the aromatic protons, the aliphatic chain protons, and the acidic protons of the carboxylic acid and boronic acid groups. The acidic protons are often broad and may exchange with deuterium if D₂O is present, leading to their disappearance from the spectrum.[3]
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| Carboxylic Acid (-COOH) | ~12 | Broad Singlet | 1H | Position is concentration and solvent dependent.[3][4] |
| Boronic Acid (-B(OH)₂) | Variable | Broad Singlet | 2H | Often broad and may exchange with solvent. |
| Aromatic (Ar-H) | 7.2 - 8.0 | Multiplets | 4H | The specific substitution pattern will lead to distinct multiplets. |
| Aliphatic (-CH₂-Ar) | ~2.6 | Triplet | 2H | Adjacent to the aromatic ring. |
| Aliphatic (-CH₂-COOH) | ~2.3 | Triplet | 2H | Adjacent to the carboxylic acid. |
| Aliphatic (-CH₂-CH₂-CH₂-) | 1.6 - 1.8 | Multiplets | 4H | The two central methylene groups of the pentanoic acid chain. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide information on all the unique carbon environments within the molecule. The carboxyl carbon is expected to be significantly downfield.[3]
| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |
| Carboxylic Acid (-C OOH) | 165 - 185 | The carbonyl carbon is highly deshielded.[3][4] |
| Aromatic (Ar-C) | 125 - 140 | Six distinct signals are possible depending on symmetry. |
| Aromatic (Ar-C-B) | Variable | The carbon attached to the boron atom will have a unique chemical shift. |
| Aliphatic (-C H₂-Ar) | ~35 | |
| Aliphatic (-C H₂-COOH) | ~34 | |
| Aliphatic (-C H₂-CH₂-CH₂-) | 20 - 30 | The two central methylene groups. |
Experimental Protocol for NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Methanol-d₄, DMSO-d₆, or CDCl₃). The choice of solvent can influence chemical shifts and the appearance of exchangeable proton signals.[2]
-
Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. A standard pulse sequence is typically sufficient.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard like tetramethylsilane (TMS).[5]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification. For this compound, electrospray ionization (ESI) in negative ion mode would be a suitable technique, as both the carboxylic acid and boronic acid moieties can be readily deprotonated.
Expected Mass Spectral Data
-
Molecular Ion: In negative ion mode, the deprotonated molecule [M-H]⁻ would be expected at an m/z of 221.04.
-
Fragmentation: The fragmentation of phenylboronic acids can be complex.[6] Common fragmentation pathways for the pentanoic acid side chain include the loss of water (H₂O) and carbon dioxide (CO₂).[7] A characteristic McLafferty rearrangement is also possible for the pentanoic acid chain, which would result in the loss of a neutral alkene fragment.[7] Fragmentation of the boronic acid group may lead to the formation of ions such as BO⁻ and BO₂⁻.[6]
Experimental Protocol for Mass Spectrometry (LC-MS)
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as methanol or acetonitrile/water.[8]
-
Instrumentation: Use a liquid chromatograph coupled to a mass spectrometer with an electrospray ionization (ESI) source.
-
Chromatography: If separation from impurities is required, use a C18 reversed-phase column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like formic acid or ammonia to improve ionization.[9]
-
Mass Analysis: Acquire mass spectra in both full scan mode to detect the molecular ion and in tandem MS (MS/MS) mode to induce and analyze fragmentation patterns.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound will be dominated by the characteristic absorptions of the carboxylic acid and the boronic acid groups, as well as the aromatic ring.
Predicted IR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity/Shape | Notes |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Strong, Very Broad | This broadness is due to hydrogen bonding.[3][10][11] |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium, Sharp | |
| C-H Stretch (Aliphatic) | 2850 - 2960 | Medium, Sharp | |
| C=O Stretch (Carboxylic Acid) | 1690 - 1760 | Strong, Sharp | A key diagnostic peak for the carboxylic acid.[3][10] |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak, Sharp | |
| B-O Stretch (Boronic Acid) | 1310 - 1380 | Strong | |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Medium | [10] |
| O-H Bend (Carboxylic Acid) | 910 - 950 | Medium, Broad | [10] |
Experimental Protocol for IR Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. If the sample is a liquid or can be dissolved in a suitable solvent, a thin film can be prepared on a salt plate (e.g., NaCl or KBr).
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the spectrum over the range of 4000 to 400 cm⁻¹.
-
Data Analysis: Identify the characteristic absorption bands and correlate them to the functional groups present in the molecule.
Visualization of Key Structural and Workflow Elements
To aid in the conceptualization of the molecule and the analytical workflow, the following diagrams are provided.
Caption: Molecular structure of this compound.
Sources
- 1. scbt.com [scbt.com]
- 2. reddit.com [reddit.com]
- 3. 20.8 Spectroscopy of Carboxylic Acids and Nitriles - Organic Chemistry | OpenStax [openstax.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. low/high resolution 1H proton nmr spectrum of butanoic acid C4H8O2 CH3CH2CH2COOH analysis interpretation of chemical shifts ppm spin spin line splitting H-1 butyric acid 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 6. The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Figure 19-4 shows the mass spectrum of pentanoic acid. Identify the peaks.. [askfilo.com]
- 8. sciex.com [sciex.com]
- 9. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. echemi.com [echemi.com]
An In-Depth Technical Guide to the Solubility and Stability of 5-(3-Boronophenyl)pentanoic Acid
Introduction
5-(3-Boronophenyl)pentanoic acid (CAS 1072946-56-5) is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2][3] Its structure, featuring a phenylboronic acid head and a pentanoic acid tail, positions it as a versatile building block for creating targeted therapeutics and complex molecular probes. The boronic acid moiety is renowned for its ability to form reversible covalent bonds with diols, a key feature for targeting glycoproteins and RNA, while the carboxylic acid group provides a handle for further conjugation and modulates the molecule's overall physicochemical properties.
However, the successful application of this compound is critically dependent on a thorough understanding of its solubility and stability. Boronic acids are a notoriously challenging class of compounds, susceptible to several degradation pathways that can impact shelf-life, formulation efficacy, and analytical accuracy. This guide provides an in-depth analysis of the core factors governing the solubility and stability of this compound. We will explore the underlying chemical principles, present validated experimental protocols for characterization, and offer field-proven insights to guide researchers in its handling, formulation, and analysis.
Core Physicochemical Properties
The behavior of this compound is dictated by its two ionizable functional groups. The interplay between the Lewis acidic boronic acid and the Brønsted-Lowry acidic carboxylic acid creates a complex pH-dependent profile that is central to its solubility and reactivity.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₅BO₄ | [2][3] |
| Molecular Weight | 222.04 g/mol | [2][3] |
| CAS Number | 1072946-56-5 | [2][3] |
| Synonyms | 3-(4-Carboxybutyl)phenylboronic acid | [1][2] |
| Estimated pKa₁ (Carboxylic Acid) | ~4.8 | (Typical for pentanoic acid)[4] |
| Estimated pKa₂ (Boronic Acid) | ~8.5 - 9.0 | (Typical for arylboronic acids)[5][6] |
Solubility Profile: A pH-Dependent Landscape
The Role of pH in Aqueous Solubility
The aqueous solubility of this compound is not a single value but a dynamic profile governed by pH. The two pKa values result in different dominant ionic species across the pH spectrum, each with a distinct solubility.
-
At Low pH (pH < 4): Both the carboxylic acid and boronic acid groups are protonated and neutral. The molecule's solubility is at its lowest, driven primarily by the intrinsic solubility of the neutral form.
-
At Physiological pH (pH ~4.8 - 8.5): The carboxylic acid is deprotonated (carboxylate anion), while the boronic acid remains largely neutral. This creates a zwitterionic or anionic species, which typically enhances aqueous solubility compared to the fully neutral form.
-
At High pH (pH > 9): The carboxylic acid is fully deprotonated, and the boronic acid equilibrates to its anionic tetrahedral boronate form ([ArB(OH)₃]⁻) by accepting a hydroxide ion.[5][6] In this state, the molecule carries a double negative charge, leading to a significant increase in aqueous solubility.
This behavior predicts a characteristic "U-shaped" solubility curve, with minimum solubility at low pH and significantly higher solubility under basic conditions.
Solubility in Organic Solvents
For applications in organic synthesis, understanding solubility in non-aqueous solvents is critical. Based on general data for phenylboronic acids, a qualitative solubility guide can be established.
| Solvent Class | Examples | Expected Solubility | Rationale |
| Ethers | THF, Diethyl Ether, Dioxane | Good | Ethers are excellent solvents for boronic acids, effectively solvating the molecule without promoting degradation.[7] |
| Chlorinated Solvents | Dichloromethane (DCM), Chloroform | Moderate to Good | Good general solvents, often used for reactions and purification.[7] |
| Polar Aprotic Solvents | DMF, DMSO, Acetonitrile | Good | The polarity of these solvents effectively solvates both functional groups. |
| Alcohols | Methanol, Ethanol | Good | The hydroxyl groups can interact with the boronic acid, potentially forming boronic esters. |
| Non-polar Hydrocarbons | Hexanes, Toluene | Poor | The high polarity of the bifunctional molecule limits its solubility in non-polar media. |
Strategy for Enhancing Aqueous Solubility
A well-established technique for increasing the aqueous solubility of boronic acids is the addition of polyols, such as mannitol.[8] Boronic acids form reversible boronate esters with 1,2- or 1,3-diols. This esterification lowers the apparent pKa of the boronic acid moiety, shifting the equilibrium towards the more soluble anionic tetrahedral form at a lower pH, such as physiological pH.[8][9] This is a cornerstone of formulation science for boronic acid-based drugs.[8]
Chemical Stability Profile: Key Degradation Pathways
The utility of this compound is contingent on its stability during storage, formulation, and analysis. Arylboronic acids are susceptible to three primary degradation pathways.
Protodeboronation
Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom.[5] This is often an undesired side reaction in synthetic applications like Suzuki-Miyaura coupling and can be accelerated by both acidic and basic conditions.[5][10][11] The pH-rate profile is complex, but for many arylboronic acids, the rate increases significantly at high pH due to the formation of the more reactive tetrahedral boronate anion.[5][12]
Oxidative Deboronation
In the presence of oxygen or reactive oxygen species (ROS), the C-B bond can be oxidized to a C-O bond, converting the boronic acid into the corresponding phenol.[13][14][15] This pathway is a major concern for in-vivo applications, as it leads to rapid metabolic degradation.[14] Interestingly, the intramolecular ligation of a pendant carboxyl group to the boron atom has been shown to dramatically increase stability against oxidation by 10,000-fold in some systems.[15][16] This is because the ligation deprives the boron of electron density, which slows the rate-limiting 1,2-shift of carbon from boron to oxygen during the oxidation process.[15] This intrinsic structural feature of this compound may confer enhanced oxidative stability compared to simple phenylboronic acids.
Boroxine Formation
Under anhydrous or water-limiting conditions, three molecules of a boronic acid can undergo dehydration to form a six-membered ring with alternating boron and oxygen atoms, known as a boroxine.[17][18][19] This is a reversible equilibrium; the addition of water readily hydrolyzes the boroxine back to the monomeric boronic acid.[17][19] Boroxine formation is typically favored in organic solvents and can be driven by azeotropic removal of water.[20] While boroxines are often stable, their formation can lead to changes in solubility and reactivity, and they represent a common impurity in solid boronic acid samples.
Experimental Protocols for Analysis
Accurate characterization requires robust analytical methods that do not induce degradation during the measurement process. The lability of boronic acids makes this a non-trivial challenge.[21]
Protocol: Determining the pH-Solubility Profile
This protocol uses the equilibrium shake-flask method to determine solubility at various pH values.
Rationale: This method ensures that equilibrium is reached between the solid material and the solvent, providing a thermodynamically accurate solubility value. A non-degrading analytical finish is crucial.
Methodology:
-
Buffer Preparation: Prepare a series of buffers (e.g., phosphate, citrate) covering a pH range from 2 to 12.
-
Sample Preparation: Add an excess of solid this compound to vials containing each buffer. The excess solid ensures that a saturated solution is achieved.
-
Equilibration: Seal the vials and agitate them on a shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to ensure equilibrium is reached.
-
Sample Collection & Filtration: After equilibration, allow the suspensions to settle. Carefully withdraw an aliquot of the supernatant and immediately filter it through a 0.22 µm syringe filter (e.g., PVDF) to remove undissolved solids.
-
Quantification: Dilute the filtered sample with an appropriate mobile phase and quantify the concentration of the dissolved compound using a validated, stability-indicating HPLC-UV method (see Protocol 4.2).
-
Data Analysis: Plot the measured concentration (solubility) against the measured final pH of each buffer solution to generate the pH-solubility profile.
Protocol: A Stability-Indicating Reversed-Phase HPLC Method
Rationale: The primary analytical challenge for boronic acids is on-column hydrolysis or degradation.[22][23] This method is designed to minimize this artifact by using a column with low silanol activity and a mobile phase without harsh pH modifiers, which can influence the rate of hydrolysis.[23][24]
Method Parameters:
-
Column: Waters XTerra MS C18, 4.6 x 150 mm, 3.5 µm (or equivalent column with low silanol activity).[23][24]
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 10% B to 90% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Injection Volume: 5 µL
-
Sample Diluent: 50:50 Acetonitrile:Water. Critical Note: Samples should be analyzed promptly after preparation to minimize degradation in the diluent.
Forced Degradation Study (Self-Validation): To ensure the method is stability-indicating, a forced degradation study must be performed.
-
Acid Hydrolysis: Incubate sample with 0.1 M HCl at 60 °C.
-
Base Hydrolysis: Incubate sample with 0.1 M NaOH at 60 °C.
-
Oxidation: Incubate sample with 3% H₂O₂ at room temperature.
-
Thermal Stress: Heat solid sample at 80 °C.
-
Photolytic Stress: Expose sample solution to UV light (ICH Q1B guidelines).
The method is considered validated if the degradation products are resolved from the parent peak with a resolution >1.5 and the peak purity of the parent compound can be confirmed (e.g., using a PDA detector).
Summary and Recommendations
This compound is a molecule whose utility is deeply intertwined with its physicochemical properties. A comprehensive understanding of its pH-dependent solubility and susceptibility to degradation is paramount for its successful application.
Key Takeaways & Handling Recommendations:
-
Solubility: Aqueous solubility is highly pH-dependent and can be significantly increased under basic conditions (pH > 9) or through formulation with diols like mannitol. For synthetic work, ethers and polar aprotic solvents are recommended.
-
Stability: The compound is susceptible to protodeboronation, oxidation, and boroxine formation. The intrinsic carboxyl group may offer some protection against oxidative degradation.
-
Storage: For long-term stability, store the solid material in a desiccator at cool temperatures (2-8 °C), protected from light and moisture to prevent boroxine formation and hydrolysis.
-
Formulation: For aqueous formulations, buffering at a pH where the molecule is soluble and stable is critical. The use of antioxidants and polyol excipients should be considered to enhance stability and solubility.
-
Analysis: Use of validated, stability-indicating HPLC methods with columns designed to minimize on-column artifacts is essential for accurate quantification. Samples should be prepared fresh and analyzed immediately.
By applying the principles and protocols outlined in this guide, researchers can effectively navigate the challenges associated with this compound, enabling its full potential in drug discovery and beyond.
References
- The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions. RSC Publishing.
- Thermodynamics of boroxine formation from the aliphatic boronic acid monomers R-B(OH)2 (R = H, H3C, H2N, HO, and F)
- Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
- Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F)
- Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC, NIH.
- Boroxine. Wikipedia.
- Improving the oxidative stability of boronic acids through stereoelectronic effects.
- Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
- Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
- Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
- boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organ.
- Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Semantic Scholar.
- The proposed mechanism for protodeboronation of arylboronic acids.
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions. Organic Chemistry Portal.
- Boronic acid with high oxidative stability and utility in biological contexts.
- Physical and chemical properties of boronic acids: Formulation implic
- Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions.
- Effect of pH on the stability and reactivity of aryl boronic acids. Benchchem.
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
- In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface.
- Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids. PubMed.
- Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.
- Physical and Chemical Properties of Boronic Acids: Formulation Implic
- This compound. CymitQuimica.
- This compound | CAS 1072946-56-5. SCBT.
- Strategies for the analysis of highly reactive pinacolboron
- ACCURATE ANALYSIS OF BORONIC PINACOL ESTERS USING LOW RESIDUAL SILANOL SILICA BASED REVERSED PHASE HPLC. Taylor & Francis.
- Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC.
- Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
- The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears.
- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic
- This compound | CAS 1072946-56-5. SCBT.
- 5-(3-bromophenyl)pentanoic Acid | C11H13BrO2 | CID 11680443. PubChem.
- Chemical Properties of Pentanoic acid (CAS 109-52-4). Cheméo.
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. scbt.com [scbt.com]
- 3. scbt.com [scbt.com]
- 4. Pentanoic acid (CAS 109-52-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. kuscholarworks.ku.edu [kuscholarworks.ku.edu]
- 9. Physical and chemical properties of boronic acids: Formulation implications - ProQuest [proquest.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The highly efficient air oxidation of aryl and alkyl boronic acids by a microwave-assisted protocol under transition metal-free conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 15. pnas.org [pnas.org]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. Boroxine - Wikipedia [en.wikipedia.org]
- 19. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 20. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Development and validation of non-aqueous capillary electrophoresis methods to analyze boronic esters and acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. tandfonline.com [tandfonline.com]
- 24. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 5-(3-Boronophenyl)pentanoic Acid: Sourcing, Purity, and Application
Executive Summary
5-(3-Boronophenyl)pentanoic acid is a bifunctional molecule increasingly recognized for its utility in medicinal chemistry and drug discovery, particularly as a linker in targeted protein degraders and as a fragment in inhibitor design. Its successful application is critically dependent on sourcing high-purity material and rigorously verifying its quality upon receipt. This guide provides an in-depth analysis of the commercial landscape for this reagent, outlines robust analytical methodologies for purity and identity confirmation, and discusses the prevalent impurities that can confound experimental results. By adhering to the protocols and best practices detailed herein, researchers can ensure the integrity and reproducibility of their scientific endeavors.
Introduction: The Scientific Merit of this compound
This compound, with CAS Number 1072946-56-5, is a molecule of significant interest in modern drug development. Its structure incorporates a phenylboronic acid moiety and a pentanoic acid chain. This unique combination allows it to serve as a versatile building block.
The boronic acid group is a key pharmacophore, known for forming reversible covalent bonds with serine hydrolases or acting as a Lewis acid to interact with biological targets.[1][2] Boron-containing drugs, such as Bortezomib (Velcade®), have already demonstrated significant clinical success, paving the way for broader exploration of boronic acids in medicine.[3][4] The carboxylic acid tail provides a convenient handle for synthetic elaboration, enabling its conjugation to other molecules of interest, a feature especially valuable in the construction of PROTACs (Proteolysis Targeting Chimeras) and other targeted therapeutics.
Commercial Availability and Sourcing Strategy
A survey of the chemical supplier landscape indicates that this compound is readily available from a variety of vendors, typically with quoted purities of ≥95% or ≥98%. When selecting a supplier, it is crucial to look beyond the catalog purity and consider the comprehensiveness of the analytical data provided, such as batch-specific Certificates of Analysis (CoA) that include ¹H NMR and HPLC data.
Table 1: Representative Commercial Sources for this compound
| Supplier | Catalog Number (Example) | Stated Purity | CAS Number |
| Santa Cruz Biotechnology | sc-484113 | ≥98% | 1072946-56-5[5] |
| Fisher Scientific | MFCD11053844 | Inquire | 1072946-56-5[6] |
| BLD Pharm | BD109858 | 97% | 1072946-56-5 |
| Combi-Blocks | QC-7811 | >97% | 1072946-56-5 |
| Aladdin | B179218 | Inquire | 1072946-56-5[7] |
Note: Availability, catalog numbers, and purity are subject to change. Researchers should always verify with the specific vendor.
Field Insight: For critical applications, it is advisable to procure small quantities from multiple vendors and perform in-house validation to identify the supplier with the most consistent batch-to-batch quality.
Purity Assessment: A Rigorous, Multi-Technique Protocol
The stated purity from a vendor's catalog should be considered a preliminary indicator. Rigorous, orthogonal in-house analysis is paramount for ensuring experimental success. The primary concerns with boronic acids are the presence of residual starting materials, synthetic by-products, and, most notably, the formation of the corresponding trimeric anhydride, known as a boroxine.[8][9]
The Boronic Acid-Boroxine Equilibrium
A critical aspect of boronic acid chemistry is the equilibrium between the monomeric acid and its dehydrated cyclic trimer, the boroxine.[8][10] This dehydration can occur upon storage or during analysis and can complicate characterization and stoichiometry calculations.[11][12] The presence of boroxine can lead to broadened or complex signals in NMR spectra and may appear as a separate peak in chromatography.[13]
Caption: Reversible equilibrium between a boronic acid and its boroxine anhydride.
Recommended Analytical Workflow
A multi-pronged approach combining NMR, HPLC, and Mass Spectrometry provides a comprehensive assessment of both purity and identity.
Caption: Integrated workflow for quality control of this compound.
Experimental Protocols
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Objective: To confirm the chemical structure, assess for organic impurities, and observe the potential presence of boroxines.
-
Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or Methanol-d₄). DMSO-d₆ is often preferred as it can help resolve the acid and aromatic protons clearly.
-
¹H NMR Acquisition: Acquire a standard proton spectrum. Look for the characteristic aromatic signals, the aliphatic chain protons, and the broad signal for the B(OH)₂ protons (which may exchange with water in the solvent). Integrate all peaks and compare relative ratios to the expected structure. Impurity peaks can be quantified against a known reference signal if an internal standard is used.
-
¹¹B NMR Acquisition: Acquire a boron-11 spectrum. The boronic acid monomer typically appears as a broad singlet around δ 28-33 ppm. The corresponding boroxine will appear as a distinct, often sharper, signal slightly downfield. The relative integration of these peaks can provide an estimate of the monomer-boroxine ratio in the sample.[14]
-
-
Causality: ¹H NMR provides the primary fingerprint for structural identity. ¹¹B NMR is uniquely powerful for boronic acids as it directly probes the boron environment, making the distinction between the sp²-hybridized monomer and the boroxine straightforward.[13]
B. Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
-
Objective: To obtain a quantitative measure of purity by separating the main compound from non-volatile impurities.
-
Protocol:
-
Column: C18 stationary phase (e.g., 4.6 x 150 mm, 3.5 or 5 µm particle size).
-
Mobile Phase A: Water with 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA). The acidic modifier is crucial for suppressing the ionization of the carboxylic acid, leading to better peak shape.
-
Mobile Phase B: Acetonitrile with the same modifier (0.1% Formic Acid or TFA).
-
Gradient: A typical starting gradient would be 5% to 95% B over 15-20 minutes. This should be optimized to ensure good resolution between the main peak and any impurities.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection, typically at 210 nm and 254 nm.
-
Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all observed peaks.
-
-
Causality & Trustworthiness: HPLC provides a high-resolution separation, offering a more accurate purity value than NMR alone, which may have overlapping signals.[15] Running the eluent directly into a mass spectrometer (LC-MS) validates that the major peak has the correct mass-to-charge ratio (m/z), confirming its identity. For C₁₁H₁₅BO₄, the expected [M-H]⁻ ion would be ~221.10 m/z.
Conclusion and Best Practices
The utility of this compound as a research tool is directly tied to its purity. While readily available commercially, researchers must adopt a "trust but verify" approach. The implementation of a robust, multi-technique QC workflow, as described above, is not merely a suggestion but a requirement for generating reproducible and reliable data. Always store boronic acids in a cool, dry place, preferably under an inert atmosphere, to minimize the formation of boroxine anhydrides over time. By investing in this initial analytical diligence, drug development professionals can build their complex molecular architectures on a foundation of chemical integrity.
References
-
The Boroxine–Boronic Acid Equilibrium. Journal of the American Chemical Society.
-
The Boroxine-Boronic Acid Equilibrium. Semantic Scholar.
-
Equilibrium between boronic acid and its anhydride (boroxine). ResearchGate.
-
eMolecules this compound | 1072946-56-5. Fisher Scientific.
-
Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation. National Institutes of Health.
-
The Boroxine–Boronic Acid Equilibrium. University of Edinburgh Research Explorer.
-
This compound. BOJNSCI.
-
Identifying and characterizing impurities in allenylboronic acid samples. Benchchem.
-
This compound | CAS 1072946-56-5. Santa Cruz Biotechnology.
-
Purity comparison by NMR and HPLC. ResearchGate.
-
Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI.
-
Recent Advancements in the Diversification and Applications of Boron-Containing Compounds in Medicinal Chemistry. MDPI.
-
Design and discovery of boronic acid drugs. PubMed.
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. National Institutes of Health.
-
Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. National Institutes of Health.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. eMolecules this compound | 1072946-56-5 | MFCD11053844 | Fisher Scientific [fishersci.com]
- 7. This compound [bojnsci.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. Thermodynamics of Boroxine Formation from the Aliphatic Boronic Acid Monomers R–B(OH)2 (R = H, H3C, H2N, HO, and F): A Computational Investigation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. research.ed.ac.uk [research.ed.ac.uk]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Potential derivatives of 5-(3-Boronophenyl)pentanoic acid
An In-depth Technical Guide to the Synthesis and Application of 5-(3-Boronophenyl)pentanoic Acid Derivatives
Abstract
This compound represents a versatile chemical scaffold, merging the unique functionalities of an arylboronic acid with a flexible aliphatic carboxylic acid linker. This combination makes it a molecule of significant interest in medicinal chemistry, materials science, and chemical biology. This technical guide provides a comprehensive overview of the potential derivatives of this scaffold, focusing on scientifically-grounded strategies for its modification. We will explore derivatization of the boronic acid moiety, the pentanoic acid chain, and the phenyl ring, providing detailed, step-by-step protocols for key synthetic transformations. Furthermore, we will delve into the functional implications of these modifications, discussing applications in areas such as enzyme inhibition, targeted drug delivery, and biosensing. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the potential of this compound in their work.
Introduction: The Strategic Value of the this compound Scaffold
Arylboronic acids are a cornerstone of modern organic chemistry, most famously for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction. Beyond their synthetic utility, they possess a unique ability to form reversible covalent bonds with diols, a feature that has been extensively exploited in the design of sensors and enzyme inhibitors. The this compound scaffold integrates this functionality with a five-carbon aliphatic chain terminating in a carboxylic acid. This structure is not a random assortment of functional groups; it is a deliberate design that offers three distinct points for chemical modification, allowing for precise tuning of its physicochemical and pharmacological properties.
The key attributes of this scaffold include:
-
The Boronic Acid Moiety: An electrophilic boron atom capable of interacting with nucleophilic residues (like serine) in enzyme active sites or forming stable esters with diols, including biologically relevant saccharides.
-
The Carboxylic Acid Terminus: A versatile handle for conjugation to other molecules, such as peptides, antibodies, or fluorescent probes, through stable amide bond formation.
-
The Alkyl-Aryl Core: A lipophilic spacer that influences solubility, cell permeability, and the spatial orientation of the two terminal functional groups.
This guide will systematically explore how each of these components can be chemically modified to generate novel derivatives with tailored functions.
Analysis of the Core Scaffold and Derivatization Sites
To fully harness the potential of this compound, it is crucial to understand the reactivity of its constituent parts. The molecule offers three primary sites for derivatization, as illustrated below.
Figure 1: Key sites for chemical derivatization on the this compound scaffold.
-
Site A (Boronic Acid): This Lewis acidic center is prone to dehydration, often existing in equilibrium with its cyclic trimeric anhydride form, boroxine. Its primary reactions involve esterification with alcohols, particularly 1,2- and 1,3-diols, to form five- or six-membered boronate rings. This reaction is fundamental to its use in sensing and as a prodrug strategy to mask the polar boronic acid group.
-
Site B (Carboxylic Acid): This group is a classic handle for bioconjugation. It can be readily activated to form amide bonds with amines, ester bonds with alcohols, or other linkages, allowing the scaffold to be tethered to a wide array of functional moieties.
-
Site C (Phenyl Ring): The aromatic ring can undergo electrophilic aromatic substitution, although the boronic acid group directs these reactions. More strategically, the boronic acid itself can be replaced or modified via cross-coupling reactions, offering a powerful method to append other molecular fragments.
Key Derivative Classes and Synthetic Protocols
Here, we detail the synthesis of three major classes of derivatives, each exploiting a different reactive site on the scaffold. The protocols provided are representative methodologies intended to be adapted by skilled synthetic chemists.
Class 1: Boronate Esters for Stability and Prodrug Applications
The free boronic acid group is polar and can be unstable. Converting it to a boronate ester, for instance with pinacol, serves multiple purposes: it enhances stability, improves solubility in organic solvents for subsequent reactions, and can act as a prodrug strategy, where the ester is cleaved in vivo to release the active boronic acid.
This protocol describes the protection of the boronic acid as its pinacol ester.
-
Rationale: Pinacol is a common diol used for this purpose due to the high stability of the resulting ester and the ease of purification. The reaction is typically driven by the removal of water.
-
Step-by-Step Methodology:
-
To a solution of this compound (1.0 eq) in a suitable solvent (e.g., Toluene or Dichloromethane, 0.1 M), add pinacol (1.1 eq).
-
Stir the mixture at reflux temperature (e.g., 110 °C for Toluene) using a Dean-Stark apparatus to azeotropically remove water.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-4 hours).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
The crude product can often be purified by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes.
-
Combine the pure fractions, evaporate the solvent, and dry the resulting product under high vacuum. Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.
-
Class 2: Amide Derivatives via Carboxylic Acid Activation
The carboxylic acid is an ideal point for attaching the scaffold to biomolecules or other chemical reporters. Amide bond formation is the most common strategy due to its high stability.
This protocol outlines the coupling of the pentanoic acid with a generic primary amine (R-NH₂).
-
Rationale: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. N-hydroxysuccinimide (NHS) is often added to form a more stable active ester intermediate, which then reacts efficiently with the amine, improving yields and minimizing side reactions.
Figure 2: Workflow for the synthesis of amide derivatives via EDC/NHS coupling chemistry.
-
Step-by-Step Methodology:
-
Dissolve this compound (1.0 eq) and N-hydroxysuccinimide (NHS, 1.2 eq) in an anhydrous aprotic solvent like Dimethylformamide (DMF).
-
Cool the solution to 0 °C in an ice bath.
-
Add EDC hydrochloride (1.2 eq) portion-wise, maintaining the temperature at 0 °C.
-
Allow the mixture to stir at room temperature for 1-2 hours to form the NHS-activated ester.
-
In a separate flask, dissolve the desired amine (R-NH₂, 1.1 eq) in DMF.
-
Add the amine solution dropwise to the activated ester solution at 0 °C.
-
Let the reaction warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the desired amide derivative.
-
Class 3: Suzuki-Miyaura Cross-Coupling for Scaffold Extension
The boronic acid group is not just a pharmacophore; it is a powerful synthetic handle. It can participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to attach new aryl or heteroaryl groups, fundamentally altering the core structure.
This protocol describes the coupling of the boronic acid (or its pinacol ester for better stability) with a generic aryl bromide (Ar-Br).
-
Rationale: This reaction creates a new carbon-carbon bond between the phenyl ring of the scaffold and another aromatic system. This is a premier method for exploring structure-activity relationships by introducing diverse substituents. A palladium catalyst (e.g., Pd(PPh₃)₄) and a base are essential for the catalytic cycle.
-
Step-by-Step Methodology:
-
To a reaction vessel, add the this compound pinacol ester (1.0 eq), the aryl bromide (Ar-Br, 1.1 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base, typically an aqueous solution of Na₂CO₃ (2.0 M, 3.0 eq).
-
Add a solvent system, commonly a mixture of toluene and ethanol.
-
De-gas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Heat the reaction mixture to reflux (e.g., 80-90 °C) and stir under an inert atmosphere.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete within 6-12 hours.
-
After cooling, dilute the mixture with water and extract with an organic solvent.
-
Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography to obtain the biaryl derivative.
-
Applications and Functional Insights
The derivatization strategies discussed above enable the development of molecules for a range of advanced applications.
Enzyme Inhibition
Boronic acids are well-known inhibitors of serine proteases. The boron atom can form a reversible covalent bond with the catalytic serine residue in the enzyme's active site, mimicking the tetrahedral transition state of peptide bond hydrolysis. By synthesizing amide derivatives (Class 2), the scaffold can be directed to the active site of specific proteases, with the pentanoic acid chain and the newly introduced R-group making key interactions with the enzyme's binding pockets.
Figure 3: Mechanism of serine protease inhibition by a boronic acid derivative.
Biosensing
The ability of the boronic acid moiety to bind with diols can be harnessed to create sensors for saccharides, such as glucose. A common strategy involves creating a derivative that couples the scaffold to a fluorophore. In the unbound state, the fluorophore's emission might be quenched. Upon binding to a sugar, a conformational change can occur, restoring fluorescence and providing a measurable signal.
Quantitative Data Summary
The effectiveness of different derivatives can be compared quantitatively. The table below provides a conceptual framework for how such data would be presented.
| Derivative Class | Example Modification | Target Application | Key Quantitative Metric | Hypothetical Value |
| Boronate Ester | Pinanediol Ester | Prodrug Delivery | Half-life in Plasma (t½) | 2.5 hours |
| Amide Derivative | Coupled to -Gly-Phe-NH₂ | Thrombin Inhibition | Inhibition Constant (Ki) | 15 nM |
| Suzuki Product | Coupled to Naphthyl | Fluorescent Sensor | Fluorescence Quantum Yield | 0.85 upon Glucose Binding |
Table 1: Example quantitative data for different classes of this compound derivatives. (Note: Values are hypothetical for illustrative purposes).
Conclusion and Future Outlook
This compound is a powerful and versatile starting point for chemical innovation. The strategic derivatization of its three key functional regions—the boronic acid, the carboxylic acid, and the phenyl ring—opens a vast chemical space for exploration. The synthetic protocols and conceptual frameworks provided in this guide serve as a foundation for researchers to design and create novel molecules for applications spanning from targeted therapeutics to advanced diagnostics. Future work in this area will likely focus on developing more complex, multi-functional derivatives, such as antibody-drug conjugates where the scaffold acts as a linker and a warhead, or smart materials where boronate ester formation can be used to create stimuli-responsive hydrogels. The continued exploration of this scaffold's chemistry is certain to yield exciting discoveries across multiple scientific disciplines.
References
The following is a representative list of sources that would be cited in a full whitepaper. The links are real and lead to the respective journal or database pages.
-
Synthesis and Applications of Boronic Acids. Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [Link]
-
Suzuki-Miyaura Cross-Coupling. Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]
-
Boronic Acids in Medicinal Chemistry. Trippier, P. C. (2013). Boronic acid drugs: from chemical curiosities to blockbuster therapeutics. Future Medicinal Chemistry, 5(10), 1137-1141. [Link]
-
Carbodiimide-mediated Amide Bond Formation. Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Boronic Acid-Based Sensors. Springsteen, G., & Wang, B. (2002). A detailed examination of boronic acid–diol complexation. Tetrahedron, 58(26), 5291-5300. [Link]
-
PubChem Entry for this compound. National Center for Biotechnology Information. PubChem Compound Summary for CID 2762742. [Link]
A Technical Guide to Phenylboronic Acid Derivatives in Research
Introduction
Phenylboronic acid (PBA) and its derivatives have emerged from the realm of classical organic chemistry to become indispensable tools across a wide spectrum of scientific research, particularly in drug development, diagnostics, and chemical biology.[1][2] Their unique ability to form reversible covalent bonds with 1,2- and 1,3-diols is the cornerstone of their diverse applications.[3][4][5] This guide provides an in-depth exploration of the synthesis, mechanisms, and applications of phenylboronic acid derivatives, offering both foundational knowledge and field-proven insights for researchers and drug development professionals. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.
Core Principles: The Chemistry of Phenylboronic Acids
Phenylboronic acid is a relatively stable and easy-to-handle compound, characterized by a phenyl group and two hydroxyl groups attached to a boron atom.[6][7] This structure confers a mild Lewis acidity, which is central to its reactivity.[6][7]
The Reversible Covalent Interaction with Diols
The most critical property of phenylboronic acids is their ability to form cyclic boronate esters with molecules containing cis-diol functionalities, such as carbohydrates.[3][4][8] This interaction is highly dependent on pH. In aqueous solutions, PBA exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral boronate form.[4][5] The tetrahedral form is more reactive towards diols.[4][8] This pH-dependent binding and release mechanism is the foundation for many of its applications in stimuli-responsive materials and drug delivery systems.[2][5]
For instance, the interaction with glucose has been extensively studied for the development of glucose sensors for diabetes management.[5][9][10] The binding of glucose to a PBA-functionalized sensor alters its physical or chemical properties, leading to a detectable signal.[9]
Synthesis of Phenylboronic Acid Derivatives
A variety of synthetic routes are available for the preparation of phenylboronic acid and its derivatives. One of the most common methods involves the reaction of a Grignard reagent (phenylmagnesium bromide) with trimethyl borate, followed by hydrolysis to yield the desired phenylboronic acid.[6][7] Other synthetic strategies include:
-
Suzuki-Miyura Coupling: Aryl halides or triflates can be coupled with diboronyl reagents using a palladium catalyst.[6][7]
-
Transmetalation: Phenylsilanes or phenylstannanes can undergo transmetalation with boron trihalides (like BBr3), followed by hydrolysis.[6][7]
-
Aromatic C-H Functionalization: Transition metal catalysts can be employed to directly functionalize aromatic C-H bonds.[6][7]
The choice of synthetic route often depends on the desired substituents on the phenyl ring and the required scale of the reaction.
Key Reactions of Phenylboronic Acids
Beyond their interaction with diols, phenylboronic acids are versatile reagents in organic synthesis.
-
Suzuki-Miyura Cross-Coupling: This palladium-catalyzed reaction is a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds, particularly for creating biaryl compounds.[6][11][12] The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.[11]
-
Dehydration: The thermal dehydration of phenylboronic acids leads to the formation of boroxines, which are trimeric anhydrides.[6][7]
-
Halodeboronation: Phenylboronic acid can be regioselectively converted to phenyl halides using aqueous bromine, chlorine, or iodine.[6][7]
Applications in Drug Discovery and Development
The unique chemical properties of phenylboronic acid derivatives have been successfully exploited in the development of novel therapeutics.
Enzyme Inhibition
Phenylboronic acids have proven to be effective inhibitors of various enzymes, particularly serine proteases and the proteasome.[13][14][15] Their inhibitory mechanism stems from the ability of the boron atom to adopt a tetrahedral geometry, which can mimic the transition state of substrate hydrolysis.[13] This allows them to form a stable, covalent adduct with key catalytic residues in the enzyme's active site.[16]
A landmark example is Bortezomib , the first FDA-approved proteasome inhibitor for the treatment of multiple myeloma.[13][14][15] The boronic acid moiety in Bortezomib is crucial for its potent and reversible inhibition of the 26S proteasome, a key regulator of intracellular protein degradation.[1] By inhibiting the proteasome, Bortezomib disrupts cellular homeostasis and induces apoptosis in cancer cells.[1]
More recently, boronic acid derivatives are being explored as inhibitors for other enzyme classes, including metallo-β-lactamases, which are responsible for antibiotic resistance.[16][17]
Targeted Drug Delivery
The affinity of phenylboronic acids for carbohydrates, particularly sialic acid which is often overexpressed on the surface of cancer cells, makes them attractive targeting ligands for drug delivery systems.[1][3][18][19] By decorating nanoparticles or other drug carriers with PBA derivatives, researchers can achieve targeted delivery of therapeutic agents to tumor sites, potentially increasing efficacy and reducing off-target toxicity.[1][19]
These PBA-functionalized systems can be designed to be pH-responsive.[19][20] At the physiological pH of blood (around 7.4), the PBA-sialic acid interaction is stable.[19] However, in the slightly more acidic tumor microenvironment, the interaction can be disrupted, leading to the release of the drug payload.[19]
Applications in Diagnostics and Sensing
The reversible binding of phenylboronic acids to diols has been extensively utilized in the development of sensors for various biologically important molecules.
Glucose Sensing
A significant area of research has focused on the development of non-enzymatic glucose sensors for continuous glucose monitoring in diabetic patients.[5][8][9] These sensors often employ a PBA derivative linked to a reporter molecule, such as a fluorescent dye.[10][21] When glucose binds to the PBA, it causes a change in the fluorescence properties of the reporter, which can be correlated to the glucose concentration.[10][21] This approach offers a potential alternative to traditional enzyme-based glucose sensors, which can suffer from instability.[9]
Cancer Cell Detection
The overexpression of sialic acid on cancer cells can also be exploited for diagnostic purposes.[1][18] PBA-based fluorescent probes can be used to selectively label and image cancer cells, aiding in early diagnosis and the monitoring of disease progression.[18][22]
Applications in Bioconjugation and Chemical Biology
Bioconjugation, the covalent linking of two molecules where at least one is a biomolecule, is a vital tool in chemical biology.[23] Phenylboronic acid derivatives are increasingly being used in this field due to their unique reactivity.
Recent advancements have shown that ortho-carbonylphenylboronic acids can undergo rapid and chemoselective reactions with specific functional groups on biomolecules, such as α-amino-hydrazides, to form stable boron-nitrogen heterocycles.[24][25] This chemistry is bioorthogonal, meaning it proceeds efficiently in a biological environment without interfering with native biochemical processes.[24][25] This has enabled the site-specific labeling of proteins and antibodies for various applications, including the development of antibody-drug conjugates.[24][25]
Experimental Protocols
Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction
This protocol describes a general procedure for the Suzuki-Miyura cross-coupling of a generic aryl halide with phenylboronic acid.
Materials:
-
Aryl halide (1.0 mmol)
-
Phenylboronic acid (1.2 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol)
-
Base (e.g., K₂CO₃, 2.0 mmol)
-
Solvent (e.g., a mixture of toluene and water)
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask, add the aryl halide, phenylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the solvent system to the flask via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir until the reaction is complete (monitor by TLC or GC-MS).
-
Cool the reaction mixture to room temperature.
-
Add water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Bioconjugation of a Protein with a Phenylboronic Acid Derivative
This protocol outlines a general approach for labeling a protein with a PBA-containing fluorescent dye.
Materials:
-
Protein with a unique reactive handle (e.g., an engineered cysteine or a non-natural amino acid)
-
PBA-functionalized fluorescent dye with a compatible reactive group
-
Reaction buffer (e.g., phosphate-buffered saline, pH 7.4)
-
Size-exclusion chromatography column for purification
Procedure:
-
Dissolve the protein in the reaction buffer to a final concentration of 1-5 mg/mL.
-
Add a 5-10 fold molar excess of the PBA-functionalized fluorescent dye to the protein solution.
-
Incubate the reaction mixture at room temperature or 37 °C for a specified time (typically 1-4 hours), with gentle agitation.
-
Quench the reaction by adding a small molecule with a compatible reactive group (e.g., free cysteine).
-
Purify the labeled protein from the unreacted dye and other small molecules using a size-exclusion chromatography column.
-
Characterize the labeled protein using techniques such as UV-Vis spectroscopy (to determine the degree of labeling) and SDS-PAGE.
Visualizations
Diagram 1: Mechanism of Suzuki-Miyura Cross-Coupling
Caption: Catalytic cycle of the Suzuki-Miyura cross-coupling reaction.
Diagram 2: Phenylboronic Acid Interaction with a Diol
Caption: Reversible, pH-dependent interaction of PBA with a cis-diol.
Quantitative Data Summary
| Phenylboronic Acid Derivative | Target Enzyme | Ki (Inhibition Constant) | Reference |
| Bortezomib | 20S Proteasome | 0.6 nM | [1] |
| Generic Phenylboronic Acid | AmpC β-lactamase | 83 nM (for lead compound 1) | [26] |
| BA3 | OXA-24/40 β‐lactamase | ~5 µM | [17] |
| BA4 | OXA-24/40 β‐lactamase | ~5 µM | [17] |
Table 1: Inhibitory activity of selected phenylboronic acid derivatives against various enzymes.
| Saccharide | Binding Affinity Order for P1 (a PBA derivative) | Reference |
| Sucrose | 1 (Highest) | [10] |
| Lactose | 2 | [10] |
| Galactose | 3 | [10] |
| Xylose | 4 | [10] |
| Ribose | 5 | [10] |
| Arabinose | 6 (Lowest) | [10] |
Table 2: Relative binding affinities of a phenylboronic acid derivative for various sugars.[10]
Conclusion
Phenylboronic acid derivatives have transitioned from being chemical curiosities to powerful tools in the hands of researchers across multiple disciplines. Their unique and tunable reactivity, particularly their reversible covalent interaction with diols, has paved the way for innovations in targeted drug delivery, enzyme inhibition, advanced diagnostics, and robust synthetic methodologies. As our understanding of the nuanced interactions of these compounds in complex biological systems grows, we can anticipate the development of even more sophisticated and impactful applications in the years to come. The continued exploration of novel PBA-based scaffolds and their integration into advanced materials and therapeutic constructs promises to address significant challenges in medicine and biotechnology.
References
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available at: [Link]
-
Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. (2014-09-01). Available at: [Link]
-
Boronic acid-based enzyme inhibitors: a review of recent progress. PubMed. Available at: [Link]
-
A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. RSC Publishing. Available at: [Link]
-
Phenylboronic acid in targeted cancer therapy and diagnosis. PMC - PubMed Central. Available at: [Link]
-
Phenylboronic Acids-Based Diagnostic and Therapeutic Applications. PubMed. Available at: [Link]
-
Boronic Acids as Prospective Inhibitors of Metallo-β-Lactamases: Efficient Chemical Reaction in the Enzymatic Active Site Revealed by Molecular Modeling. MDPI. Available at: [Link]
-
An Operationally Simple Aqueous Suzuki–Miyaura Cross-Coupling Reaction for an Undergraduate Organic Chemistry Laboratory. ACS Publications. Available at: [Link]
-
Mastering Suzuki-Miyaura Coupling: The Importance of High-Purity Boronic Acids. Available at: [Link]
-
SYNTHESIS OF SOME PARA-FUNCTIONALIZED PHENYLBORONIC ACID DERIVATIVES. Taylor & Francis Online. Available at: [Link]
-
Phenylboronic acid. Wikipedia. Available at: [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
-
Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase. PMC - NIH. Available at: [Link]
-
Scheme of (a) synthesis of phenylboronic acid derivatives (n = 1, 2, 3). ResearchGate. Available at: [Link]
-
Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron–Nitrogen Heterocycle. ACS Publications. Available at: [Link]
-
A dynamic reversible phenylboronic acid sensor for real-time determination of protein–carbohydrate interactions on living cancer cells. Chemical Communications (RSC Publishing). Available at: [Link]
-
"Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. SciELO México. Available at: [Link]
-
Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle. PubMed. Available at: [Link]
-
Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor. PMC - NIH. Available at: [Link]
-
Complex between phenylboronic acid (PBA) moiety and a sugar molecule in aqueous solution[4][6][18]. ResearchGate. Available at: [Link]
-
Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking. PubMed. Available at: [Link]
-
Understanding of binding interaction between phenyl boronic acid P1 with sugars: Determination of association and dissociation constants using S V plots by steady state spectroscopic method and molecular docking. ResearchGate. Available at: [Link]
-
Suzuki‐Miyaura coupling reaction from phenylboronic acid or 1. ResearchGate. Available at: [Link]
-
Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications. Available at: [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. PMC - NIH. Available at: [Link]
-
Phenylboronic Acid−Salicylhydroxamic Acid Bioconjugates. 1. A Novel Boronic Acid Complex for Protein Immobilization. ACS Publications. Available at: [Link]
-
Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy. ACS Omega - ACS Publications. Available at: [Link]
-
Reaction mechanism of phenylboronic acid with D‐fructose in aqueous... ResearchGate. Available at: [Link]
-
Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery. PMC - NIH. Available at: [Link]
-
Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Available at: [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications. PubMed. Available at: [Link]
-
Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PMC. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]
-
Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors. PMC. Available at: [Link]
-
Boronic Acid Pairs for Sequential Bioconjugation. Available at: [Link]
-
Bioconjugation. Wikipedia. Available at: [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. PMC - NIH. Available at: [Link]
-
Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link]
-
Phenylboronic Acid-polymers for Biomedical Applications. ResearchGate. Available at: [Link]
-
Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. Available at: [Link]
-
Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+. Taylor & Francis Online. Available at: [Link]
Sources
- 1. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylboronic Acid-polymers for Biomedical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phenylboronic acids-based diagnostic and therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Phenylboronic Acid-Functionalized Layer-by-Layer Assemblies for Biomedical Applications [mdpi.com]
- 5. Recent Advances in Phenylboronic Acid-Based Gels with Potential for Self-Regulated Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]
- 7. Phenylboronic acid - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Understanding the binding interaction between phenyl boronic acid P1 and sugars: determination of association and dissociation constants using S-V plots, steady-state spectroscopic methods and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. nbinno.com [nbinno.com]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. researchgate.net [researchgate.net]
- 14. benthamdirect.com [benthamdirect.com]
- 15. Boronic acid-based enzyme inhibitors: a review of recent progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Exploring the potential of boronic acids as inhibitors of OXA‐24/40 β‐lactamase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phenylboronic-acid-based Functional Chemical Materials for Fluorescence Imaging and Tumor Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. pubs.acs.org [pubs.acs.org]
- 23. Bioconjugation - Wikipedia [en.wikipedia.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. Site-Specific Bioconjugation and Multi-Bioorthogonal Labeling via Rapid Formation of a Boron-Nitrogen Heterocycle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Structural study of phenyl boronic acid derivatives as AmpC β-lactamase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Harnessing the Unique Reactivity of Boronic Acids in Bioconjugation
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
Boronic acids are a versatile class of organic compounds that have garnered significant attention in the field of bioconjugation. Their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols under aqueous conditions makes them exceptionally well-suited for targeting, modifying, and tracking biological molecules. This guide provides a comprehensive technical overview of the fundamental chemistry of boronic acids and their expanding applications in life sciences. We will delve into the mechanistic principles governing their reactivity, explore their use as bioconjugation "warheads," and detail their role in the design of stimuli-responsive systems for drug delivery and diagnostics. This document is intended to serve as a foundational resource for researchers seeking to leverage the power of boronic acid chemistry to create sophisticated bioconjugates for therapeutic and research applications.
Section 1: The Chemistry of Boronic Acids - A Foundation for Bioconjugation
Introduction to Boronic Acids: Structure and Properties
A boronic acid is a compound containing a C-B(OH)₂ functional group. The boron atom is sp² hybridized, resulting in a trigonal planar geometry with a vacant p-orbital, which confers Lewis acidity.[1] This electron deficiency is central to the chemistry of boronic acids, making them amenable to a variety of chemical transformations.[2][3] While renowned for their role in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, their utility in bioconjugation stems from a different, yet equally powerful, reactivity profile.[4][5] Boronic acids are generally stable to air and moisture and many are solids that are easy to handle.[6] Their biocompatibility and ability to participate in reversible covalent interactions in water are key to their growing importance in chemical biology.[7][8]
The Key Interaction: Reversible Covalent Bonding with Diols
The cornerstone of boronic acid bioconjugation is the formation of cyclic boronate esters through a condensation reaction with molecules containing cis-1,2- or 1,3-diols.[9][10] This interaction is particularly relevant in a biological context as many biomolecules, most notably carbohydrates (sugars), glycoproteins, and ribonucleic acids (RNA), feature this diol motif.[11][12] The reaction is a reversible equilibrium, a feature that can be exploited to create dynamic and responsive biological systems.[5] The stability of the resulting boronate ester is influenced by several factors, including the pH of the medium, the nature of the diol, and steric effects.[6][13]
Mechanism of Boronate Ester Formation
The formation of a boronate ester from a boronic acid and a diol is a pH-dependent equilibrium process.[14] The boronic acid (R-B(OH)₂) exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻).[13] While the neutral, trigonal planar form is generally less reactive, the anionic, tetrahedral form is more nucleophilic and readily reacts with diols.[15] The reaction proceeds through the displacement of water molecules to form a stable five- or six-membered cyclic ester.[10][12] The overall equilibrium is highly sensitive to pH because the pKa of the boronic acid (typically around 9) is lowered upon ester formation (to around 6), which favors the charged tetrahedral boronate ester at physiological pH (~7.4).[16]
Caption: pH-dependent equilibrium of boronic acid and boronate ester formation.
Factors Influencing Boronate Ester Stability
The utility of a boronic acid-based bioconjugate is critically dependent on the stability of the boronate ester bond under physiological conditions. Several factors dictate this stability:
-
pH: As illustrated above, boronate ester formation is favored at or above physiological pH. In acidic environments, such as those found in endosomes or the tumor microenvironment, the equilibrium shifts, leading to hydrolysis of the ester.[17][18] This pH-responsiveness is a key feature exploited in drug delivery.
-
Diol Structure: The affinity of a boronic acid for a diol is dependent on the diol's structure and conformation. For instance, fructose generally forms more stable complexes than glucose.[12] This differential affinity can be used for selective sensing applications.
-
Boronic Acid Substituents: Electron-withdrawing groups on the aryl ring of a phenylboronic acid can lower its pKa, making it more acidic and shifting the optimal pH for diol binding. Conversely, electron-donating groups can increase the pKa.
-
Hydrolytic Stability: While the reversibility of the boronate ester bond is useful, in some applications, a more stable linkage is required. The hydrolytic stability of boronate esters can be low, especially in biological media.[19][20] Strategies to enhance stability include using sterically hindered diols or boronic acids.[6][18] For instance, boronic esters derived from (1,1′-bicyclohexyl)-1,1′-diol have shown significantly greater stability compared to those from pinanediol.[19]
| Factor | Effect on Boronate Ester Stability | Rationale / Application |
| Increasing pH (towards/above neutral) | Increases stability | Favors the formation of the more reactive tetrahedral boronate species.[13] |
| Decreasing pH (acidic) | Decreases stability | Promotes hydrolysis; useful for drug release in acidic tumor microenvironments.[17] |
| Diol Conformation (e.g., fructose vs. glucose) | High impact | Favorable ring conformation and hydroxyl group orientation lead to higher affinity.[12] |
| Steric Hindrance (on diol or boronic acid) | Increases stability | Shields the boron center from hydrolytic attack.[6] |
| Presence of Reactive Oxygen Species (ROS) | Decreases stability | Can lead to oxidative deboronation, converting the boronic acid to an alcohol.[13][21] |
Section 2: Boronic Acids as "Warheads" for Bioconjugation
The term "warhead" in bioconjugation refers to the reactive moiety that directs the conjugation to a specific site on a biomolecule. Boronic acids are excellent warheads for targeting functionalities that are otherwise difficult to modify selectively.
Targeting Glycans and Glycoproteins
Given their intrinsic affinity for diols, boronic acids are ideally suited for targeting the carbohydrate portions (glycans) of glycoproteins. This is particularly significant because many cell-surface proteins are glycosylated, and aberrant glycosylation is a hallmark of many diseases, including cancer.[22] Phenylboronic acid (PBA) and its derivatives can selectively bind to sialic acids, which are often overexpressed on the surface of cancer cells, providing a mechanism for targeted drug delivery.[23][24]
Site-Specific Protein Modification Strategies
Achieving site-specific modification of proteins is a central goal in chemical biology. Boronic acids offer several strategies to this end:
-
Targeting Diol-Containing Residues: While natural amino acids do not contain cis-diols, proteins can be engineered to incorporate non-natural amino acids with diol functionalities, or post-translational modifications can be exploited. For example, a tyrosine residue can be enzymatically oxidized to form a catechol group, which is an excellent ligand for boronic acids.[11]
-
Proximity-Driven Reactions: Boronic acids can be used as transient tethering groups. An affinity probe containing a boronic acid can first bind to a glycoprotein. This binding event brings a reactive group on the probe into close proximity with a nucleophilic residue on the protein, triggering a secondary, irreversible reaction.[11]
-
Metal-Catalyzed Arylation: In more advanced strategies, boronic acids can participate in transition-metal-catalyzed reactions to modify specific amino acid residues. For example, nickel-catalyzed reactions have been developed for the arylation of cysteine residues with boronic acid reagents.[25][26][27]
Cell Surface Labeling
The ability to label the surface of living cells is crucial for studying cellular processes and for diagnostics. Boronic acid-functionalized fluorescent probes can be used to label cell surface glycoproteins.[28] This approach has been demonstrated for labeling and detecting Gram-positive bacteria, which have a thick, saccharide-rich peptidoglycan layer.[29] Furthermore, boronic acid-based systems have been developed for cell-surface labeling on live mammalian cells, confirming their potential in biological applications.[30]
Caption: Workflow for live cell surface labeling using a boronic acid probe.
Section 3: Boronic Acids in Stimuli-Responsive Systems
The reversible nature of the boronate ester bond makes it an ideal linker for creating "smart" bioconjugates that respond to specific biological cues.
pH-Responsive Drug Delivery Systems
The acidic microenvironment of tumors (pH ~6.5-6.8) and the even lower pH of endosomes and lysosomes (pH ~4.5-6.0) provide a specific trigger for drug release. Drug delivery systems can be designed where a therapeutic agent is attached to a targeting moiety (e.g., a polymer or antibody) via a boronate ester linker.[17] These systems are stable in the bloodstream at physiological pH (7.4) but will hydrolyze and release their payload upon reaching the acidic target site.[22][31]
ROS-Responsive Probes and Prodrugs
Many disease states, including cancer and inflammation, are associated with elevated levels of reactive oxygen species (ROS), such as hydrogen peroxide (H₂O₂). The carbon-boron bond in boronic acids is susceptible to oxidation by ROS, which leads to a deboronation reaction, converting the boronic acid into a phenol or alcohol.[21][32] This reactivity can be harnessed to design:
-
ROS-Sensing Probes: A quenched fluorophore can be linked to a boronic acid. In the presence of ROS, the boronic acid is cleaved, releasing the fluorophore and "turning on" its fluorescence.[14]
-
ROS-Activated Prodrugs: An active drug can be masked with a boronic acid-containing promoiety. The prodrug remains inactive until it encounters high ROS levels at the disease site, which triggers the cleavage of the boronic acid and the release of the active therapeutic.[32]
Section 4: Advanced Applications and Future Directions
The versatility of boronic acid chemistry continues to drive innovation in bioconjugation and related fields.
Boronic Acids in Biosensing and Diagnostics
Boronic acid-based fluorescent sensors have been extensively developed for the detection of saccharides, particularly glucose.[10][12][15][16][33] These sensors typically consist of a fluorophore appended to a boronic acid. Binding of a saccharide modulates the electronic properties of the boronic acid, leading to a change in the fluorescence signal (intensity or wavelength).[34] This principle is being explored for the development of continuous glucose monitoring systems and for detecting other biologically important diol-containing analytes.[33][35]
Multi-component and Sequential Conjugation Strategies
The diverse reactivity of boronic acids allows for their use in complex, multi-step conjugation schemes. Researchers have developed pairs of boronic acid functional groups with orthogonal reactivity, enabling sequential cross-coupling reactions.[36][37] For example, a 2-nitro-arylboronic acid (NAB) and an (E)-alkenylboronic acid (EAB) can be selectively coupled through stepwise nickel- and copper-catalyzed processes, respectively.[36] This allows for the construction of complex bioconjugates with multiple functionalities.
Overcoming Challenges: Stability and Selectivity
Despite their broad utility, challenges remain. The primary limitations are the often low hydrolytic stability of boronate esters and the potential for non-specific binding.[20][21] Future research will focus on:
-
Developing Novel Protecting Groups: To enhance stability during synthesis and in biological media, new protecting groups for boronic acids are being designed.[38][39][40]
-
Improving Oxidative Stability: A significant issue is the susceptibility of boronic acids to oxidation.[21] Recent work has shown that creating a boralactone, where a carboxyl group serves as an intramolecular ligand for the boron, can increase oxidative stability by 10⁴-fold.[21]
-
Enhancing Selectivity: Fine-tuning the electronic and steric properties of boronic acids will continue to improve their selectivity for specific diol targets in complex biological environments.
Section 5: Experimental Protocols
General Considerations for Boronic Acid Bioconjugation
-
Buffer Selection: The choice of buffer and pH is critical. Phosphate and citrate buffers should be used with caution as they can compete for binding to the boronic acid. Buffers such as HEPES, MES, or bicarbonate are often preferred. The pH should be optimized based on the pKa of the specific boronic acid being used, typically in the range of 7.0-8.5.
-
Reaction Concentration: Due to the equilibrium nature of the reaction, higher concentrations of reactants will favor product formation.
-
Characterization: Successful conjugation should be confirmed using appropriate analytical techniques. Mass spectrometry (MALDI-TOF or ESI-MS) is ideal for confirming the mass of the conjugate. SDS-PAGE can show a shift in the molecular weight of a protein upon conjugation. For fluorescently labeled conjugates, fluorescence spectroscopy and microscopy are used for detection and quantification.
Protocol: Labeling of a Glycoprotein with a Fluorescent Boronic Acid Probe
This protocol describes the general steps for labeling a glycoprotein, such as horseradish peroxidase (HRP), with a commercially available fluorescent phenylboronic acid probe.
Materials:
-
Glycoprotein (e.g., HRP)
-
Fluorescent Boronic Acid Probe (e.g., a fluorescein-PBA conjugate)
-
Conjugation Buffer: 100 mM Sodium Bicarbonate, 150 mM NaCl, pH 8.5
-
Size-Exclusion Chromatography (SEC) column (e.g., PD-10)
-
Spectrophotometer and Fluorometer
Methodology:
-
Protein Preparation: Prepare a solution of the glycoprotein (e.g., 1-5 mg/mL) in the conjugation buffer.
-
Probe Preparation: Prepare a stock solution of the fluorescent boronic acid probe (e.g., 10 mM) in a suitable organic solvent like DMSO.
-
Conjugation Reaction: Add the boronic acid probe solution to the protein solution at a molar excess (e.g., 20-50 fold excess of probe to protein). The final DMSO concentration should be kept below 10% (v/v) to avoid protein denaturation.
-
Incubation: Incubate the reaction mixture for 2-4 hours at room temperature, protected from light.
-
Purification: Remove the excess, unconjugated probe by passing the reaction mixture through a size-exclusion chromatography column (e.g., PD-10) pre-equilibrated with a suitable storage buffer (e.g., PBS, pH 7.4).
-
Characterization:
-
Measure the absorbance of the purified conjugate at the protein's absorbance maximum (e.g., 280 nm for HRP) and the fluorophore's absorbance maximum (e.g., ~490 nm for fluorescein).
-
Calculate the degree of labeling (DOL) using the Beer-Lambert law and the known extinction coefficients of the protein and the dye.
-
Confirm the conjugation and purity using SDS-PAGE with fluorescence imaging. The conjugated protein band should be fluorescent.
-
Protocol: pH-Triggered Release from a Boronic Acid-Based Drug Carrier
This protocol outlines a proof-of-concept experiment to demonstrate the pH-dependent release of a diol-containing cargo from a boronic acid-functionalized polymer.
Materials:
-
Boronic acid-functionalized polymer (e.g., PBA-functionalized PEG)
-
Diol-containing cargo (e.g., Alizarin Red S, a dye that binds to boronic acid and changes color)
-
Buffer A: PBS, pH 7.4
-
Buffer B: Acetate Buffer, pH 5.0
-
Dialysis tubing (with appropriate molecular weight cutoff)
Methodology:
-
Loading the Carrier: Dissolve the boronic acid-functionalized polymer in Buffer A (pH 7.4). Add an excess of the Alizarin Red S cargo. Stir for 2-4 hours to allow for boronate ester formation.
-
Purification: Remove the unbound cargo by dialyzing the mixture against Buffer A for 24-48 hours, with several buffer changes. The solution inside the dialysis bag should retain the color of the bound complex.
-
Release Study:
-
Divide the purified polymer-cargo conjugate solution into two equal aliquots.
-
Place each aliquot into a separate dialysis bag.
-
Dialyze one bag against a large volume of Buffer A (pH 7.4, control) and the other against a large volume of Buffer B (pH 5.0, acidic release).
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), take a small sample from the buffer outside each dialysis bag.
-
-
Quantification: Measure the absorbance of the external buffer samples at the absorbance maximum of Alizarin Red S.
-
Analysis: Plot the cumulative release of the cargo over time for both pH conditions. A significantly faster and higher release is expected at pH 5.0 compared to pH 7.4, demonstrating pH-responsive behavior.
References
- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(14), 3513-3536.
- Li, J., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters, 23(14), 5334–5338.
- Shaikh, M. H., & De, S. (2018). Boronic Acids as Bioorthogonal Probes in Site-Selective Labeling of Proteins. Chemistry – A European Journal, 24(56).
- Gois, P., et al. (2019).
- Shaikh, M. H., & De, S. (2018). Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins.
- Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. ACS Symposium Series, 1236, 371-402.
- Ball, Z. T. (2019). Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents. Accounts of Chemical Research, 52(4), 937-947.
- Li, C., et al. (2015). Synthesis of end-functionalized boronic acid containing copolymers and their bioconjugates with rod-like viruses for multiple responsive hydrogels. Polymer Chemistry, 6(32), 5827-5834.
- Zhang, Y., et al. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. Molecules, 27(19), 6598.
- D'Ascenzio, M., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study. European Journal of Organic Chemistry, 2009(18), 2949-2951.
- Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 5(118), 97769-97784.
- Chem-Station. (2016). Protecting Groups for Boronic Acids.
- Wang, K., et al. (2018). Boronic Acid-Based Electrochemical Sensors for Detection of Biomolecules. Sensors, 18(10), 3248.
- St-Gelais, A., et al. (2023). Phenylboronic acid in targeted cancer therapy and diagnosis. Future Pharmacology, 3(4), 776-793.
- Li, Z., & Yoon, J. (2012). Boronic Acid Functionalized Boron Dipyrromethene Fluorescent Probes: Preparation, Characterization, and Saccharides Sensing Applications. Analytical Chemistry, 84(23), 10293–10300.
- Compton, J., et al. (2013). Electrochemical Sensing Using Boronic Acids. ChemPlusChem, 78(8), 859-873.
- Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups.
- António, J. P. M. (2021). Targeted delivery of boronic acids through bioconjugation. Universidade de Lisboa (Repositório).
- Fernando, S., et al. (2013). Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring. Journal of Diabetes Science and Technology, 7(5), 1197-1207.
- António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates.
- António, J. P. M., et al. (2019).
- António, J. P. M., et al. (2019).
- Amreddy, N. (2026). Leveraging Boronic Acids for Targeted Drug Delivery Systems. Tocris Bioscience.
- Vermue, C., et al. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Biomacromolecules, 22(7), 2737-2755.
- Liu, Z., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. Biosensors, 11(10), 385.
- Wu, X., & An, B. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews.
- Muripiti, V., et al. (2024). Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Advances, 14(16), 11095-11111.
- Li, M., et al. (2015). Recent development of boronic acid-based fluorescent sensors. RSC Publishing.
- VerMilyea, M. D., et al. (2020). One-Step Protein–Polymer Conjugates from Boronic-Acid-Functionalized Polymers.
- Al-Ameed, S., & Shank, N. (2022). Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope. RSC Medicinal Chemistry, 13(10), 1169-1185.
- Ball, Z. T. (2019). Protein Substrates for Reaction Discovery: Site-Selective Modification with Boronic Acid Reagents.
- Clarke, D., et al. (2018). Molecular recognition with boronic acids—applications in chemical biology. Interface Focus, 8(6), 20180031.
- VerMilyea, M. D., et al. (2020). One-Step Protein-Polymer Conjugates from Boronic-Acid-Functionalized Polymers. PubMed.
- Shaikh, M. H. (2018). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA.
- Li, J., et al. (2021).
-
van den Dikkenberg, J. B. (2011). Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. University of Twente. [Link]
- D'Ascenzio, M., et al. (2009). Stability of Boronic Esters to Hydrolysis: A Comparative Study.
- Clarke, D. (2018). Boronic acid fluorophores for saccharide sensing. DORAS | DCU Research Repository.
- D'Ascenzio, M., et al. (2009).
- Dagorne, S., et al. (2019). Boronic acids protecting groups with standard deprotecting conditions.
- Wang, J., et al. (2015). Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. Analyst, 140(12), 4163-4169.
- Hall, D. G. (2010). Boron Acids as Protective Agents and Catalysts in Synthesis. ChemInform, 41(43).
- Li, M., et al. (2015). Boronic acids for fluorescence imaging of carbohydrates.
- Wu, X., & An, B. (2024). Boron enabled bioconjugation chemistries. Chemical Society Reviews.
- Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2021113118.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 7. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates [ouci.dntb.gov.ua]
- 8. Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 12. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Boronic acid fluorophores for saccharide sensing - DORAS [doras.dcu.ie]
- 17. nbinno.com [nbinno.com]
- 18. academic.oup.com [academic.oup.com]
- 19. academic.oup.com [academic.oup.com]
- 20. researchgate.net [researchgate.net]
- 21. pnas.org [pnas.org]
- 22. Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans - RSC Pharmaceutics (RSC Publishing) DOI:10.1039/D4PM00005F [pubs.rsc.org]
- 23. Phenylboronic acid in targeted cancer therapy and diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 25. pubs.acs.org [pubs.acs.org]
- 26. pubs.acs.org [pubs.acs.org]
- 27. researchgate.net [researchgate.net]
- 28. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 29. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]
- 30. ualberta.scholaris.ca [ualberta.scholaris.ca]
- 31. Targeted delivery of boronic acids through bioconjugation [repositorio.ulisboa.pt]
- 32. Organoboronic acids/esters as effective drug and prodrug candidates in cancer treatments: challenge and hope - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Boronic acid fluorescent sensors for monosaccharide signaling based on the 6-methoxyquinolinium heterocyclic nucleus: progress toward noninvasive and continuous glucose monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 34. mdpi.com [mdpi.com]
- 35. Electrochemical sensing using boronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 36. par.nsf.gov [par.nsf.gov]
- 37. Boronic Acid Pairs for Sequential Bioconjugation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 38. pubs.acs.org [pubs.acs.org]
- 39. pubs.acs.org [pubs.acs.org]
- 40. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for 5-(3-Boronophenyl)pentanoic acid in Suzuki-Miyaura Coupling Reactions
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4] Among the diverse array of organoboron reagents, 5-(3-Boronophenyl)pentanoic acid (also known as 3-(4-Carboxybutyl)phenylboronic acid) is a particularly valuable building block.[5][6] Its bifunctional nature, possessing both a reactive boronic acid and a flexible carboxylic acid-terminated alkyl chain, allows for the strategic introduction of a polar, functionalizable tether into aryl or heteroaryl scaffolds. This unique structure makes it a key intermediate in the synthesis of complex molecules, including bioactive compounds and biphenyl derivatives with diverse pharmacological activities.[7][8][9]
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective utilization of this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic underpinnings of the reaction, offer field-proven insights into optimizing reaction parameters, and provide detailed, step-by-step protocols for its successful application.
Physicochemical Properties of this compound
A thorough understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Reference |
| CAS Number | 1072946-56-5 | [5] |
| Molecular Formula | C₁₁H₁₅BO₄ | [5] |
| Molecular Weight | 222.0 g/mol | [5] |
| Appearance | White to off-white solid | Commercially available data |
| Purity | Typically ≥98% | [5] |
The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst that shuttles between Pd(0) and Pd(II) oxidation states.[1][10] A fundamental grasp of this mechanism is crucial for rational troubleshooting and optimization of reaction conditions.
The cycle is generally understood to comprise three key steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the organohalide (Ar-X), forming a Pd(II) complex.[10][11] This step is often the rate-determining step in the catalytic cycle.[2]
-
Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires the presence of a base, which activates the boronic acid by forming a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[12][13][14]
-
Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the biaryl product, regenerating the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[1][10]
Sources
- 1. Yoneda Labs [yonedalabs.com]
- 2. byjus.com [byjus.com]
- 3. m.youtube.com [m.youtube.com]
- 4. ajgreenchem.com [ajgreenchem.com]
- 5. scbt.com [scbt.com]
- 6. scbt.com [scbt.com]
- 7. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. mdpi.com [mdpi.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chemrxiv.org [chemrxiv.org]
- 12. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 13. semanticscholar.org [semanticscholar.org]
- 14. researchgate.net [researchgate.net]
Protocol for immobilizing 5-(3-Boronophenyl)pentanoic acid on a solid support
Topic: Protocol for Immobilizing 5-(3-Boronophenyl)pentanoic Acid on a Solid Support
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Immobilizing this compound
This compound is a bifunctional molecule of significant interest in drug discovery and biotechnology.[1][2][3][4] Its unique structure, featuring a terminal carboxylic acid and a phenylboronic acid moiety, offers two distinct chemical handles for covalent attachment to solid supports. This dual reactivity allows for precise control over the molecule's orientation upon immobilization, a critical factor for applications such as affinity chromatography, biosensing, and the development of targeted drug delivery systems.[5][6][7]
The boronic acid group is a well-established pharmacophore known for its ability to form reversible covalent bonds with diols, a common feature in saccharides and glycoproteins.[8][9] This interaction is fundamental to the design of sensors and affinity matrices for glycosylated biomolecules.[10][11] Concurrently, the pentanoic acid chain provides a classic linkage point for stable amide bond formation, a robust and widely used method for surface conjugation.[12][13]
The strategic immobilization of this molecule on a solid support transforms it from a soluble reagent into a durable and reusable tool for research and development.[14][15][16] This guide provides two detailed protocols for the covalent immobilization of this compound, leveraging each of its functional groups to achieve distinct surface presentations. The choice between these protocols will depend on the desired orientation of the immobilized molecule and the specific downstream application.
Protocol 1: Immobilization via Amide Coupling of the Carboxylic Acid Moiety
This protocol achieves a stable, irreversible linkage by forming an amide bond between the carboxylic acid of this compound and a primary amine on a solid support. This orientation exposes the phenylboronic acid group to the surrounding solution, making it available for interaction with target molecules. This method is ideal for creating affinity supports for capturing cis-diol-containing biomolecules.[11]
Causality of Experimental Choices
The use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in conjunction with N-hydroxysuccinimide (NHS) is a cornerstone of modern bioconjugation chemistry for forming amide bonds.[13][17]
-
EDC Activation: EDC first reacts with the carboxylic acid group to form a highly reactive O-acylisourea intermediate.[13] This intermediate is unstable in aqueous solutions and prone to hydrolysis, which would regenerate the original carboxylic acid.
-
NHS Stabilization: To improve efficiency and mitigate hydrolysis, NHS is introduced. It reacts with the O-acylisourea intermediate to form a semi-stable NHS ester.[17] This ester is less susceptible to hydrolysis than the O-acylisourea intermediate but is highly reactive toward primary amines.[12]
-
Amine Reaction: The NHS ester readily reacts with a primary amine on the solid support to form a stable amide bond, releasing NHS as a byproduct.[12]
This two-step approach, often performed in a single pot, provides higher coupling yields and greater control over the reaction compared to using EDC alone.[13]
Experimental Workflow Diagram
Caption: Workflow for EDC/NHS-mediated amide coupling.
Detailed Step-by-Step Protocol
Materials:
-
Amine-functionalized solid support (e.g., NHS-activated Agarose, Aminopropyl-functionalized silica beads)
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: 1X Phosphate-Buffered Saline (PBS), pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1 M Ethanolamine, pH 8.5
-
Wash Buffer: 1X PBS with 0.05% Tween-20
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Support Preparation:
-
If using a resin/bead support, transfer the required amount into a suitable reaction vessel (e.g., a chromatography column or a reaction tube).
-
Wash the support extensively with the Activation Buffer to equilibrate the pH and remove any storage buffers. For 1 ml of resin, use 5-10 column volumes of buffer.
-
-
Ligand Solubilization:
-
Prepare a stock solution of this compound in a minimal amount of anhydrous DMF or DMSO before diluting it into the Activation Buffer. A typical concentration is 10-50 mM. Note: Boronic acids can be challenging to dissolve directly in aqueous buffers.
-
-
Activation of Carboxylic Acid:
-
Immediately before use, prepare fresh solutions of EDC and NHS in the Activation Buffer. Recommended concentrations are typically 100-200 mM.
-
In a separate tube, combine the this compound solution with the EDC and NHS solutions. A common molar ratio is 1:2:5 (Carboxylic Acid:NHS:EDC).
-
Allow the activation reaction to proceed for 15-30 minutes at room temperature.
-
-
Coupling to the Support:
-
Add the activated ligand solution to the prepared amine-functionalized support.
-
Incubate the mixture for 2-4 hours at room temperature, or overnight at 4°C, with gentle end-over-end mixing to keep the support suspended.
-
-
Quenching of Unreacted Sites:
-
After the coupling reaction, remove the supernatant containing unreacted ligand.
-
Add the Quenching Buffer to the support and incubate for 30-60 minutes at room temperature. This step blocks any remaining active amine sites on the support, preventing non-specific binding in downstream applications.[18]
-
-
Washing:
-
Wash the support extensively with the Wash Buffer to remove non-covalently bound molecules and byproducts. A typical wash cycle involves alternating between a high pH (e.g., PBS pH 8.0) and low pH (e.g., 0.1 M Acetate buffer, pH 4.0) buffer, followed by a final equilibration with the desired storage buffer.
-
-
Storage:
-
Store the functionalized support in a suitable buffer (e.g., PBS with 0.02% sodium azide as a preservative) at 4°C.
-
Protocol 2: Immobilization via Boronate Ester Formation
This protocol leverages the reversible covalent interaction between the boronic acid moiety and a cis-diol.[8] By using a solid support functionalized with diol groups (e.g., diol-silica or glycidyl-methacrylate beads), the molecule can be immobilized with its carboxylic acid tail oriented away from the surface. This strategy is useful when the carboxylic acid needs to be available for subsequent chemical modifications or for applications where the boronic acid's interaction with the support itself is the primary goal.
Causality of Experimental Choices
The formation of a cyclic boronate ester is an equilibrium reaction that is highly dependent on pH.[19]
-
pH-Dependence: Boronic acids are Lewis acids that exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form. The tetrahedral form is the active species that reacts with diols.[8] This equilibrium is shifted towards the active boronate form at pH values above the pKa of the boronic acid.[20][21] Therefore, performing the immobilization at a slightly alkaline pH (e.g., 8.0-9.0) significantly favors ester formation and increases the reaction rate and yield.[10]
-
Reversibility: The boronate ester linkage is reversible and can be cleaved by lowering the pH to acidic conditions, which shifts the equilibrium back towards the neutral boronic acid and free diol.[9] This property can be exploited for applications requiring controlled release of the immobilized molecule.
-
Support Choice: The solid support must present accessible cis-diol functionalities. Supports like Sepharose or other agarose-based resins are rich in carbohydrate structures containing diols. Alternatively, silica or polymer beads can be chemically modified to introduce diol groups.
Experimental Workflow Diagram
Caption: Workflow for boronate ester formation on a diol support.
Detailed Step-by-Step Protocol
Materials:
-
Diol-functionalized solid support (e.g., Glyceryl-coated glass slides, Diol-functionalized silica, Sepharose beads)
-
This compound
-
Coupling Buffer: 50 mM HEPES or Phosphate buffer, pH 8.5, containing 0.5 M NaCl
-
Wash Buffer: Coupling Buffer
-
Elution/Regeneration Buffer (optional): 0.1 M Glycine-HCl, pH 2.5
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
Procedure:
-
Support Preparation:
-
Wash the diol-functionalized support extensively with the Coupling Buffer to remove any preservatives and equilibrate the pH.
-
-
Ligand Solubilization:
-
Prepare a stock solution of this compound in a minimal amount of anhydrous DMF or DMSO. Dilute this stock into the Coupling Buffer to the desired final concentration (e.g., 1-10 mg/mL).
-
-
Coupling to the Support:
-
Add the ligand solution to the equilibrated diol support.
-
Incubate the mixture for 4-16 hours at room temperature with gentle end-over-end mixing. The elevated pH promotes the formation of the boronate ester bond.[21] The high salt concentration helps to minimize non-specific ionic interactions.[20]
-
-
Washing:
-
After incubation, remove the supernatant.
-
Wash the support thoroughly with several volumes of the Coupling Buffer to remove any non-covalently bound ligand. The number of washes should be sufficient to ensure the absorbance of the flow-through at 280 nm (or another appropriate wavelength for the phenyl group) is at baseline.
-
-
Storage:
-
Store the functionalized support in the Coupling Buffer or a similar buffer at 4°C. The alkaline pH helps maintain the stability of the boronate ester.
-
-
Optional - Verifying Reversibility:
-
To confirm the nature of the linkage, a small aliquot of the support can be washed with the Elution/Regeneration Buffer. The low pH should cause the release of the bound this compound, which can be detected in the eluate using methods like UV-Vis spectroscopy or HPLC.
-
Quantitative Data and Characterization
Verifying the success of an immobilization protocol is a critical, self-validating step.[22][23] The goal is to confirm the covalent attachment and, if possible, quantify the amount of immobilized ligand.
| Characterization Method | Principle | Protocol 1 (Amide) | Protocol 2 (Boronate) | Information Gained |
| UV-Vis Spectroscopy | Measures the depletion of the ligand from the solution by comparing the absorbance of the supernatant before and after the coupling reaction. | Applicable | Applicable | Indirect quantification of ligand density. |
| X-ray Photoelectron Spectroscopy (XPS) | Surface-sensitive technique that provides elemental composition. | Applicable | Applicable | Confirmation of immobilization by detecting the presence of Boron (B 1s peak) and changes in C 1s and N 1s spectra. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Detects vibrational modes of chemical bonds. | Applicable | Applicable | Appearance of amide I and II bands (~1650 and 1550 cm⁻¹) confirms amide bond formation. Appearance of B-O stretching bands confirms ester formation. |
| Elemental Analysis | Determines the bulk elemental composition of the support. | Applicable | Applicable | Quantification of ligand density by measuring the percentage of Boron or Nitrogen. |
| Affinity Binding Assay | Measures the functional capacity of the immobilized ligand by its ability to bind a known target (e.g., a glycosylated protein like HRP). | Applicable | Not Applicable (Boronic acid is occupied) | Provides a measure of the active, accessible ligand density. |
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low Immobilization Yield (Protocol 1) | Hydrolysis of EDC/NHS intermediates: Reagents were not fresh or the reaction was performed in a buffer with a pH > 6.0 during activation. | Use fresh, high-quality EDC and NHS. Perform the activation step in a MES buffer at pH 4.5-6.0.[13] |
| Inactive amine support: The solid support has lost its functional groups due to improper storage or age. | Use a fresh batch of amine-functionalized support. Test the support's activity with a colorimetric assay (e.g., ninhydrin test). | |
| Low Immobilization Yield (Protocol 2) | Incorrect pH: The coupling buffer pH was too low (< 8.0), preventing the formation of the active tetrahedral boronate species. | Ensure the coupling buffer is at the correct pH (8.0-9.0). Use a buffer with good buffering capacity in this range, like HEPES or borate. |
| Steric Hindrance: The diol groups on the support are not easily accessible. | Consider using a support with a longer spacer arm between the matrix and the diol functionality.[19] | |
| High Non-Specific Binding in Downstream Assays | Incomplete Quenching (Protocol 1): Unreacted active sites on the support remain, binding proteins non-specifically. | Increase the quenching time or the concentration of the quenching agent (Tris or ethanolamine). |
| Hydrophobic/Ionic Interactions: The support matrix itself has non-specific binding properties. | Add a non-ionic detergent (e.g., 0.05% Tween-20) to all wash and binding buffers. Increase the salt concentration (e.g., to 0.5 M NaCl) in the buffers.[20] | |
| Ligand Leaching from Support (Protocol 2) | Buffer pH dropped: The storage buffer became acidic over time, hydrolyzing the boronate ester. | Ensure the storage buffer has adequate capacity and contains a bacteriostatic agent (like sodium azide) to prevent microbial growth that can alter pH. Store at 4°C. |
References
-
CellMosaic. Biopolymer and Small Molecule Immobilization. [Link]
-
CellMosaic. Solid Support - Page 1. [Link]
-
Datta, S., Christena, L. R., & Rajaram, Y. R. S. (2013). An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes. Applied Biochemistry and Biotechnology, 171(5), 1139–1160. [Link]
-
Koehler, K. C., et al. (2023). Boronic Acid Resin for Selective Immobilization of Canonically Encoded Proteins. Biomacromolecules, 24(5), 2196–2202. [Link]
-
Li, Y., et al. (2013). Boronic acid-based ligands on solid phase surface for diol binding at neutral pH. Journal of Pharmaceutical Analysis, 3(5), 313-319. [Link]
-
Duval, F., & Saville, S. L. (2015). Key steps towards the oriented immobilization of antibodies using boronic acids. Analytical and Bioanalytical Chemistry, 407(20), 5877–5887. [Link]
-
Duval, F., & Saville, S. L. (2015). Key steps towards the oriented immobilization of antibodies using boronic acids. ResearchGate. [Link]
-
Koehler, K. C., et al. (2023). Boronic Acid Resin for Selective Immobilization of Canonically Encoded Proteins. PubMed. [Link]
-
Carboni, D., et al. (2011). Universal Solid-Phase Approach for the Immobilization, Derivatization, and Resin-to-Resin Transfer Reactions of Boronic Acids. Organic Letters, 13(9), 2318–2321. [Link]
-
Ray, S., et al. (2017). Orientation and characterization of immobilized antibodies for improved immunoassays (Review). Biointerphases, 12(2), 02C301. [Link]
-
Liu, Y., Ren, L., & Liu, Z. (2011). A unique boronic acid functionalized monolithic capillary for specific capture, separation and immobilization of cis-diol biomolecules. Chemical Communications, 47(17), 5067–5069. [Link]
-
Li, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20875–20904. [Link]
-
Ray, S., et al. (2017). Orientation and characterization of immobilized antibodies for improved immunoassays (Review). La Trobe University. [Link]
-
Liu, Y., et al. (2013). Immobilization of proteins on carboxylic acid functionalized nanopatterns. Analytical and Bioanalytical Chemistry, 405(13), 4569–4576. [Link]
-
Hawkins, B. L., et al. (2020). Immobilized Carbodiimide Assisted Flow Combinatorial Protocol to Facilitate Amide Coupling and Lactamization. ACS Combinatorial Science, 22(5), 255–267. [Link]
-
Taylor & Francis. Carbodiimide – Knowledge and References. [Link]
-
G-Biosciences. Carboxyl Coupling Resin. [Link]
-
van den Dikkenberg, J. B. (2011). Boronic Acid Functionalized Polymers and Hydrogels for Biomedical Applications. University of Twente. [Link]
-
Springsteen, G., & Wang, B. (2002). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. Tetrahedron, 58(26), 5291–5300. [Link]
-
Wang, H., et al. (2013). Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds. Journal of Chromatography A, 1305, 145–152. [Link]
-
Li, Y., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]
-
Wang, W., et al. (2021). Recent developments in the medicinal chemistry of single boron atom-containing compounds. Acta Pharmaceutica Sinica B, 11(8), 2159–2183. [Link]
-
ResearchGate. Common surface immobilization methods for heterogeneous assays. [Link]
-
Pinto, M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Chemical Society Reviews, 48(16), 4471–4495. [Link]
-
University of York. Surface-immobilization. [Link]
-
Chan, L., et al. (2007). Covalent Attachment of Proteins to Solid Supports and Surfaces via Sortase-Mediated Ligation. PLOS ONE, 2(9), e860. [Link]
-
Bandyopadhyay, A., et al. (2017). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Molecules, 22(10), 1647. [Link]
-
Green Chemistry. (2021). Immobilization of molecular catalysts on solid supports via atomic layer deposition for chemical synthesis in sustainable solvents. [Link]
-
Office of Scientific and Technical Information. (2021). Immobilization of Molecular Catalysts on Solid Supports via Atomic Layer Deposition for Chemical Synthesis in Sustainable Solvents. [Link]
-
Fassina, G. (1992). Oriented immobilization of peptide ligands on solid supports. Journal of Chromatography A, 591(1-2), 99–106. [Link]
-
ResearchGate. (PDF) Oriented immobilization of proteins on solid supports for use in biosensors and biochips: a review. [Link]
-
PubChem. 5-(3-bromophenyl)pentanoic Acid. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. scbt.com [scbt.com]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. scbt.com [scbt.com]
- 5. Recent developments in the medicinal chemistry of single boron atom-containing compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. A unique boronic acid functionalized monolithic capillary for specific capture, separation and immobilization of cis-diol biomolecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. taylorandfrancis.com [taylorandfrancis.com]
- 14. cellmosaic.com [cellmosaic.com]
- 15. cellmosaic.com [cellmosaic.com]
- 16. Covalent Attachment of Proteins to Solid Supports and Surfaces via Sortase-Mediated Ligation | PLOS One [journals.plos.org]
- 17. Carbodiimide Crosslinker Chemistry | Thermo Fisher Scientific - HK [thermofisher.com]
- 18. researchgate.net [researchgate.net]
- 19. Preparation and characterization of fluorophenylboronic acid-functionalized monolithic columns for high affinity capture of cis-diol containing compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Key steps towards the oriented immobilization of antibodies using boronic acids - Analyst (RSC Publishing) DOI:10.1039/C5AN00589B [pubs.rsc.org]
- 21. researchgate.net [researchgate.net]
- 22. An overview of technologies for immobilization of enzymes and surface analysis techniques for immobilized enzymes - PMC [pmc.ncbi.nlm.nih.gov]
- 23. pubs.aip.org [pubs.aip.org]
Application Note: Selective Enrichment of Glycoproteins using 5-(3-Boronophenyl)pentanoic Acid Affinity Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Boronate Affinity in Glycoproteomics
Glycosylation is a critical post-translational modification that dictates protein function, localization, and stability. The comprehensive analysis of glycoproteins is paramount in biomarker discovery, therapeutic protein development, and understanding complex biological processes.[1][2][3] Boronate affinity chromatography (BAC) has emerged as a powerful and versatile tool for the selective enrichment of glycoproteins from complex biological mixtures.[1][4][5] This technique leverages the unique, pH-dependent interaction between boronic acids and cis-1,2-diol groups present in the carbohydrate moieties of glycoproteins.[3][6][7]
5-(3-Boronophenyl)pentanoic acid, when immobilized on a solid support, serves as a robust affinity ligand. Its phenylboronic acid group provides the selective binding site for glycoproteins, while the pentanoic acid spacer arm minimizes steric hindrance, enhancing accessibility for large biomolecules. This application note provides a detailed guide to the principles, protocols, and best practices for utilizing this compound-based affinity chromatography for glycoprotein enrichment.
The Underlying Chemistry: A pH-Mediated Reversible Covalent Bond
The selectivity of boronate affinity chromatography is rooted in the reversible formation of a cyclic boronate ester between the boronic acid ligand and the cis-diol groups on the glycan chains of glycoproteins.[3][8][9] This interaction is highly dependent on the pH of the surrounding environment.[4][10]
-
Binding (Alkaline Conditions): At a pH above the pKa of the boronic acid (typically pH > 8), the boron atom transitions from a trigonal planar to a tetrahedral configuration.[4] This tetrahedral boronate anion readily reacts with cis-diols to form a stable, five- or six-membered cyclic ester, effectively capturing the glycoprotein on the affinity matrix.[3][4][8]
-
Elution (Acidic Conditions): When the pH is lowered (typically pH < 6.5), the equilibrium shifts.[10][11] The boronate ester becomes unstable, leading to its dissociation and the release of the bound glycoprotein from the support.[4][8]
This pH-controlled binding and release mechanism allows for a highly specific yet gentle purification process, preserving the integrity of the target glycoproteins.[4]
Figure 1: pH-dependent mechanism of glycoprotein binding and elution in boronate affinity chromatography.
Crafting Your Experimental Design: Key Parameters and Considerations
Successful glycoprotein enrichment requires careful optimization of several experimental parameters. The interplay between buffer composition, pH, and potential secondary interactions is critical for achieving high purity and yield.
Buffer Selection: The Foundation of Selectivity
The choice of binding and elution buffers is arguably the most critical factor.
| Buffer Component | Purpose & Rationale | Typical Concentration Range |
| Binding Buffer (pH 8.0-9.0) | Creates the alkaline environment necessary for the formation of the tetrahedral boronate anion and subsequent esterification with cis-diols. Common choices include ammonium acetate, HEPES, or phosphate buffers. | 20-100 mM |
| High Salt (e.g., NaCl) | Mitigates non-specific ionic interactions between proteins and the affinity matrix, which is crucial for enhancing the purity of the enriched glycoproteins.[1] For some proteins, high salt can be essential to overcome electrostatic repulsion.[12] | 150-500 mM |
| Elution Buffer (pH 4.0-6.0) | Induces the dissociation of the boronate ester by shifting the equilibrium back towards the trigonal boronic acid, releasing the bound glycoproteins. Acetic acid or formic acid are common choices. | 50-100 mM |
| Competitive Eluent (Optional) | An alternative to pH shift elution. A high concentration of a competing cis-diol-containing molecule, such as sorbitol or mannitol, can displace the bound glycoprotein.[4][13] This is useful for pH-sensitive proteins. | 100-500 mM |
Critical Note: Avoid buffers containing cis-diol groups, such as Tris, as they will compete with the glycoproteins for binding to the boronate resin.[13]
Managing Secondary Interactions
While the primary interaction is with cis-diols, secondary interactions (hydrophobic, ionic) can occur and may lead to non-specific binding.[1][4]
-
Hydrophobic Interactions: The phenyl group of the ligand can participate in hydrophobic interactions. Adding a small percentage of a non-polar organic solvent (e.g., acetonitrile) to the binding buffer can help suppress this, but care must be taken to avoid protein precipitation.[1]
-
Ionic Interactions: As mentioned, increasing the ionic strength of the binding buffer is the most effective way to minimize unwanted electrostatic binding of non-glycosylated proteins.[1]
Step-by-Step Protocol: Glycoprotein Enrichment Workflow
This protocol provides a general framework for enriching glycoproteins from a complex protein mixture, such as cell lysate or serum, using a pre-packed this compound affinity column.
Materials and Reagents
-
Affinity Column: Pre-packed column with this compound coupled to a solid support (e.g., agarose or polymeric beads).
-
Binding Buffer: 50 mM HEPES, 200 mM NaCl, pH 8.5.
-
Elution Buffer: 100 mM Acetic Acid, pH 4.5.
-
Alternative Elution Buffer: Binding Buffer containing 200 mM Sorbitol.
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.0.
-
Sample: Protein mixture (e.g., serum, cell lysate) clarified by centrifugation (10,000 x g for 15 minutes) and filtered (0.45 µm filter).
-
Chromatography system (e.g., FPLC, HPLC) or syringe with Luer-lock fittings.
Figure 2: General workflow for glycoprotein enrichment using boronate affinity chromatography.
Protocol Steps
-
Column Preparation and Equilibration:
-
Sample Preparation and Loading:
-
Ensure the protein sample is in a buffer compatible with the Binding Buffer. If necessary, perform a buffer exchange using a desalting column.
-
Load the prepared sample onto the equilibrated column at a low flow rate to maximize binding time.
-
-
Washing:
-
Wash the column with 5-10 CV of Binding Buffer to remove non-specifically bound proteins.
-
Monitor the UV absorbance (A280) of the flow-through until it returns to baseline, indicating that all unbound proteins have been washed away.
-
-
Elution:
-
Apply 5 CV of Elution Buffer to the column to release the bound glycoproteins.
-
Alternatively, for pH-sensitive proteins, apply the Alternative Elution Buffer containing sorbitol.
-
-
Fraction Collection and Analysis:
-
Collect the eluted fractions. If using an acidic elution buffer, immediately neutralize the fractions by adding a small volume of Neutralization Buffer to preserve protein activity.
-
Analyze the collected fractions and the flow-through using SDS-PAGE or Western blot to assess the purity and efficiency of the enrichment.
-
Troubleshooting and Advanced Considerations
| Problem | Potential Cause | Solution |
| Low Yield of Glycoproteins | - Suboptimal binding pH.- Sample flow rate too high.- Presence of competing substances (e.g., Tris) in the sample. | - Ensure Binding Buffer pH is > 8.0.- Decrease the sample loading flow rate.- Perform buffer exchange on the sample to remove interfering molecules. |
| Poor Purity (Contamination with Non-Glycoproteins) | - Insufficient washing.- Non-specific binding (ionic or hydrophobic). | - Increase the wash volume (to 10-15 CV).- Increase the salt concentration in the Binding Buffer to 500 mM.- Consider adding a small amount of organic solvent (e.g., 5-10% acetonitrile) to the Binding Buffer. |
| No Elution of Target Protein | - Very strong binding affinity.- Protein precipitation on the column. | - Use a more acidic Elution Buffer (e.g., pH 3.0) or increase the concentration of the competitive eluent (e.g., 500 mM sorbitol).- Ensure all buffers are filtered and degassed. Try eluting with a denaturing agent if protein integrity is not a concern for downstream analysis. |
Conclusion: A Versatile Tool for Glycoproteomics
Affinity chromatography using this compound is a specific, efficient, and gentle method for the selective enrichment of glycoproteins.[4][8] Its reliance on a pH-mediated, reversible covalent interaction provides a high degree of selectivity that is complementary to other methods like lectin affinity chromatography.[3][6] By carefully optimizing buffer conditions and understanding the underlying chemical principles, researchers can effectively isolate glycoproteins from complex biological samples, paving the way for deeper insights in drug development, diagnostics, and fundamental biological research.
References
-
14 Analytical Methods (RSC Publishing).
-
6 News-Medical.Net.
-
PubMed.
-
Biotime.
-
ResearchGate.
-
PubMed.
-
Analytica Chimica Acta.
-
Accounts of Chemical Research.
-
Trinity Biotech.
-
MDPI.
-
PubMed Central.
-
Bio-Rad.
-
Sepax Technologies, Inc.
-
Taylor & Francis Online.
-
American Chemical Society.
-
National Institutes of Health.
-
PubMed.
-
Sigma-Aldrich.
-
ResearchGate.
-
Cytiva Life Sciences.
-
National Institutes of Health.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Advances and clinical perspectives of boronate affinity-driven glycoproteomics: A review [ouci.dntb.gov.ua]
- 3. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. xiamenbiotime.com [xiamenbiotime.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. news-medical.net [news-medical.net]
- 7. trinitybiotech.com [trinitybiotech.com]
- 8. mdpi.com [mdpi.com]
- 9. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. semanticscholar.org [semanticscholar.org]
- 11. sepax-pdm.sepax-tech.com [sepax-pdm.sepax-tech.com]
- 12. Phenylboronate chromatography selectively separates glycoproteins through the manipulation of electrostatic, charge transfer, and cis-diol interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. bio-rad.com [bio-rad.com]
- 14. Preparation of a boronate-affinity monolithic column for adsorption of nucleosides - Analytical Methods (RSC Publishing) [pubs.rsc.org]
Application Note: Glycopeptide Enrichment using 5-(3-Boronophenyl)pentanoic Acid for Mass Spectrometry-Based Proteomics
Senior Application Scientist: Gemini
Introduction: The Challenge and Importance of Glycoproteomics
Protein glycosylation is a critical and highly complex post-translational modification (PTM) that plays a pivotal role in a vast array of biological processes, including protein folding, cellular signaling, immune response, and cell-cell adhesion.[1][2][3] Consequently, aberrant glycosylation is a hallmark of numerous diseases, most notably cancer, making glycoproteins a rich source of potential biomarkers and therapeutic targets.[2][4] However, the analysis of glycoproteins and their substructures, glycopeptides, presents significant analytical hurdles. In typical proteomic workflows, glycopeptides are of low stoichiometry compared to their non-glycosylated counterparts, exhibit extensive structural heterogeneity, and often ionize poorly in a mass spectrometer.[1][5] These factors necessitate robust enrichment strategies to selectively isolate glycopeptides from complex biological mixtures, thereby enabling their sensitive detection and characterization by mass spectrometry (MS).[5][6]
Boronic acid affinity chromatography (BAC) has emerged as a powerful and versatile tool for this purpose.[7][8] Unlike methods that depend on specific glycan structures (e.g., lectin affinity) or general hydrophilicity (e.g., HILIC), BAC leverages a fundamental chemical principle: the reversible covalent binding of boronic acids to cis-diol groups present in the sugar moieties of virtually all glycopeptides.[7][9] This application note provides a detailed guide to the use of 5-(3-Boronophenyl)pentanoic acid (5-BOPBA) for the enrichment of intact glycopeptides prior to LC-MS/MS analysis.
Principle of Boronic Acid Affinity Enrichment
The utility of 5-BOPBA in glycopeptide enrichment is rooted in the pH-dependent, reversible reaction between its boronic acid group and the cis-1,2- or cis-1,3-diol functionalities abundant in the saccharide units of glycans.[9][10]
-
Binding (Alkaline Conditions): Under alkaline conditions (typically pH > 8), the boron atom of the boronic acid transitions from a trigonal planar (sp²) state to a more reactive tetrahedral boronate anion (sp³).[8][11] This tetrahedral intermediate readily reacts with a cis-diol on a glycan to form a stable, five- or six-membered cyclic ester, effectively immobilizing the glycopeptide onto the boronic acid-functionalized support.[7][8][11]
-
Elution (Acidic Conditions): This covalent bond is readily reversible. By lowering the pH of the solution to acidic conditions (typically pH < 4), the equilibrium shifts, causing the cyclic ester to hydrolyze.[11] This releases the intact glycopeptide from the support, while the boronic acid reverts to its less reactive trigonal state.
This pH-mediated "catch-and-release" mechanism provides a highly selective and robust method for isolating a broad spectrum of glycopeptides, irrespective of the specific glycan type.[9]
Detailed Experimental Protocol
This protocol outlines the enrichment of glycopeptides from a complex protein digest using 5-BOPBA immobilized on magnetic beads.
Materials and Reagents
| Reagent/Material | Suggested Supplier | Notes |
| This compound (5-BOPBA) | Sigma-Aldrich, Cayman Chemical | |
| Amine-functionalized magnetic beads | Thermo Fisher Scientific, NEB | e.g., Dynabeads™ M-270 Amine |
| EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Thermo Fisher Scientific | Store desiccated at -20°C. |
| Sulfo-NHS (N-Hydroxysulfosuccinimide) | Thermo Fisher Scientific | Store desiccated at 4°C. |
| MES (2-(N-morpholino)ethanesulfonic acid) | Sigma-Aldrich | |
| Ammonium Bicarbonate (NH₄HCO₃) | Sigma-Aldrich | MS-grade. |
| Triethylamine (TEA) | Sigma-Aldrich | For adjusting pH. |
| Acetonitrile (ACN) | Fisher Scientific | MS-grade. |
| Formic Acid (FA) | Fisher Scientific | MS-grade. |
| Dithiothreitol (DTT) | Sigma-Aldrich | |
| Iodoacetamide (IAA) | Sigma-Aldrich | |
| Trypsin, Sequencing Grade | Promega | |
| C18 SPE Cartridges | Waters | For desalting. |
Step 1: Preparation of 5-BOPBA Immobilized Magnetic Beads
Causality: The pentanoic acid's carboxyl group on 5-BOPBA allows for stable, covalent immobilization onto amine-functionalized beads via standard EDC/Sulfo-NHS amide coupling chemistry.[12][13] This creates a durable affinity medium.
-
Bead Activation: Resuspend ~10 mg of amine-functionalized magnetic beads in 1 mL of activation buffer (e.g., 100 mM MES, pH 6.0).
-
Coupling Reagent Preparation: Immediately before use, prepare a solution of 10 mg EDC and 10 mg Sulfo-NHS in 1 mL of cold activation buffer.
-
Immobilization Reaction:
-
Add 100 µL of a 50 mg/mL 5-BOPBA solution (in DMSO) to the bead suspension.
-
Add 200 µL of the freshly prepared EDC/Sulfo-NHS solution to the beads.
-
Incubate for 2-3 hours at room temperature with gentle rotation.
-
-
Washing and Quenching:
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads 3x with 1 mL of PBS containing 0.05% Tween-20.
-
Quench unreacted sites by incubating the beads in 1 M Tris-HCl, pH 8.0 for 30 minutes.
-
Wash the beads 3x with 1 mL of MS-grade water.
-
Finally, resuspend the beads in a storage buffer (e.g., PBS with 0.02% sodium azide) and store at 4°C.
-
Step 2: Protein Digestion and Sample Preparation
-
Protein Extraction: Start with a protein lysate from cells or tissue. Quantify protein concentration using a standard assay (e.g., BCA).
-
Reduction and Alkylation:
-
To ~1 mg of protein, add DTT to a final concentration of 10 mM. Incubate at 56°C for 45 minutes.
-
Cool to room temperature. Add IAA to a final concentration of 25 mM. Incubate in the dark for 30 minutes.
-
-
Digestion:
-
Dilute the sample with 50 mM Ammonium Bicarbonate to reduce the denaturant concentration (e.g., urea < 1 M).
-
Add sequencing-grade trypsin at a 1:50 (enzyme:protein) ratio.
-
Incubate overnight at 37°C.
-
-
Desalting: Acidify the digest with formic acid to ~1% and desalt the resulting peptide mixture using a C18 SPE cartridge. Lyophilize the clean peptides to dryness.
Step 3: Glycopeptide Enrichment
Causality: The choice of a high pH binding buffer is critical to deprotonate the boronic acid, making it competent for binding.[8][11] Subsequent washes remove non-specifically bound (non-glycosylated) peptides, while the final acidic elution reverses the covalent bond to release the desired glycopeptides.[9][14]
-
Bead Equilibration: Take an appropriate amount of 5-BOPBA beads (~50 µL of slurry for 1 mg of digest) and wash them 3x with 500 µL of Binding/Wash Buffer.
-
Binding:
-
Reconstitute the lyophilized peptide digest in 200 µL of Binding/Wash Buffer.
-
Add the peptide solution to the equilibrated beads.
-
Incubate for 45-60 minutes at room temperature with gentle rotation.
-
-
Washing:
-
Pellet the beads on a magnetic stand and collect the supernatant (this is the non-glycosylated peptide fraction, which can be saved).
-
Wash the beads 4x with 500 µL of Binding/Wash Buffer to remove non-specific binders.
-
Perform one final wash with 500 µL of MS-grade water to remove buffer salts.
-
-
Elution:
-
Add 100 µL of Elution Buffer to the beads.
-
Elution Buffer: 1% Formic Acid in 50% ACN.
-
Incubate for 10 minutes at room temperature, vortexing occasionally.
-
Pellet the beads and carefully transfer the supernatant containing the enriched glycopeptides to a new tube.
-
Repeat the elution step once more and pool the eluates.
-
-
Final Preparation: Dry the enriched glycopeptide solution in a vacuum centrifuge. Reconstitute in a suitable buffer (e.g., 0.1% Formic Acid in water) for LC-MS/MS analysis.
Workflow Visualization
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Glycopeptide Yield | Incomplete coupling of 5-BOPBA to beads. | Verify EDC/Sulfo-NHS activity (use fresh reagents). Confirm amine functionality of beads. |
| Binding pH is too low. | Ensure Binding/Wash buffer is accurately adjusted to pH 10. | |
| Insufficient incubation time. | Increase binding incubation time to 60-90 minutes. | |
| Glycopeptide loss during washing. | Ensure wash steps are not overly harsh. Do not over-dry the beads between steps. | |
| High Contamination with Non-Glycosylated Peptides | Insufficient washing. | Increase the number of wash steps from 4 to 5. Ensure complete removal of supernatant after each wash. |
| Hydrophilic non-glycopeptides co-enriching. | This is a known challenge. Ensure ACN concentration in the wash buffer is maintained. HILIC is an alternative method known for this issue as well.[16] | |
| Poor Reproducibility | Inconsistent bead handling. | Ensure beads are fully resuspended during all steps. Use a consistent amount of bead slurry for each replicate. |
| Degradation of reagents. | Prepare buffers fresh. Store reagents as recommended. |
Comparison with Alternative Enrichment Methods
Boronic acid affinity chromatography is one of several common techniques for glycopeptide enrichment. Each has distinct advantages and disadvantages.[6][15][17]
| Method | Principle | Advantages | Disadvantages |
| Boronic Acid Affinity | Reversible covalent binding to cis-diols. | Broad specificity for all glycan types; robust pH-controlled release. | Can have weaker affinity for low-abundance species[18]; potential for non-specific binding. |
| Lectin Affinity | Binds to specific saccharide motifs.[9] | High specificity for certain glycan structures (e.g., fucose, sialic acid). | Biased, will not capture glycans not recognized by the lectin(s) used; requires a cocktail of lectins for broad coverage.[9] |
| HILIC | Hydrophilic interaction of glycans with a polar stationary phase.[16][17] | Good for broad coverage of N- and O-glycopeptides; cost-effective. | Co-enriches hydrophilic non-glycopeptides; requires careful optimization of organic solvent concentrations.[9][16] |
| Hydrazide Chemistry | Covalent capture of oxidized glycans. | Strong covalent bond leads to high recovery. | Requires periodate oxidation which can have side reactions; elution often requires enzymatic cleavage (e.g., PNGase F), preventing analysis of intact N-glycopeptides.[9] |
Conclusion
The enrichment of glycopeptides using this compound is a powerful, versatile, and relatively unbiased method for glycoproteomic analysis. By exploiting the fundamental chemistry of boronic acid-diol interactions, this technique effectively isolates glycopeptides from complex mixtures, overcoming the analytical challenges of low abundance and sample complexity. The detailed protocol and workflow provided herein offer a robust foundation for researchers to successfully implement this strategy, paving the way for deeper insights into the roles of protein glycosylation in health and disease.
References
-
A Comprehensive Review of Recent Advances in the Enrichment and Mass Spectrometric Analysis of Glycoproteins and Glycopeptides in Complex Biological Matrices. (2024). Mass Spectrometry Letters. Available at: [Link]
-
Loudon, D. E. (n.d.). Boronic acids as ligands for affinity chromatography. PubMed. Available at: [Link]
-
A Comprehensive Review of Recent Advances in the Enrichment and Mass Spectrometric Analysis of Glycoproteins and Glycopeptides i. DBpia. Available at: [Link]
-
Li, L. et al. (2022). Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry. Chemical Reviews. Available at: [Link]
-
Scott, N. E. et al. (2017). Enrichment and identification of bacterial glycopeptides by mass spectrometry. Methods in Molecular Biology. Available at: [Link]
-
Almarza, E. et al. (2024). Mass Spectrometry Analysis of Glycopeptides Enriched by Anion Exchange-Mediated Methods Reveals PolyLacNAc-Extended N-Glycans in Integrins and Tetraspanins in Melanoma Cells. Analytical Chemistry. Available at: [Link]
-
Calvano, C. D. et al. (2008). Assessment of lectin and HILIC based enrichment protocols for characterization of serum glycoproteins by mass spectrometry. Journal of Proteomics. Available at: [Link]
-
Wang, S. et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Sensors. Available at: [Link]
-
Onigbinde, S. B. et al. (2024). Optimization of glycopeptide enrichment techniques for the identification of clinical biomarkers. Expert Review of Proteomics. Available at: [Link]
-
Toghi Eshghi, S. et al. (2016). CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages. Comprehensive Analytical Chemistry. Available at: [Link]
-
Kuş, M. et al. (2022). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. Available at: [Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. (2023). ResearchGate. Available at: [Link]
-
Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. Available at: [Link]
-
Liu, Z. et al. (2017). Synthesis and Applications of Boronate Affinity Materials. Accounts of Chemical Research. Available at: [Link]
-
The development of the boronate affinity chromatography and Biotime's success. Biotime. Available at: [Link]
-
Onigbinde, S. B. et al. (2024). Optimization of glycopeptide enrichment techniques for the identification of clinical biomarkers. ResearchGate. Available at: [Link]
-
Adhikari, K. & Stephenson-Brown, A. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
-
Adhikari, K. & Stephenson-Brown, A. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
-
Reaction mechanism of boronic acid with diols having high pKa in alkaline solution.13. (2022). ResearchGate. Available at: [Link]
-
Zhang, H. et al. (2007). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics. Available at: [Link]
-
Farkash, C. et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Journal of Proteome Research. Available at: [Link]
-
Onigbinde, S. B. et al. (2024). Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers. Expert Review of Proteomics. Available at: [Link]
-
Riley, N. M. et al. (2021). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics. Available at: [Link]
-
Yang, Y. et al. (2018). An Enrichment Method Based on Synergistic and Reversible Covalent Interactions for Large-Scale Analysis of Glycoproteins. Nature Communications. Available at: [Link]
-
Ahn, Y. et al. (2005). Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption ionization mass spectrometry. Journal of the American Society for Mass Spectrometry. Available at: [Link]
-
Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption Ionization mass spectrometry. (2005). ResearchGate. Available at: [Link]
-
Miyazawa, M. et al. (2020). Synthesis of Peptide-Immobilized Magnetic Beads, and Peptide Reactivity Assay for Assessing Skin Sensitization Utilizing Chromophore. Processes. Available at: [Link]
-
Minetola, P. et al. (2023). Beads for Cell Immobilization: Comparison of Alternative Additive Manufacturing Techniques. Journal of Functional Biomaterials. Available at: [Link]
-
Wang, T. et al. (2025). One-step Immobilization of Human α-1-acid Glycoprotein on Magnetic Beads: A Rapid Method for Small Molecule hAGP Binding Study. The AAPS Journal. Available at: [Link]
Sources
- 1. A Comprehensive Review of Recent Advances in the Enrichment and Mass Spectrometric Analysis of Glycoproteins and Glycopeptides in Complex Biological Matrices - Mass Spectrometry Letters : 논문 | DBpia [dbpia.co.kr]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Assessment of lectin and HILIC based enrichment protocols for characterization of serum glycoproteins by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Methods for Quantification of Glycopeptides by Liquid Separation and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 8. xiamenbiotime.com [xiamenbiotime.com]
- 9. A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Immobilization of aminophenylboronic acid on magnetic beads for the direct determination of glycoproteins by matrix assisted laser desorption ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Optimized Glycopeptide Enrichment Method–It Is All About the Sauce - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Optimization of glycopeptide enrichment techniques for the identification of Clinical Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. merckmillipore.com [merckmillipore.com]
- 17. CHAPTER 7: Glycoprotein Enrichment Analytical Techniques: Advantages and Disadvantages - PMC [pmc.ncbi.nlm.nih.gov]
- 18. An enrichment method based on synergistic and reversible covalent interactions for large-scale analysis of glycoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Boronic Acid-Based Fluorescent Sensors for Carbohydrate Detection
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Need for Advanced Carbohydrate Sensing
Carbohydrates are fundamental to a vast array of biological processes, from serving as the primary source of metabolic energy to acting as key recognition elements on cell surfaces in processes like immune response and cancer metastasis.[1][2] Consequently, the ability to accurately detect and quantify specific carbohydrates in complex biological milieu is of paramount importance in diagnostics, biomedical research, and drug development.[3] While enzyme-based sensors are common, they can suffer from instability and high cost.[4] Boronic acid-based synthetic receptors offer a robust and versatile alternative, leveraging a unique chemical interaction to provide sensitive and selective carbohydrate detection.[2][5]
This guide details the principles and protocols for employing boronic acid-functionalized fluorescent probes for the quantitative detection of carbohydrates. We will focus on a system that utilizes a fluorophore whose signal is modulated by the binding of a diol-containing analyte to the boronic acid moiety, a widely applicable and effective sensing strategy.[6][7]
Principle of Detection: Reversible Covalent Bonding and Fluorescence Modulation
The sensing mechanism is rooted in the ability of boronic acids to form reversible covalent bonds with compounds containing cis-1,2 or 1,3-diols, a structural feature inherent to most carbohydrates.[2][6][7]
2.1 The Boronic Acid-Diol Interaction
An arylboronic acid exists in equilibrium between a neutral, sp²-hybridized trigonal planar form and an anionic, sp³-hybridized tetrahedral boronate form.[8][9] This equilibrium is pH-dependent; alkaline conditions favor the more nucleophilic tetrahedral boronate, which is more reactive toward diols.[10][11] Upon interaction with a carbohydrate, the boronic acid moiety forms a stable five- or six-membered cyclic boronate ester.[5][6][7] This binding event is the core recognition principle of the sensor.
2.2 Signal Transduction: Photoinduced Electron Transfer (PET)
A common and elegant method for signal transduction involves coupling the boronic acid receptor to a fluorophore, often via a linker containing a tertiary amine, such as 3-aminophenylboronic acid (APBA).[6] In the absence of carbohydrates, the lone pair of electrons on the nitrogen atom can quench the fluorescence of the nearby fluorophore through a process called Photoinduced Electron Transfer (PET). This results in a low fluorescence "OFF" state.[6]
Upon binding of a carbohydrate to the boronic acid, the hybridization of the boron atom changes from sp² to sp³, which increases its Lewis acidity. This change induces a partial positive charge on the adjacent nitrogen atom, diminishing the ability of its lone pair to quench the fluorophore.[6] This inhibition of the PET process restores the fluorescence of the system, leading to a detectable "ON" state. The increase in fluorescence intensity is directly proportional to the concentration of the carbohydrate analyte.
Caption: Mechanism of a PET-based boronic acid fluorescent sensor.
Protocols: Synthesis and Application
This section provides a generalized protocol for the synthesis of a boronic acid-functionalized nanoparticle sensor and its use in carbohydrate detection. As a model system, we describe the functionalization of graphene quantum dots (GQDs) with 3-aminophenylboronic acid (APBA).[12][13]
3.1 Part A: Synthesis of APBA-Functionalized Graphene Quantum Dots (APBA-GQDs)
-
Rationale: Graphene quantum dots are chosen for their excellent photostability, biocompatibility, and surface functional groups (e.g., carboxylic acids) that are amenable to chemical modification.[13] Carbodiimide chemistry (using EDC) is a highly efficient and common method for forming amide bonds between the carboxylic acids on the GQDs and the amine group of APBA.[13]
-
Materials:
-
Graphene Quantum Dots (GQDs), carboxyl-functionalized
-
3-Aminophenylboronic acid (APBA)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
Ultrapure water (18.2 MΩ·cm)
-
Dialysis tubing (MWCO 3500 Da)
-
Phosphate buffer (0.1 M, pH 7.4)
-
-
Protocol:
-
Prepare GQD Solution: Disperse 10 mg of carboxyl-functionalized GQDs in 20 mL of ultrapure water. Sonicate for 15 minutes to ensure a homogenous suspension.
-
Activate Carboxyl Groups: Add 50 mg of EDC to the GQD solution. Stir at room temperature for 30 minutes to activate the surface carboxyl groups.
-
Conjugation: Add 30 mg of APBA to the activated GQD solution.
-
Reaction: Allow the reaction to proceed for 12-24 hours at room temperature with gentle stirring, protected from light.
-
Purification: Transfer the reaction mixture to a dialysis tube (MWCO 3500 Da) and dialyze against ultrapure water for 48 hours to remove unreacted APBA and EDC byproducts. Change the water every 6-8 hours.
-
Storage: Store the purified APBA-GQD solution at 4°C, protected from light. Characterize the final product using fluorescence spectroscopy and TEM.
-
3.2 Part B: Protocol for Carbohydrate Detection
-
Rationale: The assay is performed in a buffered solution at a pH slightly above physiological (e.g., pH 7.4-8.5) to ensure a sufficient population of the tetrahedral boronate form, which enhances binding affinity.[10] A spectrofluorometer is used to measure the fluorescence emission intensity, which correlates with the carbohydrate concentration.
-
Materials:
-
APBA-GQD sensor stock solution (from Part A)
-
Phosphate Buffer (0.1 M, pH 7.4)
-
Carbohydrate stock solutions (e.g., D-Glucose, D-Fructose, 100 mM in phosphate buffer)
-
96-well microplate (black, clear bottom)
-
Spectrofluorometer
-
-
Protocol:
-
Prepare Sensor Working Solution: Dilute the APBA-GQD stock solution in 0.1 M phosphate buffer (pH 7.4) to a final concentration that gives a stable and measurable fluorescence signal (determine this optimal concentration empirically, e.g., 10-50 µg/mL).
-
Prepare Standards: Perform serial dilutions of the 100 mM carbohydrate stock solution using the phosphate buffer to create a series of standards (e.g., 0, 1, 2, 5, 10, 20, 50 mM).
-
Assay Setup: In a 96-well plate, add 50 µL of the APBA-GQD working solution to each well.
-
Add Samples/Standards: Add 50 µL of each carbohydrate standard, unknown sample, or buffer (for the blank) to the appropriate wells.
-
Incubation: Incubate the plate at room temperature for 10-15 minutes, protected from light, to allow the binding reaction to reach equilibrium.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity using a spectrofluorometer. Set the excitation and emission wavelengths appropriate for the GQDs (e.g., λex = 340 nm, λem = 450 nm).
-
Data Analysis: Subtract the blank reading from all measurements. Plot the fluorescence intensity (or the change in fluorescence, F/F₀) against the carbohydrate concentration to generate a calibration curve. Use this curve to determine the concentration of unknown samples.
-
Caption: General experimental workflow for carbohydrate detection.
Data Interpretation and Performance
The performance of a boronic acid-based sensor is characterized by its sensitivity, selectivity, and linear range.
4.1 Calibration Curve
A typical calibration curve will show a sigmoidal response. The initial linear portion of this curve is the working range for quantitative analysis. The limit of detection (LOD) can be calculated from the standard deviation of the blank.
4.2 Selectivity
Boronic acids exhibit different binding affinities for various carbohydrates.[2] The affinity is generally highest for fructose, followed by other monosaccharides like glucose and galactose.[4][6] It is crucial to test the sensor's response to a panel of relevant sugars to understand its selectivity profile. Diboronic acid sensors can be engineered to achieve higher selectivity for specific sugars like glucose.[3][6]
| Parameter | D-Fructose | D-Glucose | D-Galactose | Sucrose |
| Typical Binding Affinity (Ka, M⁻¹) | ~4000 | ~100 | ~150 | Low/None |
| Linear Range (mM) | 0.05 - 5 | 0.5 - 20 | 0.5 - 25 | N/A |
| Limit of Detection (µM) | ~10 | ~50 | ~75 | N/A |
| This table presents illustrative data. Actual values are system-dependent and must be determined experimentally. |
4.3 Troubleshooting
| Problem | Potential Cause | Solution |
| Low Signal/Sensitivity | Incorrect pH of buffer. | Verify buffer pH is optimal for binding (typically 7.4-8.5). |
| Sensor concentration too low. | Increase the concentration of the APBA-GQD working solution. | |
| High Background Signal | Incomplete purification of sensor. | Re-dialyze the APBA-GQD solution to remove fluorescent impurities. |
| Autofluorescence from sample matrix. | Run a sample-only blank (no sensor) to quantify background. | |
| Poor Reproducibility | Inconsistent incubation time. | Ensure all samples are incubated for the same duration before reading. |
| Pipetting errors. | Use calibrated pipettes and proper technique. |
References
-
Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. RSC Advances, 8(51), 29400-29427. Available at: [Link]
-
Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. PubMed Central. Available at: [Link]
-
Qu, Z., et al. (2013). Boronic acid functionalized graphene quantum dots as a fluorescent probe for selective and sensitive glucose determination in microdialysate. Chemical Communications, 49(81), 9290-9292. Available at: [Link]
-
Yan, J., et al. (2012). Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins. PubMed Central. Available at: [Link]
-
Sun, X., et al. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications, 52(1), 10-24. Available at: [Link]
-
Zhang, L., et al. (2021). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link]
-
Springsteen, G., & Wang, B. (2002). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron, 58(26), 5291-5300. Available at: [Link]
-
Lacina, K., et al. (2014). Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal, 8(60). Available at: [Link]
-
McNicholas, K., et al. (2011). Molecular Boronic Acid-Based Saccharide Sensors. PubMed Central. Available at: [Link]
-
Nishad, G. K., & Singh, T. (2018). Boron-Carbohydrate Interactions. ResearchGate. Available at: [Link]
-
Li, M., et al. (2009). Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH. Organic Letters, 11(15), 3330-3333. Available at: [Link]
-
ResearchGate. (2014). Can anyone recommend a boronic acid and glucose binding mechanism?. ResearchGate. Available at: [Link]
-
Qu, Z., et al. (2013). Boronic acid functionalized graphene quantum dots as a fluorescent probe for selective and sensitive glucose determination in microdialysate. Chemical Communications. Available at: [Link]
-
Shen, P., & Xia, Y. (2014). Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing. Sci-Hub. Available at: [Link]
-
Shen, P., & Xia, Y. (2014). Synthesis-Modification Integration: One-Step Fabrication of Boronic Acid Functionalized Carbon Dots for Fluorescent Blood Sugar Sensing. Analytical Chemistry, 86(11), 5323-5329. Available at: [Link]
-
Egawa, Y., & Anzai, J. I. (2014). Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes. PubMed Central. Available at: [Link]
-
Sato, S., et al. (2022). A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. MDPI. Available at: [Link]
-
Heliyon. (2020). Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking. PubMed. Available at: [Link]
-
Li, M., et al. (2018). Recent development of boronic acid-based fluorescent sensors. ResearchGate. Available at: [Link]
-
Rapp, J., et al. (2012). Boronic acid recognition of non-interacting carbohydrates for biomedical applications: increasing fluorescence signals of minimally interacting aldoses and sucralose. PubMed Central. Available at: [Link]
Sources
- 1. Carbohydrate Recognition by Boronolectins, Small Molecules, and Lectins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Boronic Acid-Based Saccharide Sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boronic acids for fluorescence imaging of carbohydrates - Chemical Communications (RSC Publishing) DOI:10.1039/C5CC08633G [pubs.rsc.org]
- 4. Investigation of interaction between boronic acids and sugar: effect of structural change of sugars on binding affinity using steady state and time resolved fluorescence spectroscopy and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Recent development of boronic acid-based fluorescent sensors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent development of boronic acid-based fluorescent sensors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 8. Probing the General Time Scale Question of Boronic Acid Binding with Sugars in Aqueous Solution at Physiological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Colorimetric Sugar Sensing Using Boronic Acid-Substituted Azobenzenes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Boronic acid functionalized graphene quantum dots as a fluorescent probe for selective and sensitive glucose determination in microdialysate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 13. Boronic acid functionalized graphene quantum dots as a fluorescent probe for selective and sensitive glucose determination in microdialysate - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Synthesis of bioconjugates using 5-(3-Boronophenyl)pentanoic acid
Application Note & Protocols
Topic: Synthesis of Bioconjugates using 5-(3-Boronophenyl)pentanoic acid
Audience: Researchers, scientists, and drug development professionals.
Introduction: A Bifunctional Linker for Two-Stage Bioconjugation
In the landscape of modern bioconjugation, the demand for reagents that offer controlled, sequential modification of biomolecules is paramount.[1] this compound emerges as a uniquely versatile tool, possessing two distinct, orthogonally reactive functional groups within a single molecule: a terminal carboxylic acid and an aryl boronic acid. This architecture enables a powerful two-stage ligation strategy.
The carboxylic acid provides a robust handle for forming stable amide bonds with primary amines, such as the lysine residues on a protein surface, using well-established carbodiimide chemistry.[2][3] Once this initial, stable conjugation is achieved, the biomolecule is endowed with a pendant boronic acid moiety. This second functional group can then be exploited for its remarkable ability to form reversible covalent bonds—boronate esters—with cis-1,2- or -1,3-diols.[4][5] These diol motifs are abundant in biological systems, found on saccharides, glycoproteins, and RNA, making them attractive targets for specific recognition and binding.[6][7]
This dual-reactivity profile allows for the precise construction of complex bioconjugates, from targeted drug delivery systems that recognize cell surface glycans to diagnostic tools and immobilized protein arrays.[8][9] This application note provides a detailed guide to the principles and protocols for leveraging this compound in your research.
Principle of the Method
The utility of this compound is rooted in its two chemically distinct functionalities that can be addressed in a stepwise manner.
-
Amide Bond Formation: The pentanoic acid chain provides a flexible spacer and terminates in a carboxyl group (-COOH). This group is not reactive towards amines on its own but can be readily activated, most commonly using a water-soluble carbodiimide like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).[10] The EDC/NHS system converts the carboxylic acid into an amine-reactive NHS ester, which efficiently reacts with primary amines on a biomolecule (e.g., protein, peptide, or amine-modified oligonucleotide) to form a highly stable amide bond.
-
Boronate Ester Formation: The phenylboronic acid group (-B(OH)₂) is the key to the second stage of conjugation. Boronic acids exist in equilibrium between a neutral, trigonal planar form and an anionic, tetrahedral boronate form.[11] The formation of a reversible boronate ester with a diol is highly dependent on pH, as the reaction equilibrium is influenced by the pKa of the boronic acid (typically ~8-9 for phenylboronic acids).[11][12] This reaction is selective for cis-diols, such as those found on the surface of glycoproteins (e.g., sialic acid) or catechols, enabling targeted binding to specific biological structures.[5][13] The reversible nature of this bond is also a key feature, allowing for stimuli-responsive systems where the conjugate can be cleaved by a drop in pH or by competition with other diols.[14]
Overall Experimental Workflow
The following diagram illustrates the two-stage conjugation strategy.
Caption: Two-stage bioconjugation workflow.
Protocol 1: Amide Coupling to a Protein
This protocol details the functionalization of a protein with this compound by targeting surface-accessible primary amines (lysine residues).
Rationale: The use of EDC/NHS chemistry is a cornerstone of bioconjugation due to its efficiency in aqueous buffers and the relative stability of the NHS-ester intermediate, which minimizes side reactions like hydrolysis.[15] A two-step activation (activating the linker first, then adding the protein) is often preferred to minimize protein-protein crosslinking that can occur if EDC is present with the protein.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin, IgG antibody)
-
This compound
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
MES Buffer (2-(N-morpholino)ethanesulfonic acid), 100 mM, pH 6.0
-
PBS (Phosphate-Buffered Saline), 1X, pH 7.4
-
Purification/Desalting columns (e.g., Zeba™ Spin Desalting Columns, 7K MWCO)
-
Reaction tubes
Procedure:
-
Reagent Preparation:
-
Prepare a 10 mg/mL solution of the protein in 1X PBS, pH 7.4.
-
Prepare a 100 mM stock solution of this compound in anhydrous DMF or DMSO.
-
Prepare fresh 100 mM stock solutions of EDC and NHS in anhydrous DMF or DMSO. Note: EDC and NHS are moisture-sensitive; prepare immediately before use.
-
-
Activation of Carboxylic Acid (Formation of NHS Ester):
-
In a microcentrifuge tube, combine the following to activate the linker:
-
10 µL of 100 mM this compound stock
-
10 µL of 100 mM EDC stock
-
10 µL of 100 mM NHS stock
-
-
Vortex briefly and incubate at room temperature for 15-30 minutes in the dark. This reaction creates the amine-reactive NHS ester.
-
-
Conjugation to Protein:
-
To your protein solution (e.g., 1 mL of 10 mg/mL protein in PBS), add the entire 30 µL of the activated linker solution from the previous step. This corresponds to a ~30-fold molar excess of linker to protein for a ~66 kDa protein like BSA. The optimal ratio should be determined empirically for each protein.
-
Incubate the reaction at room temperature for 2 hours, or at 4°C overnight, with gentle mixing.
-
-
Purification of the Conjugate:
-
Remove unreacted linker and byproducts by buffer exchange using a desalting column equilibrated with 1X PBS, pH 7.4. Follow the manufacturer's instructions for the column.
-
The collected eluate contains the purified boronic acid-functionalized protein.
-
-
Characterization & Storage:
-
Confirm conjugation using MALDI-TOF mass spectrometry (expecting a mass increase corresponding to the linker) or SDS-PAGE (a slight shift in mobility may be observed).
-
Determine the degree of labeling (DOL) using appropriate analytical methods if required.
-
Store the conjugate at 4°C for short-term use or at -20°C or -80°C in aliquots for long-term storage.
-
Reaction Scheme: EDC/NHS Amide Coupling
Caption: EDC/NHS activation and amide bond formation.
Protocol 2: Boronate Ester Formation with a Diol-Containing Molecule
This protocol describes the conjugation of the boronic acid-functionalized protein (from Protocol 1) to a molecule containing a cis-diol, such as a glycoprotein or a catechol-labeled probe.
Rationale: The formation of the boronate ester is an equilibrium process. To favor product formation, the reaction is performed at a pH slightly alkaline to the pKa of the phenylboronic acid, which increases the concentration of the more reactive tetrahedral boronate species.[11][12] The choice of buffer is critical to avoid components that could compete with the diol target.
Materials:
-
Boronic acid-functionalized protein (from Protocol 1)
-
Diol-containing target molecule (e.g., horseradish peroxidase (HRP), a glycoprotein, or a catechol-labeled fluorescent dye)
-
Borate Buffer (100 mM Sodium Borate), pH 8.5
-
Purification columns (e.g., size-exclusion chromatography or affinity chromatography, depending on the target)
Procedure:
-
Buffer Exchange (Optional but Recommended):
-
If your functionalized protein is in PBS, exchange it into the Borate Buffer (pH 8.5) using a desalting column. This ensures optimal pH for the reaction.
-
-
Conjugation Reaction:
-
Combine the boronic acid-functionalized protein with the diol-containing target molecule in Borate Buffer. A typical starting point is a 5- to 20-fold molar excess of the smaller molecule.
-
For example, mix 1 mg of boronic acid-functionalized antibody (~6.7 nmol) with a 10-fold molar excess of HRP (~67 nmol, ~2.7 mg) in a final volume of 1 mL of Borate Buffer.
-
Incubate at room temperature for 1-2 hours with gentle mixing.
-
-
Purification:
-
The purification strategy will depend on the properties of the final conjugate.
-
For a large conjugate like Antibody-HRP, size-exclusion chromatography (SEC) is effective at separating the conjugate from excess, unreacted HRP.
-
If one component has an affinity tag (e.g., His-tag), affinity chromatography can be used.
-
-
Characterization:
-
Successful conjugation can be confirmed by SDS-PAGE, which will show a new band at a higher molecular weight corresponding to the final conjugate.
-
Functional assays should be performed to ensure that the activities of the conjugated biomolecules are retained (e.g., an ELISA to test antibody binding and HRP activity).
-
Quantitative Data Summary
| Parameter | Protocol 1: Amide Coupling | Protocol 2: Boronate Ester Formation |
| Key Reagents | EDC, NHS | Borate Buffer |
| Linker | This compound | Boronic acid-functionalized biomolecule |
| Target Moiety | Primary Amine (-NH₂) | cis-Diol |
| Optimal pH | 6.0 - 7.5 | 8.0 - 9.0 |
| Typical Molar Excess | 20-50x fold excess of linker | 5-20x fold excess of diol-molecule |
| Reaction Time | 2 hours at RT or overnight at 4°C | 1-2 hours at RT |
| Bond Type | Stable Amide | Reversible Boronate Ester |
| Purification Method | Desalting / SEC | SEC / Affinity Chromatography |
References
-
Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA. Available at: [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC. Available at: [Link]
-
Internal and External Catalysis in Boronic Ester Networks. pubs.acs.org. Available at: [Link]
-
Boronic-Acid-Modified Nanomaterials for Biomedical Applications. ACS Omega. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. ResearchGate. Available at: [Link]
-
Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis. RSC Publishing. Available at: [Link]
-
The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. ACS Publications. Available at: [Link]
-
Boronate-Mediated Biologic Delivery. Journal of the American Chemical Society. Available at: [Link]
-
Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. ACS Publications. Available at: [Link]
-
Boron chemicals in diagnosis and therapeutics. PMC - PubMed Central. Available at: [Link]
-
Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. pubs.rsc.org. Available at: [Link]
-
Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research. Available at: [Link]
-
Purification of boronic acids? Reddit. Available at: [Link]
-
Boronic Acid Resin for Selective Immobilization of Canonically Encoded Proteins. ACS Publications. Available at: [Link]
-
Preparation, characterization and application of boronic acid functionalized porous polymer for glycoproteins enrichment from biological samples. ResearchGate. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
-
Boron enabled bioconjugation chemistries. PMC - PubMed Central. Available at: [Link]
-
Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid. PubMed. Available at: [Link]
-
Diversifying Amino Acids and Peptides via Deaminative Reductive Cross-Couplings Leveraging High-Throughput Experimentation. NIH. Available at: [Link]
-
Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications. PMC. Available at: [Link]
Sources
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 2. Synthesis and Biological Evaluation of Amino Acid and Peptide Conjugates of 5-Bromovaleric Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. luxembourg-bio.com [luxembourg-bio.com]
- 4. par.nsf.gov [par.nsf.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Novel Bioconjugate Materials: Synthesis, Characterization and Medical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Boron enabled bioconjugation chemistries - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Boronic acid ester with dopamine as a tool for bioconjugation and for visualization of cell apoptosis - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC49100E [pubs.rsc.org]
- 15. peptide.com [peptide.com]
Application Notes and Protocols for 5-(3-Boronophenyl)pentanoic Acid as a Linker in Drug Delivery Systems
Introduction: The Strategic Advantage of Boronic Acid-Based Linkers in Targeted Drug Delivery
In the landscape of advanced drug delivery, the linker molecule is a critical component, dictating the stability, targeting specificity, and release kinetics of a therapeutic payload. Among the classes of stimuli-responsive linkers, those based on boronic acids have garnered significant attention for their unique chemical properties.[1] 5-(3-Boronophenyl)pentanoic acid stands out as a bifunctional linker, offering a terminal carboxylic acid for conjugation to drug molecules or carrier systems, and a phenylboronic acid moiety for intelligent, environment-sensitive interactions.
The core utility of the phenylboronic acid group lies in its ability to form reversible covalent bonds with 1,2- and 1,3-diols.[1] This interaction is exquisitely sensitive to pH, providing a mechanism for drug release in the acidic microenvironments characteristic of tumors and endosomal compartments.[2][3][4] Furthermore, phenylboronic acid exhibits a notable affinity for sialic acid, a sugar residue often overexpressed on the surface of cancer cells, thus enabling active targeting of therapeutic nanoparticles.[5][6][7][8]
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the application of this compound as a versatile linker in the design and formulation of sophisticated drug delivery systems. We will delve into the underlying chemical principles, provide detailed experimental protocols, and offer insights into the characterization and evaluation of these systems.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is paramount for its effective implementation.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₅BO₄ | Santa Cruz Biotechnology |
| Molecular Weight | 222.05 g/mol | Santa Cruz Biotechnology |
| Appearance | White to off-white solid | - |
| Solubility | Soluble in DMSO, Methanol | - |
| CAS Number | 1072946-56-5 | Santa Cruz Biotechnology |
Mechanism of Action: A Dual-Pronged Approach
The efficacy of this compound as a linker is rooted in two key mechanisms: pH-responsive drug release and active targeting of cancer cells.
pH-Responsive Drug Release
The boronic acid moiety exists in equilibrium between a neutral, trigonal planar form and a negatively charged, tetrahedral form.[1] In neutral or physiological pH (e.g., pH 7.4 in the bloodstream), the trigonal form is favored, which readily forms stable boronate esters with diol-containing molecules (e.g., certain drugs, or polymeric carriers). However, in an acidic environment (e.g., pH 5.0-6.5 in the tumor microenvironment or endosomes), the equilibrium shifts towards the tetrahedral form, leading to the hydrolysis of the boronate ester and the subsequent release of the conjugated drug.[2][3][4]
Caption: pH-triggered drug release from a boronate ester conjugate.
Sialic Acid Targeting
Cancer cells often exhibit aberrant glycosylation patterns, leading to an overexpression of sialic acid residues on their surface.[5][6][7] The phenylboronic acid moiety of the linker can selectively bind to these sialic acid residues, facilitating the targeted delivery of the drug-carrier system to the tumor site.[5][6][7][8] This active targeting mechanism enhances the accumulation of the therapeutic agent in the tumor, thereby improving efficacy and reducing off-target toxicity.[9]
Caption: Targeting of sialic acid on cancer cells by a boronic acid-functionalized nanoparticle.
Experimental Protocols
The following protocols provide a detailed, step-by-step guide for the synthesis of a drug-linker conjugate, its formulation into nanoparticles, and subsequent in vitro evaluation.
Protocol 1: Synthesis of a Doxorubicin-Linker Conjugate
This protocol describes the conjugation of the amine group of doxorubicin (Dox) to the carboxylic acid group of this compound using EDC/NHS chemistry.
Materials:
-
This compound
-
Doxorubicin hydrochloride (Dox·HCl)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-Hydroxysuccinimide (NHS)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Dialysis tubing (MWCO 1 kDa)
-
Deionized water
Procedure:
-
Activation of the Linker:
-
Dissolve this compound (1.2 molar equivalents to Dox) in anhydrous DMF.
-
Add NHS (1.5 molar equivalents) and EDC (1.5 molar equivalents) to the solution.
-
Stir the reaction mixture at room temperature for 4 hours under a nitrogen atmosphere to activate the carboxylic acid group.
-
-
Conjugation to Doxorubicin:
-
Dissolve Dox·HCl (1 molar equivalent) in anhydrous DMF and add TEA (1.1 molar equivalents) to neutralize the hydrochloride salt.
-
Add the Doxorubicin solution dropwise to the activated linker solution.
-
Stir the reaction mixture at room temperature for 24 hours in the dark.
-
-
Purification:
-
Transfer the reaction mixture to a dialysis bag (MWCO 1 kDa).
-
Dialyze against deionized water for 48 hours, changing the water every 6 hours to remove unreacted starting materials and byproducts.
-
Lyophilize the purified solution to obtain the Doxorubicin-linker conjugate as a red powder.
-
Characterization:
-
Confirm the structure of the conjugate using ¹H NMR and mass spectrometry.
-
Determine the purity of the conjugate using HPLC.
Protocol 2: Formulation of Drug-Loaded Polymeric Nanoparticles
This protocol details the formulation of nanoparticles encapsulating the Doxorubicin-linker conjugate using the nanoprecipitation method with a biodegradable polymer such as PLGA-PEG.
Materials:
-
Doxorubicin-linker conjugate
-
Poly(lactic-co-glycolic acid)-poly(ethylene glycol) (PLGA-PEG)
-
Acetone
-
Deionized water
Procedure:
-
Organic Phase Preparation:
-
Dissolve the Doxorubicin-linker conjugate and PLGA-PEG in acetone at a predetermined ratio (e.g., 1:10 w/w).
-
-
Nanoprecipitation:
-
Add the organic phase dropwise to deionized water (the aqueous phase) under constant stirring. The volume ratio of the organic to aqueous phase should be approximately 1:5.
-
Continue stirring for at least 4 hours at room temperature to allow for solvent evaporation and nanoparticle formation.
-
-
Purification:
-
Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Remove the supernatant and resuspend the nanoparticles in deionized water. Repeat this washing step twice to remove any unencapsulated drug.
-
Lyophilize the purified nanoparticle suspension for long-term storage.
-
Caption: Workflow for nanoparticle formulation via nanoprecipitation.
Protocol 3: Characterization of Nanoparticles
Physicochemical Characterization:
-
Size and Polydispersity Index (PDI): Determine the hydrodynamic diameter and size distribution of the nanoparticles using Dynamic Light Scattering (DLS).[6]
-
Zeta Potential: Measure the surface charge of the nanoparticles using electrophoretic light scattering to assess their stability in suspension.[6]
-
Morphology: Visualize the shape and surface morphology of the nanoparticles using Transmission Electron Microscopy (TEM) or Scanning Electron Microscopy (SEM).[6]
Drug Loading and Encapsulation Efficiency:
-
Quantification of Encapsulated Drug:
-
Lyophilize a known amount of the purified nanoparticle suspension.
-
Dissolve the lyophilized nanoparticles in a suitable organic solvent (e.g., DMSO) to release the encapsulated drug.
-
Quantify the amount of drug using UV-Vis spectrophotometry or HPLC by comparing the absorbance or peak area to a standard curve of the free drug.
-
-
Calculations:
-
Drug Loading (%): (Mass of drug in nanoparticles / Total mass of nanoparticles) x 100
-
Encapsulation Efficiency (%): (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
| Parameter | Typical Range |
| Particle Size (DLS) | 100 - 200 nm |
| Polydispersity Index (PDI) | < 0.3 |
| Zeta Potential | -10 to -30 mV |
| Drug Loading | 5 - 15% |
| Encapsulation Efficiency | 70 - 90% |
Protocol 4: In Vitro pH-Responsive Drug Release Study
This protocol evaluates the release of the drug from the nanoparticles at physiological and acidic pH conditions using a dialysis method.[4]
Materials:
-
Drug-loaded nanoparticle suspension
-
Phosphate-buffered saline (PBS) at pH 7.4 and pH 5.5
-
Dialysis tubing (MWCO corresponding to the size of the free drug)
-
Shaking incubator
Procedure:
-
Sample Preparation:
-
Resuspend a known amount of drug-loaded nanoparticles in PBS at pH 7.4 and pH 5.5.
-
-
Dialysis Setup:
-
Transfer the nanoparticle suspensions into separate dialysis bags.
-
Place each dialysis bag in a larger container with the corresponding PBS buffer (pH 7.4 or 5.5).
-
Incubate at 37°C with gentle shaking.
-
-
Sample Collection and Analysis:
-
At predetermined time points, withdraw a small aliquot of the buffer from the outer container.
-
Replenish with an equal volume of fresh buffer to maintain sink conditions.
-
Quantify the amount of released drug in the collected aliquots using UV-Vis spectrophotometry or HPLC.
-
-
Data Analysis:
-
Calculate the cumulative percentage of drug released over time for each pH condition.
-
Plot the cumulative drug release (%) versus time.
-
In Vitro and In Vivo Evaluation
Cellular Uptake Studies
To visualize and quantify the uptake of the nanoparticles by cancer cells, fluorescently labeled nanoparticles can be used.
Protocol:
-
Cell Culture: Seed cancer cells (e.g., a cell line known to overexpress sialic acid) in a suitable culture plate.
-
Incubation: Treat the cells with the fluorescently labeled nanoparticles for various time points.
-
Analysis:
-
Confocal Microscopy: Visualize the internalization of the nanoparticles.
-
Flow Cytometry: Quantify the percentage of cells that have taken up the nanoparticles and the mean fluorescence intensity.
-
In Vivo Antitumor Efficacy
The therapeutic efficacy of the drug-loaded nanoparticles should be evaluated in a relevant animal model.
Protocol:
-
Tumor Model: Establish tumors in immunocompromised mice by subcutaneously injecting cancer cells.
-
Treatment: Once the tumors reach a certain volume, randomize the mice into different treatment groups (e.g., saline, free drug, drug-loaded nanoparticles).
-
Monitoring:
-
Measure tumor volume and body weight regularly.
-
At the end of the study, excise the tumors and major organs for histological analysis and to assess drug distribution.
-
Conclusion and Future Perspectives
This compound represents a highly promising linker for the development of next-generation drug delivery systems. Its dual functionality of pH-responsive drug release and active targeting of cancer cells offers a sophisticated approach to improve the therapeutic index of anticancer drugs. The protocols and application notes provided herein offer a solid foundation for researchers to explore and optimize the use of this versatile linker in their drug delivery platforms. Future research may focus on conjugating a wider range of therapeutic agents, exploring different nanoparticle formulations, and conducting comprehensive preclinical and clinical studies to translate these promising systems into effective cancer therapies.
References
-
Boronic acid recognition based-gold nanoparticle-labeling strategy for the assay of sialic acid expression on cancer cell surface by inductively coupled plasma mass spectrometry. RSC Publishing. Available at: [Link]
-
Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. MDPI. Available at: [Link]
-
Simple Binding and Dissociation of a Sialoglycoprotein Using Boronic Acid-Modified Functional Interfaces on Microparticles. PMC - PubMed Central. Available at: [Link]
-
Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation. PubMed. Available at: [Link]
-
A pH-responsive drug nanovehicle constructed by reversible attachment of cholesterol to PEGylated poly(l-lysine) via catechol-boronic acid ester formation. PubMed. Available at: [Link]
-
Sialic Acid-Targeted Biointerface Materials and Bio-Applications. PMC - PubMed Central. Available at: [Link]
-
Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing). Available at: [Link]
-
Phenylboronic acid-derived nanovectors for gene/drug delivery by targeting cell surface glycans. RSC Publishing. Available at: [Link]
-
In vitro and in vivo antitumour effects of phenylboronic acid against mouse mammary adenocarcinoma 4T1 and squamous carcinoma SCCVII cells. PMC - NIH. Available at: [Link]
-
The Chemistry of Boronic Acids in Nanomaterials for Drug Delivery. Accounts of Chemical Research - ACS Publications. Available at: [Link]
-
Construction of a Phenylboronic Acid-Functionalized Nano-Prodrug for pH-Responsive Emodin Delivery and Antibacterial Activity. ACS Omega - ACS Publications. Available at: [Link]
-
Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Available at: [Link]
Sources
- 1. Deciphering the mechanisms of cellular uptake of engineered nanoparticles by accurate evaluation of internalization using imaging flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. dctd.cancer.gov [dctd.cancer.gov]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 6. Techniques for physicochemical characterization of nanomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Selection of a Suitable Method for the Preparation of Polymeric Nanoparticles: Multi-Criteria Decision Making Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Formulation of Diblock Polymeric Nanoparticles through Nanoprecipitation Technique - PMC [pmc.ncbi.nlm.nih.gov]
Visualizing Cell Surface Glycans: Cell Imaging Applications of Fluorescently Labeled 5-(3-Boronophenyl)pentanoic Acid
Application Note & Protocols
Abstract
The cell surface is decorated with a dense and complex layer of glycans, the "glycocalyx," which plays a pivotal role in cellular communication, recognition, and disease progression. Sialic acids, often found at the terminal positions of these glycan chains, are particularly significant as their expression levels are frequently altered in pathologies such as cancer, making them a critical biomarker.[1][2] This guide details the application of fluorescently labeled 5-(3-Boronophenyl)pentanoic acid, a synthetic probe designed for the targeted imaging of cell-surface sialic acids in live cells. We provide a comprehensive overview of the probe's mechanism, design principles, and detailed, validated protocols for cell staining, fluorescence microscopy, and data interpretation.
Introduction: The Rationale for Sialic Acid Imaging
Phenylboronic acids (PBAs) have emerged as powerful molecular tools for the recognition of carbohydrates due to their unique ability to form reversible covalent bonds with 1,2- or 1,3-diols, structures abundant in sugars.[3][4] The glycerol-like side chain of sialic acid presents an ideal binding site for PBAs, enabling the development of probes for its detection.[2]
This compound (5-Bppa) is a rationally designed scaffold for this purpose. It consists of three key components:
-
Phenylboronic Acid (PBA) Moiety: The "warhead" that selectively recognizes and binds to the diol groups on sialic acid residues.
-
Pentanoic Acid Linker: A five-carbon aliphatic chain that acts as a spacer. This linker distances the recognition element from the fluorescent reporter, minimizing potential steric hindrance and preserving the functionality of both moieties. It also provides a convenient carboxylic acid handle for chemical conjugation.
-
Fluorescent Label: A covalently attached fluorophore that enables visualization of the probe's localization using fluorescence microscopy.
By conjugating 5-Bppa to a bright, photostable fluorophore, researchers can directly visualize the distribution and relative abundance of sialic acids on the surface of living cells, providing insights into cellular health and disease states.
Mechanism of Action: Boronic Acid-Diol Interaction
The core of the detection method lies in the reversible esterification reaction between the boronic acid group of the probe and the cis-diol of the sialic acid side chain. This interaction is pH-dependent; at physiological pH (~7.4), the boronic acid exists in equilibrium between its neutral trigonal planar form and an anionic tetrahedral form.[5] The anionic form exhibits a significantly higher affinity for diols.[4] Binding to the diol stabilizes this tetrahedral state, leading to an accumulation of the fluorescent probe at sites of high sialic acid density, such as the cancer cell surface.
Diagram 1. Binding of the fluorescent probe to cell-surface sialic acid.
Probe Design and Fluorophore Selection
The utility of a fluorescent probe is critically dependent on the properties of the attached fluorophore. The pentanoic acid linker of 5-Bppa allows for straightforward conjugation to a wide variety of amine-reactive dyes. Key factors to consider when selecting or designing a labeled probe are summarized below.
| Parameter | Importance & Rationale | Recommended Dyes (Examples) |
| Excitation/Emission Wavelength | Must match the available lasers and emission filters on the fluorescence microscope to maximize signal and minimize crosstalk. Longer wavelengths (red/far-red) reduce cellular autofluorescence. | FITC, Rhodamine, Cyanine dyes (Cy3, Cy5), Alexa Fluor dyes |
| Quantum Yield & Brightness | A higher quantum yield results in a brighter signal, allowing for lower probe concentrations and reduced potential for off-target effects. | Alexa Fluor series, certain Rhodamine derivatives |
| Photostability | High photostability is crucial for time-lapse imaging and for acquiring multiple images (e.g., Z-stacks) without significant signal loss (photobleaching). | Alexa Fluor dyes, Atto dyes |
| Size and Charge | The physicochemical properties of the fluorophore can influence the probe's solubility, membrane permeability, and potential for non-specific binding or cytotoxicity.[6] | Consider zwitterionic or neutral dyes for reduced non-specific membrane association. |
| Environmental Sensitivity | Some fluorophores are "fluorogenic," meaning their fluorescence increases upon binding to their target or moving to a more hydrophobic environment.[7] This can improve signal-to-noise for "no-wash" imaging. | Dansyl, Nile Red derivatives |
Detailed Experimental Protocols
These protocols are designed to be a robust starting point. Optimization may be required depending on the specific cell type, probe concentration, and imaging system.
Workflow Overview
Diagram 2. General experimental workflow for cell staining and imaging.
Protocol 1: Reagent Preparation
-
Probe Stock Solution:
-
Dissolve the fluorescently labeled 5-Bppa probe in anhydrous dimethyl sulfoxide (DMSO) to create a 1-10 mM stock solution.
-
Rationale: DMSO is a versatile solvent for many organic fluorophores and ensures complete solubilization before dilution in aqueous media.
-
Aliquot the stock solution into small volumes (e.g., 10 µL) and store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
-
-
Imaging Buffer:
-
Phosphate-Buffered Saline (PBS), pH 7.4, or a phenol red-free cell culture medium (e.g., FluoroBrite™ DMEM) can be used.
-
Rationale: Phenol red is fluorescent and can contribute to high background. Using a buffered solution at physiological pH is critical for cell viability and for ensuring the optimal binding affinity of the boronic acid.[5]
-
Protocol 2: Cell Culture and Staining
-
Cell Seeding: Seed cells of interest (e.g., HT-29 for high sialic acid expression, or a non-cancerous line as a control) onto a suitable imaging vessel (e.g., 35 mm glass-bottom dishes or chambered coverglass).[8] Culture until they reach 60-80% confluency.
-
Rationale: A sub-confluent monolayer allows for clear visualization of individual cell morphology without the complications of cell-cell overlap.
-
-
Probe Preparation: On the day of the experiment, thaw an aliquot of the probe stock solution. Dilute the stock solution in pre-warmed imaging buffer to the desired final working concentration.
-
Optimization is key. Start with a concentration range as suggested in the table below.
-
| Parameter | Starting Recommendation | Range for Optimization |
| Working Concentration | 10 µM | 1 - 25 µM |
| Incubation Time | 30 minutes | 15 - 60 minutes |
| Incubation Temperature | 37°C | Room Temperature to 37°C |
-
Staining:
-
Aspirate the culture medium from the cells.
-
Gently wash the cells once with pre-warmed PBS.
-
Add the diluted probe solution to the cells and incubate under normal culture conditions (37°C, 5% CO₂) for the desired time, protected from light.
-
-
Washing:
-
Aspirate the probe solution.
-
Wash the cells 2-3 times with pre-warmed imaging buffer to remove unbound probe.
-
Rationale: Thorough washing is essential to reduce background fluorescence and improve the signal-to-noise ratio.
-
-
Imaging: Add fresh imaging buffer to the cells. Proceed immediately to the microscope for image acquisition.
Protocol 3: Specificity Validation with Neuraminidase
This protocol is a critical control to validate that the observed fluorescence signal is specific to sialic acid binding.
-
Seed cells in two separate imaging dishes (Test and Control).
-
For the Test dish, aspirate the culture medium and wash once with PBS.
-
Treat the cells with neuraminidase from Clostridium perfringens (e.g., 0.1-0.2 U/mL in serum-free medium) for 1-2 hours at 37°C.
-
Rationale: Neuraminidase is an enzyme that specifically cleaves terminal sialic acid residues from glycoconjugates.
-
-
For the Control dish, incubate with serum-free medium without the enzyme for the same duration.
-
After incubation, wash both dishes 3 times with PBS.
-
Proceed to stain both the Test and Control dishes simultaneously using Protocol 2 .
-
Expected Outcome: The neuraminidase-treated (Test) cells should exhibit a dramatic reduction in fluorescence intensity compared to the untreated (Control) cells, confirming the probe's specificity for sialic acids.
Protocol 4: Fluorescence Microscopy
-
Microscope Setup: Use a widefield or confocal fluorescence microscope equipped with appropriate laser lines and emission filters for the chosen fluorophore.
-
Find Focus: Use brightfield or DIC optics to locate and focus on the cell monolayer.
-
Image Acquisition:
-
Switch to the fluorescence channel.
-
Set the exposure time or laser power to achieve a good signal without saturating the detector. Use the signal from your positive control cells to set the acquisition parameters.
-
Crucially, keep all acquisition settings (laser power, exposure, gain) identical when comparing different conditions (e.g., control vs. neuraminidase-treated).
-
Acquire images. For a more complete view, consider co-staining with a nuclear stain like Hoechst 33342 to visualize the cell nucleus.
-
Troubleshooting
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No / Weak Signal | 1. Probe concentration too low.2. Incubation time too short.3. Cells have low sialic acid expression.4. Incorrect filter set/laser line. | 1. Increase probe concentration.2. Increase incubation time.3. Use a positive control cell line known for high sialic acid expression (e.g., MCF-7, HT-29).[1][8]4. Verify microscope settings match the fluorophore's spectra. |
| High Background | 1. Inadequate washing.2. Probe concentration too high.3. Non-specific binding of the probe/fluorophore. | 1. Increase the number and volume of washes.2. Decrease probe concentration.3. Add a blocking agent like BSA to the imaging buffer; consider a probe with a different, less "sticky" fluorophore. |
| Cell Toxicity / Death | 1. Probe concentration is too high.2. Phototoxicity from excessive light exposure.3. Contamination of reagents. | 1. Perform a dose-response curve to find the optimal non-toxic concentration.2. Reduce laser power/exposure time; use a more sensitive detector.3. Use sterile, high-purity reagents. |
References
-
Gao, N., et al. (2018). Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging. Nanoscale. [Link]
-
McNicholas, S. E., & Smith, B. D. (2023). Sialic Acid Detection with Fluorescent Boronic Acids. Chemistry–An Asian Journal. [Link]
-
Tan, K. C., et al. (2024). Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. [Link]
-
McNicholas, S. E., & Smith, B. D. (2023). Sialic Acid Detection with Fluorescent Boronic Acids. R Discovery. [Link]
-
Zhang, Y., et al. (2015). Fluorescence imaging for in situ detection of cell surface sialic acid by competitive binding of 3-(dansylamino)phenylboronic acid. Analytica Chimica Acta. [Link]
-
Nishida, J., & Nishimura, S. (2016). Boronic acids for fluorescence imaging of carbohydrates. Chemical Communications. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Journal of Biomedical Optics. [Link]
-
DiCesare, N., & Lakowicz, J. R. (2002). Charge transfer fluorescent probes using boronic acids for monosaccharide signaling. Proceedings of SPIE. [Link]
-
Nielsen, S. B., et al. (2017). Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability. Biochimica et Biophysica Acta (BBA) - Biomembranes. [Link]
-
Licea-Rodriguez, J., et al. (2018). Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking. ACS Omega. [Link]
Sources
- 1. Polydiacetylene liposomes with phenylboronic acid tags: a fluorescence turn-on sensor for sialic acid detection and cell-surface glycan imaging - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 2. discovery.researcher.life [discovery.researcher.life]
- 3. researchgate.net [researchgate.net]
- 4. spiedigitallibrary.org [spiedigitallibrary.org]
- 5. Charge transfer fluorescent probes using boronic acids for monosaccharide signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fluorophore labeling of a cell-penetrating peptide induces differential effects on its cellular distribution and affects cell viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Late-Stage Minimal Labeling of Peptides and Proteins for Real-Time Imaging of Cellular Trafficking - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sialic acid detection and theranostic activity of phenylboronic acid-based fluorescent probe in human colorectal adenocarcinoma HT-29 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Boronate Ester Formation with cis-Diols using 5-(3-Boronophenyl)pentanoic Acid
Introduction: The Versatility of Boronate Esters in Scientific Research
The reversible covalent interaction between boronic acids and cis-diols to form boronate esters is a cornerstone of dynamic chemical biology and materials science.[1][2] This dynamic nature, which is responsive to pH, has been harnessed for a multitude of applications, including the development of sensors, self-healing materials, and sophisticated drug delivery systems.[1][2][3][4] 5-(3-Boronophenyl)pentanoic acid is a bifunctional molecule of particular interest, featuring a phenylboronic acid moiety for cis-diol recognition and a terminal carboxylic acid group that allows for further conjugation or imparts desirable solubility characteristics. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of boronate ester formation using this compound.
Underlying Chemical Principles: A Tale of Equilibrium and pH
The formation of a boronate ester is a condensation reaction between a boronic acid and a diol, resulting in the formation of a cyclic ester and the release of water.[5] The reaction is highly dependent on the pH of the solution, as this dictates the equilibrium between the neutral trigonal boronic acid (R-B(OH)₂) and the anionic tetrahedral boronate (R-B(OH)₃⁻).[4][6]
It is the neutral, sp²-hybridized boronic acid that is the more reactive species in the esterification reaction with a diol.[4][6] However, the resulting tetrahedral boronate ester is more stable than its trigonal counterpart.[4] This interplay of reactivity and stability means that the optimal pH for boronate ester formation is typically found between the pKa of the boronic acid and the pKa of the diol.[7] For most phenylboronic acids, the pKa is approximately 9.[4]
The reaction is also influenced by the structure of the diol. Cis-diols, particularly those in a rigid conformation, exhibit enhanced reactivity due to a lower entropic penalty upon ring formation.[6] The stability of the resulting boronate ester is also dependent on the ring size, with five- and six-membered rings being the most favorable.[8][9]
Visualizing the Reaction Pathway
The following diagram illustrates the pH-dependent equilibrium of this compound and its subsequent reaction with a generic cis-diol to form a stable cyclic boronate ester.
Caption: pH-dependent equilibrium and boronate ester formation pathway.
Experimental Protocols: A Practical Guide
The following protocols provide a starting point for the formation and characterization of boronate esters using this compound. Optimization may be necessary depending on the specific cis-diol used.
Protocol 1: General Synthesis of a Boronate Ester in Aqueous Solution
This protocol is suitable for water-soluble cis-diols.
Materials:
-
This compound (Purity: ≥98%)[5]
-
cis-Diol of interest (e.g., catechol, dopamine, a monosaccharide)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Deionized water
-
0.1 M HCl and 0.1 M NaOH for pH adjustment
-
Magnetic stirrer and stir bar
-
pH meter
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a minimal amount of a water-miscible organic solvent (e.g., DMSO) before diluting with the reaction buffer to the desired final concentration.
-
Prepare a stock solution of the cis-diol in the reaction buffer.
-
-
Reaction Setup:
-
In a clean glass vial, combine the this compound solution and the cis-diol solution. A typical starting molar ratio is 1:1.
-
Adjust the final volume with the reaction buffer to achieve the desired concentrations.
-
-
Reaction and Monitoring:
Quantitative Data Summary:
| Parameter | Recommended Starting Value | Range for Optimization |
| This compound Conc. | 10 mM | 1-50 mM |
| cis-Diol Concentration | 10 mM | 1-50 mM |
| Molar Ratio (Boronic Acid:Diol) | 1:1 | 1:0.5 to 1:2 |
| Reaction Buffer | PBS, pH 7.4 | Buffers from pH 6.0-8.5 |
| Temperature | Room Temperature (20-25°C) | 10-40°C |
| Reaction Time | 1-4 hours | 30 minutes - 24 hours |
Protocol 2: Synthesis in an Organic Solvent
This protocol is suitable for cis-diols that are not soluble in water.
Materials:
-
This compound
-
cis-Diol of interest
-
Anhydrous organic solvent (e.g., toluene, THF, chloroform)[6]
-
Dean-Stark apparatus (for azeotropic removal of water)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
Procedure:
-
Reaction Setup:
-
To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound and the cis-diol in a 1:1 molar ratio.
-
Add the anhydrous organic solvent.
-
-
Reaction:
-
Heat the mixture to reflux. The azeotropic removal of water will drive the reaction towards the formation of the boronate ester.
-
Continue refluxing until no more water is collected in the Dean-Stark trap.
-
-
Work-up and Purification:
-
Allow the reaction mixture to cool to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
-
Characterization of Boronate Esters: Confirming Success
Several analytical techniques can be employed to confirm the formation and characterize the properties of the resulting boronate ester.
-
¹¹B NMR Spectroscopy: This is a powerful technique for directly observing the boron atom. The chemical shift of the boron nucleus is sensitive to its coordination environment. A trigonal boronic acid typically shows a broad signal around 28-30 ppm, while the formation of a tetrahedral boronate ester results in a sharper signal at a higher field (around 8-15 ppm).[1][3][8]
-
¹H and ¹³C NMR Spectroscopy: Changes in the chemical shifts of the protons and carbons of both the boronic acid and the diol upon ester formation can provide structural confirmation.
-
FT-IR Spectroscopy: The formation of the B-O bond in the boronate ester can be observed as a characteristic stretching vibration in the IR spectrum, typically in the range of 1300-1400 cm⁻¹.[1]
-
Mass Spectrometry: This technique can be used to confirm the molecular weight of the newly formed boronate ester.
Applications in Drug Development: A Targeted Approach
The ability of boronic acids to selectively bind to cis-diols has significant implications for drug development, particularly in the realm of targeted drug delivery.
Targeting Sialic Acid on Cancer Cells
Many cancer cells overexpress sialic acids on their surfaces, which contain a cis-diol moiety.[10] This provides a molecular target for drug delivery systems functionalized with boronic acids. Nanoparticles decorated with this compound can selectively bind to these cancer cells, leading to enhanced cellular uptake of the therapeutic payload and reduced off-target toxicity.[11] The terminal carboxylic acid of this compound can be used to conjugate it to nanoparticles or other drug delivery vehicles.[12][13]
Workflow for Drug Delivery Application
The following diagram outlines the workflow for utilizing this compound in a targeted drug delivery system.
Caption: Targeted drug delivery workflow using functionalized nanoparticles.
Troubleshooting Common Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low or no boronate ester formation | Incorrect pH of the reaction buffer. | Optimize the pH to be between the pKa of the boronic acid and the diol. |
| Low reactivity of the cis-diol. | Increase the reaction temperature or time. Consider using a more reactive diol if possible. | |
| Hydrolysis of the boronate ester. | In aqueous solutions, the equilibrium may favor the reactants. Consider using an organic solvent with azeotropic water removal. | |
| Broad or multiple signals in ¹¹B NMR | Presence of both trigonal and tetrahedral species. | This is expected at equilibrium. The ratio can be influenced by pH. |
| Impurities in the starting materials. | Purify the this compound and the cis-diol before use. | |
| Precipitation during the reaction | Low solubility of the reactants or product. | Change the solvent or buffer system. Adjust the concentration of the reactants. |
Conclusion
This compound is a valuable and versatile tool for researchers in chemistry, materials science, and drug development. Its ability to form reversible boronate esters with cis-diols in a pH-dependent manner allows for the creation of dynamic systems with a wide range of applications. By understanding the fundamental principles of this reaction and following well-defined protocols, scientists can effectively harness the potential of this unique molecule to advance their research endeavors.
References
-
A new boronic acid and boronate esters containing polymer groups: Synthesis and investigation of their spectroscopic properties. (2022). ResearchGate. Retrieved from [Link]
-
boronic esters. Organic Syntheses Procedure. Retrieved from [Link]
-
CHAPTER 2: 11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. Retrieved from [Link]
-
The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids. (2019). PMC. Retrieved from [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. (2022). ACS Publications. Retrieved from [Link]
- Synthesis of boronic ester and acid compounds. Google Patents.
-
Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. (2015). PubMed. Retrieved from [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. University of Houston. Retrieved from [Link]
-
Synthesis and Application of Boronic Acid Derivatives. (2010). VTechWorks. Retrieved from [Link]
- Synthesis of boronic esters and boronic acids using grignard reagents. Google Patents.
-
5-Boronopicolinic acid-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy. (2020). PubMed. Retrieved from [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. Retrieved from [Link]
-
Phenylboronic acid-incorporated elastin-like polypeptide nanoparticle drug delivery systems. (2018). RSC Publishing. Retrieved from [Link]
-
New applications of the interaction between diols and boronic acids. (2015). Research@WUR. Retrieved from [Link]
-
cis-Diol functional group recognition by reactive desorption electrospray ionization (DESI). (2007). RSC Publishing. Retrieved from [Link]
-
Acidity-Basicity Data (pKa Values) in Nonaqueous Solvents. University of Tartu. Retrieved from [Link]
-
Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns for High Affinity Capture of Cis-diol Containing Compounds. ResearchGate. Retrieved from [Link]
-
This compound. BOJNSCI. Retrieved from [Link]
-
Peptide-Based Inorganic Nanoparticles as Efficient Intracellular Delivery Systems. (2024). MDPI. Retrieved from [Link]
-
Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects. (2021). PMC. Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents - Google Patents [patents.google.com]
- 3. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Arylboronic acid or boronate synthesis [organic-chemistry.org]
- 5. scbt.com [scbt.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. par.nsf.gov [par.nsf.gov]
- 9. Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 5-Boronopicolinic acid-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Phenylboronic acid-incorporated elastin-like polypeptide nanoparticle drug delivery systems - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. mdpi.com [mdpi.com]
- 13. Polymeric Nanoparticles for Drug Delivery: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Preventing homocoupling of 5-(3-Boronophenyl)pentanoic acid in coupling reactions
Topic: Preventing Homocoupling of 5-(3-Boronophenyl)pentanoic Acid
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent the common side reaction of homocoupling, specifically focusing on this compound in Suzuki-Miyaura coupling reactions. As Senior Application Scientists, we provide in-depth, field-tested insights to ensure the success of your experiments.
Troubleshooting Guide: Homocoupling Issues
This section addresses specific issues you might encounter during your coupling reactions, presented in a direct question-and-answer format.
Q1: I am observing a significant amount of a dimeric byproduct corresponding to the homocoupling of my this compound. What are the primary causes?
A1: The homocoupling of boronic acids in Suzuki reactions is primarily driven by two mechanisms:
-
Oxygen-Mediated Homocoupling: The presence of dissolved oxygen can oxidize the active Pd(0) catalyst to a Pd(II) species. This Pd(II) can then undergo transmetalation with two molecules of the boronic acid, followed by reductive elimination to form the homocoupled product and regenerate Pd(0).[1][2][3][4][5] Rigorous exclusion of oxygen is therefore critical.
-
Palladium(II)-Mediated Homocoupling: If you are using a Pd(II) salt (e.g., Pd(OAc)₂, PdCl₂) as a precatalyst, it can directly react with two equivalents of the boronic acid to generate the homocoupled dimer and the active Pd(0) catalyst.[1][3][5] This is often a problem at the beginning of the reaction before the primary catalytic cycle is established.
Q2: My reaction mixture turned dark brown/black, and I have low yield of the desired cross-coupled product. Is this related to homocoupling?
A2: Yes, a color change to dark brown or black often indicates the formation of palladium black (insoluble Pd(0) particles), which is catalytically inactive. This can be a consequence of the homocoupling side reaction, especially when a Pd(II) precatalyst is used. The reductive elimination step of the homocoupling pathway produces Pd(0), and if this does not efficiently re-enter the desired cross-coupling cycle, it can aggregate and precipitate.[5]
Q3: I am using a Pd(0) source like Pd(PPh₃)₄, but I still see homocoupling. Why is this happening?
A3: Even when starting with a Pd(0) source, homocoupling can occur if oxygen is present in the reaction mixture.[2][4] Dissolved oxygen can oxidize the Pd(0) to Pd(II), initiating the oxygen-mediated homocoupling pathway.[1][2][3] Therefore, meticulous degassing of solvents and reagents and maintaining an inert atmosphere are crucial regardless of the initial palladium source.
Q4: How does my choice of base impact the formation of the homocoupling byproduct?
A4: The base plays a critical role in the Suzuki-Miyaura reaction by activating the boronic acid for transmetalation.[6][7] However, a very strong base or high concentrations of base can sometimes accelerate side reactions. While the direct role of the base in promoting homocoupling is complex, its proper selection is key to overall reaction efficiency. For sensitive substrates like this compound, which has a carboxylic acid group, a base like K₃PO₄ or K₂CO₃ is often a good starting point. The base's primary role is to facilitate the formation of a boronate species, which is more nucleophilic and readily undergoes transmetalation.[7][8]
Frequently Asked Questions (FAQs)
This section provides more detailed explanations of the underlying principles and preventative strategies.
Understanding the Mechanisms
Q5: Can you illustrate the difference between the desired Suzuki-Miyaura pathway and the homocoupling side reaction?
A5: Certainly. The key difference lies in the species that the palladium complex reacts with. In the desired pathway, the Pd(0) catalyst undergoes oxidative addition with the aryl halide. In the homocoupling pathway, a Pd(II) species reacts with two molecules of the boronic acid.
Caption: Suzuki-Miyaura vs. Homocoupling Pathways.
Prevention Strategies
Q6: What are the most effective procedural steps to minimize homocoupling?
A6: The most effective strategies revolve around controlling the palladium species and eliminating oxygen.
-
Rigorous Degassing: This is the most critical step.[1][3] Degas all solvents (including water) and the reaction mixture thoroughly. This can be done by sparging with an inert gas like argon or nitrogen for 15-30 minutes or by using several freeze-pump-thaw cycles.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of argon or nitrogen from start to finish.
-
Choice of Palladium Source: While Pd(0) sources are often preferred, Pd(II) precatalysts can be used effectively if care is taken. If using a Pd(II) source, consider adding a mild reducing agent to facilitate the formation of the active Pd(0) species and consume any residual Pd(II) that could initiate homocoupling.[1]
-
Order of Addition: Consider adding the boronic acid last, or slowly over a period of time. This keeps the instantaneous concentration of the boronic acid low, disfavoring the bimolecular homocoupling reaction.[3] Pre-heating the mixture of the aryl halide, base, and catalyst before adding the boronic acid can also be effective.[4]
Q7: How do I choose the right solvent and temperature to avoid this side reaction?
A7:
-
Solvents: Aprotic solvents like 1,4-dioxane, toluene, and tetrahydrofuran (THF) are commonly used and generally effective.[3] Biphasic systems, often with water, are frequently employed to dissolve the inorganic base.[9][10] However, the choice of solvent can be complex and may influence reaction selectivity in unexpected ways.[11][12][13] For this compound, a solvent system like dioxane/water or THF/water is a good starting point.
-
Temperature: Running the reaction at the lowest temperature that still provides a reasonable rate for the desired cross-coupling can help suppress side reactions, including homocoupling.[3] Higher temperatures can sometimes accelerate the rate of byproduct formation more than the desired reaction.
Q8: Are there specific catalysts or ligands that are known to suppress homocoupling?
A8: Yes, the choice of ligand is crucial. Bulky, electron-rich phosphine ligands, such as those developed by Buchwald (e.g., SPhos, XPhos) or trialkylphosphines (e.g., P(tBu)₃), are often effective.[14][15] These ligands promote the oxidative addition step (the first step in the desired cycle) and can also facilitate the final reductive elimination, helping to keep the palladium catalyst cycling efficiently in the desired pathway.[7][15] Using a pre-formed catalyst (a "precatalyst") where the ligand is already coordinated to the palladium can also improve reproducibility and reduce side reactions.
Data & Protocols
Parameter Comparison Table
The following table summarizes recommended starting points for key reaction parameters to minimize the homocoupling of this compound.
| Parameter | Recommendation | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃, or a Buchwald G3/G4 precatalyst (0.5 - 2 mol%) | Pd(0) sources or efficient precatalysts minimize initial Pd(II) concentration.[1] |
| Ligand | SPhos, XPhos, or other bulky, electron-rich phosphines (1-2x moles of Pd) | Promotes efficient oxidative addition and reductive elimination in the desired cycle.[14][15] |
| Base | K₃PO₄ or K₂CO₃ (2.0 - 3.0 equiv.) | Effective for activating the boronic acid without being overly harsh.[6] |
| Solvent | Degassed 1,4-Dioxane/H₂O (4:1) or THF/H₂O (4:1) | Common systems that solubilize both organic and inorganic reagents effectively.[3][9] |
| Temperature | 60 - 90 °C | Start at a lower temperature and increase only if the reaction is too slow.[3] |
| Atmosphere | Strict Argon or Nitrogen | Crucial for preventing oxygen-mediated homocoupling.[1][4] |
Experimental Protocol: Minimizing Homocoupling
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide partner.
-
Vessel Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a condenser under vacuum and allow it to cool under a positive pressure of argon or nitrogen.
-
Reagent Addition: To the flask, add the aryl bromide (1.0 equiv.), this compound (1.1 - 1.3 equiv.), the phosphine ligand (e.g., SPhos, 0.02 equiv.), and the base (e.g., K₃PO₄, 2.5 equiv.).
-
Inerting the Solids: Seal the flask with a septum and evacuate and backfill with argon three times.
-
Solvent Addition: Prepare a degassed solvent mixture (e.g., 1,4-dioxane and water, 4:1 v/v) by sparging with argon for at least 30 minutes. Add the degassed solvent to the flask via syringe.
-
Final Degassing: Sparge the resulting slurry with argon for an additional 10-15 minutes.
-
Catalyst Addition: Add the palladium source (e.g., Pd(OAc)₂, 0.01 equiv.) to the flask under a positive flow of argon. Note: If using an air-stable precatalyst, it can be added in step 2.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80 °C) under a constant positive pressure of argon and monitor by TLC or LC-MS until the starting aryl bromide is consumed.
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water. Extract the aqueous layer with ethyl acetate. Combine the organic layers, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Troubleshooting Workflow
If homocoupling persists, follow this logical workflow to diagnose and solve the issue.
Caption: A logical workflow for troubleshooting homocoupling.
References
- ArODES. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions.
- Miller, W. D., et al. (2007). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.
- Valente, C., et al. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
- Amatore, C., et al. (n.d.). Pd-Catalyzed Homocoupling Reaction of Arylboronic Acid: Insights from Density Functional Theory. The Journal of Physical Chemistry A - ACS Publications.
- Neufeldt, S. R., et al. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. NIH.
- Laconde, G., et al. (2022). Copper-Catalyzed Homocoupling of Boronic Acids: A Focus on B-to-Cu and Cu-to-Cu Transmetalations. PMC - NIH.
- Dambacher, J., et al. (n.d.). Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. ACS Publications.
- Gogoi, P., et al. (n.d.). Active Palladium Colloids via Palladacycle Degradation as Efficient Catalysts for Oxidative Homocoupling and Cross-Coupling of Aryl Boronic Acids. ACS Omega - ACS Publications.
- Amatore, C., et al. (n.d.). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society.
- BenchChem. (n.d.). Strategies to minimize homocoupling in Suzuki reactions of boronic acids.
- Organic Chemistry Portal. (n.d.). Suzuki Coupling.
- ResearchGate. (n.d.). How to prevent metal catalysed homocoupling reaction of boronic acids?
- Beilstein Journals. (2020). Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents.
- ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings.
- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.
- Wikipedia. (n.d.). Suzuki reaction.
- Reddit. (2024). How to approach choosing reaction conditions for Suzuki?
- BenchChem. (n.d.). Technical Support Center: Suzuki Coupling Reactions.
- Braga, A. A. C., et al. (n.d.). Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. Journal of the American Chemical Society.
- ResearchGate. (n.d.). Ligand Effects on the Stereochemical Outcome of Suzuki-Miyaura Couplings.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Yoneda Labs [yonedalabs.com]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. BJOC - Suzuki–Miyaura cross coupling is not an informative reaction to demonstrate the performance of new solvents [beilstein-journals.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. arodes.hes-so.ch [arodes.hes-so.ch]
- 12. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 15. reddit.com [reddit.com]
Technical Support Center: Optimizing Glycoprotein Capture with Boronic Acid Affinity Chromatography
Welcome to the technical support center for boronic acid affinity chromatography (BAC). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As your dedicated application scientist, my goal is to equip you with the knowledge to overcome common challenges and enhance the efficiency and specificity of your glycoprotein capture experiments.
Understanding the Core Principles
Boronic acid affinity chromatography is a powerful technique for the selective isolation of glycoproteins and other molecules containing cis-1,2- or 1,3-diol groups.[1] The fundamental principle lies in the reversible covalent interaction between boronic acid ligands immobilized on a stationary phase and the hydroxyl groups present in the glycan moieties of glycoproteins.[2][3] This interaction is highly pH-dependent; binding is favored under alkaline conditions (typically pH > 8.0) where the boronic acid is in a tetrahedral boronate state, facilitating the formation of a stable cyclic ester with the cis-diols.[4][5] Elution is achieved by lowering the pH to an acidic range (typically pH < 6.5), which disrupts the cyclic ester, or by introducing a competitive binding molecule like sorbitol.[1]
Troubleshooting Guide: A Symptom-Based Approach
This section addresses common issues encountered during glycoprotein capture with boronic acid affinity chromatography, providing potential causes and actionable solutions.
Issue 1: Low or No Glycoprotein Yield
A common frustration is the failure to capture the target glycoprotein, resulting in a low or negligible yield in the elution fractions.
Q: I am not seeing my glycoprotein of interest in the elution fractions. What could be the problem?
A: Low yield can stem from several factors, ranging from incorrect buffer conditions to issues with the glycoprotein itself. Let's break down the potential causes and solutions:
-
Suboptimal Binding pH: The formation of the boronic acid-cis-diol complex is highly pH-dependent.[1] If the pH of your binding buffer is too low, the boronic acid will be in a trigonal planar state, which has a weak affinity for diols.
-
Solution: Ensure your binding buffer pH is between 8.0 and 9.0. It is crucial to verify the pH of your sample after dilution with the binding buffer.
-
-
Incompatible Buffer Components: Certain buffer species can interfere with the binding interaction. Buffers containing primary or secondary amines, such as Tris, can compete with the diols for binding to the boronic acid.[6][7]
-
Low Abundance of Target Glycoprotein: The glycoprotein of interest may be present at very low concentrations in your starting sample.[9]
-
Solution: Consider concentrating your sample before loading it onto the column. Additionally, you can increase the amount of starting material.
-
-
Glycan Structure and Accessibility: Not all glycans have readily accessible cis-diol groups. Steric hindrance from the protein structure can also prevent the glycan from interacting with the boronic acid ligand.
-
Solution: If you suspect this is an issue, you may need to consider a different enrichment strategy, such as lectin affinity chromatography, which targets specific glycan structures.[2]
-
-
Column Overloading: While less common with low yield issues, overloading the column can lead to a breakthrough of the target glycoprotein in the flow-through.
-
Solution: Reduce the amount of sample loaded onto the column or use a column with a higher binding capacity.
-
Issue 2: Non-Specific Binding and Contamination
The presence of non-glycosylated proteins or other contaminants in the elution fractions compromises the purity of the captured glycoproteins.
Q: My eluted fractions contain a high amount of non-glycosylated proteins. How can I improve the specificity?
A: Non-specific binding is often due to secondary interactions between the proteins and the chromatography resin. Here’s how to address it:
-
Hydrophobic Interactions: The phenyl group of the commonly used phenylboronic acid ligand can engage in hydrophobic interactions with proteins.[10]
-
Solution: Increase the ionic strength of your binding and wash buffers by adding 0.15 M to 0.5 M NaCl.[11] The salt ions will shield the hydrophobic patches on both the protein and the resin, reducing non-specific binding. Be cautious, as excessively high salt concentrations can enhance hydrophobic interactions.[11]
-
-
Electrostatic Interactions: At the alkaline pH used for binding, the boronate group is negatively charged, which can lead to electrostatic interactions with positively charged proteins.[4]
-
Solution: Similar to mitigating hydrophobic interactions, increasing the salt concentration in your buffers will help to disrupt these electrostatic interactions.
-
-
Inadequate Washing: Insufficient washing of the column after sample loading will result in the carryover of non-specifically bound proteins.
-
Solution: Increase the volume of the wash buffer, typically to 10-20 column volumes (CV). You can also include a mild non-ionic detergent (e.g., 0.1% Tween 20) in the wash buffer to further reduce non-specific binding.
-
-
Protein-Protein Interactions: The target glycoprotein may be interacting with other proteins in the sample.
-
Solution: Consider optimizing the wash buffer with additives that can disrupt these interactions, such as low concentrations of non-ionic detergents or chaotropic agents.
-
Issue 3: Difficulty in Eluting the Bound Glycoprotein
In some cases, the glycoprotein binds so strongly to the column that it is difficult to elute, leading to low recovery.
Q: I am having trouble eluting my glycoprotein from the column. What can I do?
A: Inefficient elution can be due to strong binding or issues with the elution buffer. Here are some strategies to improve recovery:
-
Ineffective pH Shift: The pH of the elution buffer may not be low enough to effectively disrupt the boronic acid-cis-diol interaction.
-
Solution: Ensure your elution buffer has a pH of 6.0 or lower. You can try a gradient elution with a decreasing pH to determine the optimal elution condition for your specific glycoprotein.
-
-
Strong Multivalent Binding: Glycoproteins with multiple glycan chains can bind to the boronic acid resin at multiple points, leading to a very strong interaction.[3]
-
Solution: In such cases, a simple pH shift may not be sufficient. Consider using a competitive elution strategy. Adding a high concentration (e.g., 100-200 mM) of a small molecule with cis-diols, such as sorbitol or mannitol, to the elution buffer can effectively displace the bound glycoprotein.[6]
-
-
Precipitation on the Column: The glycoprotein may precipitate on the column upon the change in pH during elution.
-
Solution: Try a more gradual pH transition using a gradient elution. You can also include solubility-enhancing additives in your elution buffer, such as arginine or a non-ionic detergent. Collecting fractions into a neutralization buffer (e.g., 1 M Tris-HCl, pH 8.0) can also help maintain the protein's stability post-elution.[12]
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal buffer conditions for binding and elution?
A1: The optimal buffer conditions can vary depending on the specific glycoprotein and the boronic acid resin being used. However, a good starting point is:
| Parameter | Binding Buffer | Elution Buffer (pH Shift) | Elution Buffer (Competitive) |
| Buffer System | 20-50 mM Phosphate, Carbonate, or HEPES | 50-100 mM Acetate or Formate | Same as Binding Buffer |
| pH | 8.0 - 9.0 | 4.0 - 6.0 | 8.0 - 9.0 |
| Additives | 0.15 - 0.5 M NaCl (to reduce non-specific binding) | - | 100 - 200 mM Sorbitol or Mannitol |
Q2: Can I reuse my boronic acid column? If so, how should I regenerate and store it?
A2: Yes, boronic acid columns can typically be reused multiple times. Proper regeneration and storage are key to maintaining their performance.
-
Regeneration: After each use, wash the column with 3-5 CV of a high salt buffer (e.g., 1-2 M NaCl) to remove any remaining non-specifically bound proteins.[13] Then, wash with 3-5 CV of the elution buffer followed by 3-5 CV of the binding buffer to re-equilibrate the column. If competitive elution with sorbitol was used, an additional wash with 3-5 CV of 0.1 M acetic acid is recommended before re-equilibration.[6]
-
Cleaning-in-Place (CIP): For more stubborn contaminants, a CIP procedure with 0.5-1.0 M NaOH for 1-2 hours can be performed.[13] Always consult the manufacturer's instructions for your specific resin.
-
Storage: For short-term storage, the column can be kept in the binding buffer at 4°C. For long-term storage, it is recommended to store the column in a solution containing a bacteriostatic agent, such as 20% ethanol, at 4°C.[13]
Q3: How does the ligand density of the boronic acid on the resin affect my separation?
A3: Ligand density plays a critical role in both binding capacity and specificity.[4]
-
High Ligand Density: This will generally result in a higher binding capacity for glycoproteins. However, it can also increase the likelihood of non-specific hydrophobic and electrostatic interactions, potentially leading to lower purity.
-
Low Ligand Density: This can improve specificity by reducing non-specific binding. However, the binding capacity of the column will be lower.
The optimal ligand density is a balance between capacity and specificity and may need to be determined empirically for your specific application.
Q4: Can I use boronic acid chromatography to separate different glycoforms of the same protein?
A4: While challenging, it is possible to a certain extent. The binding affinity to boronic acid can be influenced by the number and accessibility of cis-diol groups. Different glycoforms may have variations in their glycan structures that could lead to differential binding and allow for separation, often through the use of a shallow elution gradient (either decreasing pH or increasing sorbitol concentration). Additionally, fine-tuning the binding pH can help in selectively capturing certain glycoforms, such as sialylated versus non-sialylated glycoproteins.[14]
Experimental Protocols
Protocol 1: Glycoprotein Capture using Boronic Acid Affinity Chromatography
This protocol provides a general workflow for the enrichment of glycoproteins from a complex protein mixture.
-
Column Preparation:
-
If using a pre-packed column, proceed to equilibration.
-
If packing your own column, prepare a slurry of the boronic acid resin in the binding buffer (e.g., 20 mM HEPES, 0.5 M NaCl, pH 8.5).
-
Carefully pack the column to the desired bed height, avoiding the introduction of air bubbles.
-
-
Equilibration:
-
Equilibrate the column with at least 5-10 CV of binding buffer.
-
Monitor the pH and conductivity of the effluent to ensure they match the binding buffer.
-
-
Sample Preparation and Loading:
-
Prepare your sample by buffer exchanging it into the binding buffer. This can be done through dialysis or using a desalting column.
-
Clarify the sample by centrifugation (e.g., 10,000 x g for 15 minutes) or filtration (0.22 or 0.45 µm filter) to remove any precipitates.
-
Load the clarified sample onto the equilibrated column at a low flow rate to allow for sufficient interaction time.
-
-
Washing:
-
Wash the column with 10-20 CV of binding buffer to remove non-specifically bound proteins.
-
Monitor the UV absorbance at 280 nm until it returns to baseline.
-
-
Elution:
-
pH Shift Elution: Apply the elution buffer (e.g., 50 mM Acetate, pH 5.0) to the column and collect fractions.
-
Competitive Elution: Apply the competitive elution buffer (e.g., 20 mM HEPES, 0.5 M NaCl, 200 mM Sorbitol, pH 8.5) and collect fractions.
-
Collect fractions of a suitable volume (e.g., 0.5-1.0 CV) and monitor the UV absorbance at 280 nm.
-
-
Analysis:
-
Analyze the collected fractions (flow-through, wash, and elution) by SDS-PAGE, Western blot, or other relevant methods to identify the fractions containing your target glycoprotein.
-
Visualizing the Workflow and Principles
Caption: A schematic overview of the key steps in a typical boronic acid affinity chromatography workflow for glycoprotein enrichment.
Caption: The reversible, pH-dependent interaction between boronic acid and a cis-diol containing glycoprotein.
References
-
Kumari, M., & Tetala, K. K. R. (2024). Preparation, characterization and application of boronic acid functionalized porous polymer for glycoproteins enrichment from biological samples. Polymer Bulletin. [Link]
-
Yang, Z., & Li, Y. (2011). Boronic acid-lectin affinity chromatography. 1. Simultaneous glycoprotein binding with selective or combined elution. Analytical Chemistry, 83(23), 9178-9184. [Link]
-
Sun, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. International Journal of Molecular Sciences, 14(10), 20888-20912. [Link]
-
Maurer, D., et al. (2022). Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics. Analytical and Bioanalytical Chemistry, 414(1), 213-225. [Link]
-
Liu, X. C. (2006). Boronic acids as ligands for affinity chromatography. Se pu = Chinese journal of chromatography, 24(1), 73–80. [Link]
-
Sepax Technologies, Inc. (2020). Sepax Monomix Boronate Affinity Resin User Manual. [Link]
-
G-Biosciences. Boronate Resin Technical Manual. [Link]
-
Bio-Rad Laboratories, Inc. Affi-Gel® Boronate Affinity Gel Technical Note 1066. [Link]
-
Xu, Y., et al. (2010). Highly Specific Enrichment of Glycopeptides Using Boronic Acid-Functionalized Mesoporous Silica. Analytical Chemistry, 82(17), 7436–7442. [Link]
-
Liu, X. C. (2006). Boronic acids as ligands for affinity chromatography. PubMed. [Link]
-
Chen, Y. T., et al. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Journal of the Chinese Chemical Society, 64(2), 165-171. [Link]
-
Williams, G. T., et al. (1982). Fractionation of membrane proteins on phenylboronic acid-agarose. Biochemical Journal, 205(3), 527-533. [Link]
-
Liu, X., & Scouten, W. H. (2000). Boronate Affinity Chromatography. In Affinity Chromatography (pp. 143-156). Humana Press. [Link]
-
Sun, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]
-
Franc-Vigh, O., et al. (2022). Optimized Glycopeptide Enrichment Method–It Is All About the Sauce. Analytical Chemistry, 94(27), 9574–9581. [Link]
-
Gengcheng, W. (2016). How to purify boronic acids/boronate esters?. ResearchGate. [Link]
-
Kijewska, M., et al. (2020). An Optimised Di-Boronate-ChemMatrix Affinity Chromatography to Trap Deoxyfructosylated Peptides as Biomarkers of Glycation. Molecules, 25(3), 755. [Link]
-
Lapolla, A., et al. (2008). Analysis of Amadori Peptides Enriched by Boronic Acid Affinity Chromatography. Annals of the New York Academy of Sciences, 1126, 253-256. [Link]
-
Li, Y., et al. (2018). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 51(10), 2293–2303. [Link]
-
Liu, Z., & Li, Y. (2015). Boronate Affinity Chromatography. In Encyclopedia of Analytical Chemistry. John Wiley & Sons, Ltd. [Link]
-
Adsorptive separation of saccharides and polyols over materials functionalized with boronate groups. (2023). Green Chemistry. [Link]
-
Soundararajan, S., et al. (1989). Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. Analytical Biochemistry, 178(1), 125-134. [Link]
-
Liu, Z., et al. (2012). Fine-tuning the specificity of boronate affinity monoliths toward glycoproteins through pH manipulation. Analyst, 137(19), 4443-4449. [Link]
-
Zhang, Y., et al. (2010). Assessment of Glycoprotein Interactions with 4-[(2-aminoethyl)carbamoyl]phenylboronic Acid Surfaces Using Surface Plasmon Resonance Spectroscopy. Langmuir, 26(23), 18095–18102. [Link]
-
Unchained Labs. (2023). 5 considerations for buffer optimization during biologics formulation development. [Link]
-
Carlsson, J., et al. (1993). Shielding of protein-boronate interactions during boronate chromatography of neoglycoproteins. Journal of Chromatography A, 646(1), 133-140. [Link]
-
Hu, Y., et al. (2018). A Pragmatic Guide to Enrichment Strategies for Mass Spectrometry–Based Glycoproteomics. Molecular & Cellular Proteomics, 17(10), 1842–1859. [Link]
-
Zhang, L., et al. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Methods in Molecular Biology, 951, 45-55. [Link]
-
Patsnap. (2023). How to Troubleshoot Low Protein Yield After Elution. [Link]
-
Jayasundera, A. C., et al. (2022). Recent Strategies for Using Monolithic Materials in Glycoprotein and Glycopeptide Analysis. Molecules, 27(1), 199. [Link]
-
HIC IT. (2022). 5 Steps of Hydrophobic Interaction Chromatography (HIC). YouTube. [Link]
-
Queiroz, J. A., et al. (2018). Hydrophobic Interaction Chromatography. In Protein Purification (pp. 131-147). Springer. [Link]
-
Faria, J., et al. (2021). Hydrophobic interaction chromatography. In Comprehensive Sampling and Sample Preparation (Vol. 3, pp. 313-332). Elsevier. [Link]
-
D'Hondt, M., et al. (2022). A protocol for setting‐up robust hydrophobic interaction chromatography targeting the analysis of intact proteins and monoclonal antibodies. Journal of Separation Science, 45(24), 4301-4311. [Link]
Sources
- 1. Limitations of boronate affinity chromatography for the specific enrichment of fructose-derived early glycation products in protein analytics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. bio-rad.com [bio-rad.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Boronic acid-lectin affinity chromatography. 1. Simultaneous glycoprotein binding with selective or combined elution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. m.youtube.com [m.youtube.com]
- 12. Affinity Chromatography Troubleshooting [merckmillipore.com]
- 13. sepax-pdm.sepax-tech.com [sepax-pdm.sepax-tech.com]
- 14. Fine-tuning the specificity of boronate affinity monoliths toward glycoproteins through pH manipulation - Analyst (RSC Publishing) [pubs.rsc.org]
Challenges in the synthesis and purification of boronic acid derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for boronic acid derivatives. As a Senior Application Scientist, I've designed this guide to address the common and often frustrating challenges encountered during the synthesis and purification of these versatile compounds. This resource moves beyond simple protocols, delving into the causality behind experimental choices to empower you with the knowledge to troubleshoot effectively.
Section 1: Synthesis Troubleshooting
The successful synthesis of boronic acids hinges on managing highly reactive organometallic intermediates and preventing common decomposition pathways. This section addresses the most frequent issues encountered during the initial synthetic steps.
Q1: My boronic acid synthesis yield is consistently low. What are the primary causes and how can I fix them?
A1: Low yields in boronic acid syntheses, particularly those employing organolithium or Grignard reagents, can almost always be traced back to one of three areas: reagent quality, reaction temperature, or the presence of moisture. Protodeboronation, the undesired cleavage of the C-B bond, is another major yield-reducing side reaction.[1]
Causality and Troubleshooting:
The core of this synthesis is the reaction of a highly nucleophilic organometallic species with a boron electrophile (e.g., trialkyl borate). This nucleophile is extremely sensitive to acidic protons from water or oxidation by atmospheric oxygen.
-
Reagent & Solvent Quality: Ensure your organolithium or Grignard reagent is freshly titrated and active. Use rigorously anhydrous solvents; even trace amounts of water will quench the organometallic reagent, leading to protodeboronation of the starting material.[2]
-
Low Temperatures: The reaction is highly exothermic. It is critical to maintain very low temperatures (typically below -60 °C) during the addition of the organometallic reagent to the trialkyl borate.[3] Higher temperatures can lead to the formation of undesired borinic acids or triarylboranes by multiple additions to the boron center.[4]
-
Atmosphere Control: The entire process must be conducted under a strictly inert atmosphere (Argon or Nitrogen) to prevent quenching by atmospheric moisture and oxygen.
Workflow for a Standard Aryl Boronic Acid Synthesis:
Caption: General workflow for aryl boronic acid synthesis.
Q2: I suspect protodeboronation is reducing my yield. How can I confirm this and prevent it?
A2: Protodeboronation is the protonolysis of the carbon-boron bond, replacing it with a carbon-hydrogen bond.[1] This is a frequent problem, especially with electron-rich or certain heteroaromatic boronic acids.
Confirmation: The primary byproduct of protodeboronation is the arene (Ar-H) corresponding to your starting aryl halide. You can typically identify this byproduct in your crude ¹H NMR spectrum. For example, if you started with 4-bromotoluene, the presence of toluene in your product mixture is a strong indicator of protodeboronation.
Prevention Strategies: The propensity for protodeboronation is highly dependent on pH and reaction conditions.[1]
-
During Synthesis: As mentioned, maintaining anhydrous conditions is paramount. Any proton source can lead to this side reaction.
-
During Workup & Purification: Avoid prolonged exposure to harsh acidic or basic conditions, especially at elevated temperatures.[5][6]
-
In Cross-Coupling Reactions: In subsequent reactions like Suzuki-Miyaura coupling, protodeboronation of the starting boronic acid is a major competing pathway. Using "slow-release" strategies, where the active boronic acid is generated in situ from a more stable precursor like a MIDA boronate ester, can dramatically reduce this issue.[1][7][8] This keeps the instantaneous concentration of the sensitive boronic acid low, minimizing decomposition.[1]
| Strategy | Description | When to Use |
| Rigorous Anhydrous Technique | Use of flame-dried glassware, anhydrous solvents, and inert atmosphere. | Always. This is the first line of defense. |
| Controlled Workup | Minimize time and temperature during acidic/basic washes. | During the initial isolation of the boronic acid. |
| Use of Stable Precursors | Convert the boronic acid to a more stable form like a MIDA boronate or trifluoroborate salt for storage and subsequent reactions.[7][9] | For inherently unstable boronic acids (e.g., 2-pyridyl, vinyl) or when protodeboronation is a major issue in cross-coupling.[8][10] |
Section 2: Purification Troubleshooting
Purification is often the most challenging step. Boronic acids can be difficult to handle, often failing to behave as typical crystalline organic solids. Their amphiphilic nature and tendency to form anhydrides complicate standard purification methods.
Q3: My boronic acid is a sticky, waxy solid that's impossible to handle and gives a complex NMR. What is happening?
A3: You are almost certainly observing the formation of a boroxine , the cyclic trimer anhydride of your boronic acid.[11] This occurs through the reversible dehydration of three boronic acid molecules.[12][13] This process is entropically driven and can happen spontaneously upon concentration or standing in a desiccator.[14][15]
Mechanism and Solution: The equilibrium between the boronic acid and the boroxine can be easily shifted.
-
Reversal: The formation of boroxine is reversible.[14] To revert to the monomeric boronic acid, you can often dissolve the crude material in a solvent like diethyl ether or ethyl acetate and wash it with water.[11] Alternatively, recrystallization from a solvent mixture containing a small amount of water can hydrolyze the boroxine back to the desired acid.[16]
-
Characterization: Boroxine formation complicates NMR analysis, as you will see a mixture of species in solution. It is also observable by IR spectroscopy, where characteristic B-O-B stretching bands appear.[17][18]
Caption: Reversible equilibrium between a boronic acid and its boroxine.
Q4: I am struggling to purify my boronic acid. Standard silica gel chromatography gives very poor recovery. What are my options?
A4: Standard silica gel chromatography is often detrimental to boronic acids. The acidic silanol groups on the silica surface can lead to strong, irreversible binding or decomposition, resulting in significant product loss.[2][19] However, several alternative strategies are highly effective.
Purification Strategy Decision Tree:
Caption: Decision tree for selecting a boronic acid purification strategy.
Detailed Purification Protocols:
-
Recrystallization: This is the most powerful technique if your boronic acid is a solid. Common solvent systems include water, ethyl acetate/hexanes, or hot ethanol.[20]
-
Acid-Base Extraction: This leverages the Lewis acidic nature of the boronic acid.
-
Dissolve the crude product in an organic solvent (e.g., EtOAc, Et₂O).
-
Extract with a basic aqueous solution (e.g., 1M NaOH or KOH). The boronic acid will deprotonate to form a water-soluble boronate salt, moving to the aqueous layer.[21][22][23]
-
Separate the layers. The organic layer contains non-acidic impurities.
-
Acidify the aqueous layer with a strong acid (e.g., HCl) to re-protonate the boronate salt.
-
Extract the pure boronic acid back into an organic solvent.
-
-
Derivatization: When other methods fail, converting the boronic acid to a more stable and easily purified derivative is an excellent option.
-
Diethanolamine (DEA) Adducts: Reacting the crude boronic acid with diethanolamine often forms a stable, crystalline adduct that precipitates from non-polar solvents, allowing for simple filtration.[2][20] The free boronic acid can be recovered by treatment with acid.
-
Pinacol Esters: Converting the acid to its pinacol boronate ester makes it much more amenable to chromatography (though often on neutral alumina or deactivated silica gel) and improves stability.[24]
-
Section 3: Stability and Characterization
Proper storage and accurate characterization are crucial for ensuring the reliability of your boronic acid in downstream applications.
Q5: How should I store my purified boronic acid to ensure its long-term stability?
A5: Boronic acids are generally more stable than many other organometallic reagents, but they are susceptible to degradation over time.[5] The main decomposition pathways in storage are oxidation and the aforementioned protodeboronation and boroxine formation.[10]
Best Practices for Storage:
-
Temperature: Store in a refrigerator or freezer (-20 °C is common).
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to minimize contact with air and moisture.
-
Light: Protect from light by storing in an amber vial.
-
Consider Derivatives: For particularly unstable boronic acids (e.g., 2-heterocyclic, vinyl, cyclopropyl), long-term storage is best achieved by converting them to more robust derivatives like MIDA boronates or potassium trifluoroborate salts.[8][9][10] These derivatives effectively protect the C-B bond from decomposition pathways.[9]
Q6: My ¹H NMR spectrum is broad and difficult to interpret. What are the best analytical techniques for characterizing my boronic acid?
A6: While ¹H and ¹³C NMR are standard, the quadrupolar nature of the boron nucleus (¹¹B) can cause broadening of adjacent proton signals, complicating analysis. The presence of boroxine further complicates spectra. A multi-technique approach is often necessary for definitive characterization.
Recommended Analytical Techniques:
| Technique | Purpose | Key Observations |
| ¹¹B NMR | Direct observation of the boron environment. | A broad signal around δ 20-30 ppm is typical for a tricoordinate boronic acid or boroxine. A sharper signal around δ 5-15 ppm indicates a tetracoordinate boronate species (e.g., from a basic solution or DEA adduct). |
| ¹H NMR | Structural elucidation and purity assessment. | Look for characteristic aromatic/aliphatic signals. Be aware of peak broadening. The presence of boroxine will result in a second set of signals, often slightly downfield from the monomer. |
| LC-MS | Purity assessment and identification of byproducts. | ESI-MS can be used to identify boronic acids and their derivatives.[25] It is particularly useful for identifying impurities like protodeboronation products. |
| IR Spectroscopy | Functional group identification. | Look for a strong, broad O-H stretch (~3200-3400 cm⁻¹) for the boronic acid and B-O stretches (~1350 cm⁻¹). Boroxine formation leads to the appearance of characteristic B-O-B stretches.[17][18] |
| Melting Point | Purity assessment. | A sharp melting point is a good indicator of purity. Boronic acids typically have high melting points.[26] Be aware that the presence of boroxine will alter the observed melting point. |
By understanding the underlying chemistry and employing these troubleshooting strategies, you can overcome the common hurdles in the synthesis and purification of boronic acid derivatives, leading to more successful and reproducible research outcomes.
References
-
ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]
-
Reddit. (2017). Purification of boronic acids? [Online forum]. Available at: [Link]
-
Tokunaga, Y., Ueno, H., et al. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles, 57(5), 787-790. Available at: [Link]
-
Semantic Scholar. (2002). Formation of boroxine: Its stability and thermodynamic parameters in solution. Available at: [Link]
-
Marinaro, W. A., et al. (2012). Properties of a model aryl boronic acid and its boroxine. Journal of Pharmaceutical Sciences, 101(9), 3190-3198. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]
-
Chemistry Stack Exchange. (2025). Challenging purification of organoboronic acids. [Online forum]. Available at: [Link]
- Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
-
Hitosugi, S., et al. (2013). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, 42(7), 748-750. Available at: [Link]
-
Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. Journal of the American Chemical Society, 132(49), 17701-17703. Available at: [Link]
-
Molander, G. A., et al. (2010). Palladium-Catalyzed, Direct Boronic Acid Synthesis from Aryl Chlorides: A Simplified Route to Diverse Boronate Ester Derivatives. PMC, 132(49), 17701-17703. Available at: [Link]
- Google Patents. (n.d.). Synthesis of aryl boronic acids.
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution. Heterocycles, 57(5), 787-790. Available at: [Link]
-
Tokunaga, Y., et al. (2002). Formation of Boroxine: Its stability and thermodynamic parameters in solution. LOCKSS. Available at: [Link]
-
MDPI. (2021). Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. Available at: [Link]
-
ResearchGate. (n.d.). Boroxine formation reaction mechanism as calculated by DFT. [Image]. Available at: [Link]
-
Reddit. (2025). HELP: Purifying boronic acids sucks. [Online forum]. Available at: [Link]
-
Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]
-
Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961-6963. Available at: [Link]
-
Reddit. (2017). Trying to remove a boronic acid in a workup. Help! [Online forum]. Available at: [Link]
- Google Patents. (n.d.). Purification of boric acid.
-
ACS Publications. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]
-
ResearchGate. (n.d.). Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. [Request PDF]. Available at: [Link]
-
ResearchGate. (2016). Can I remove boronic acid using Work up process? [Online discussion]. Available at: [Link]
-
Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. [Online forum]. Available at: [Link]
-
Raines, R. T., et al. (2016). Boronic acid with high oxidative stability and utility in biological contexts. PMC, 113(19), 5348-5353. Available at: [Link]
-
Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]
-
ResearchGate. (2014). Vibrational Properties of Boroxine Anhydride and Boronate Ester Materials: Model Systems for the Diagnostic Characterization of Covalent Organic Frameworks. Available at: [Link]
-
MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Available at: [Link]
-
MDPI. (n.d.). Novel Discotic Boroxines: Synthesis and Mesomorphic Properties. Available at: [Link]
-
Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Available at: [Link]
-
Cox, P. A., et al. (2018). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. The Journal of Organic Chemistry, 83(23), 14335-14346. Available at: [Link]
-
PubMed Central. (n.d.). Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm. Retrieved from [Link]
-
ResearchGate. (n.d.). A general protodeboronation reaction. [Image]. Available at: [Link]
-
ResearchGate. (n.d.). Suppressing Protodeboronation in Cu‐Mediated F/F‐Fluorination of Arylboronic Acids: A Mechanistically Guided Approach Towards Optimized PET Probe Development. Available at: [Link]
-
ResearchGate. (n.d.). 33 questions with answers in BORONIC ACIDS | Science topic. Retrieved from [Link]
-
Reddit. (2023). Boronic acids being gooey. [Online forum]. Available at: [Link]
-
NIH. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Available at: [Link]
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. WO1999064428A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]
- 4. mdpi.com [mdpi.com]
- 5. nbinno.com [nbinno.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organoborons | Frontier Specialty Chemicals [frontierspecialtychemicals.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Properties of a model aryl boronic acid and its boroxine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. semanticscholar.org [semanticscholar.org]
- 13. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 14. researchgate.net [researchgate.net]
- 15. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 16. reddit.com [reddit.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
- 20. reddit.com [reddit.com]
- 21. WO2005019229A1 - Process for purification of boronic acid and its derivatives - Google Patents [patents.google.com]
- 22. reddit.com [reddit.com]
- 23. researchgate.net [researchgate.net]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. researchgate.net [researchgate.net]
- 26. Boronic acid - Wikipedia [en.wikipedia.org]
Technical Support Center: Minimizing Boronic Acid Deboronation
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into understanding, troubleshooting, and minimizing the deboronation of boronic acids during chemical reactions. Our focus is on the causality behind experimental choices to ensure your protocols are robust and self-validating.
Section 1: Frequently Asked Questions (FAQs) - Understanding Deboronation
This section addresses fundamental questions about the nature of boronic acid decomposition.
Q1: What is boronic acid deboronation and why is it a problem?
A: Protodeboronation, often shortened to deboronation, is a chemical reaction where the carbon-boron (C-B) bond in a boronic acid or its derivative is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1] This process converts your desired organoboron compound into a simple arene or alkane, consuming the starting material and leading to lower yields and purification challenges. It is a frequent and undesirable side reaction in many critical transformations, most notably the Suzuki-Miyaura cross-coupling reaction.[1][2]
Q2: What are the primary factors that cause deboronation?
A: The stability of a boronic acid is highly variable and depends on several factors:[1]
-
pH: The pH of the reaction medium is a critical factor.[1] Both acidic and basic conditions can promote deboronation, but for most applications, such as Suzuki-Miyaura coupling, the base-catalyzed pathway is the most problematic.[2][3][4]
-
Boronic Acid Structure: The electronic properties of the organic group attached to boron play a huge role. Electron-deficient arylboronic acids (e.g., polyfluorinated systems) and certain heteroaromatic boronic acids (like 2-pyridylboronic acid) are notoriously unstable.[3][5][6]
-
Temperature: Higher reaction temperatures generally accelerate the rate of deboronation.
-
Solvent: The choice of solvent, particularly the presence of water, is crucial. Aqueous conditions are often required for reactions but can facilitate protonolysis of the C-B bond.[2]
-
Oxygen: While protodeboronation is the main concern, oxidative decomposition can also occur, especially for aliphatic boronic acids.[7][8]
Q3: How does pH mechanistically influence deboronation?
A: The influence of pH is tied to the equilibrium between the neutral boronic acid and its anionic boronate form.[4]
-
In Basic Conditions (High pH): A hydroxide ion attacks the Lewis acidic boron atom, converting the neutral, trigonal planar boronic acid (ArB(OH)₂) into a more reactive, tetrahedral boronate anion ([ArB(OH)₃]⁻).[4][9] This boronate species is more susceptible to reaction with a proton source (like water), leading to the cleavage of the C-B bond.[1][2] For many common boronic acids, the rate of protodeboronation increases significantly at high pH.[4]
-
In Acidic Conditions (Low pH): A general acid-catalyzed mechanism can also occur, where an acid (e.g., sulfuric acid, acetic acid) directly reacts with the boronic acid to facilitate protonolysis.[1][10]
-
Neutral pH: For many simple arylboronic acids, stability is greatest at neutral pH where both acid- and base-catalyzed pathways are minimized.[1] However, some heteroaromatic boronic acids, like 2-pyridine boronic acid, are uniquely unstable at neutral pH due to the formation of a reactive zwitterionic intermediate.[1][6]
Below is a diagram illustrating the key pH-dependent equilibria and pathways for deboronation.
Caption: pH-dependent mechanisms of protodeboronation.
Section 2: Troubleshooting Guide
This section provides actionable solutions to common experimental problems.
Q: My Suzuki coupling reaction has a low yield, and I see the deboronated starting material as a major byproduct. How can I confirm deboronation and fix it?
A: This is a classic symptom of boronic acid instability under the reaction conditions. Here is a systematic approach to diagnose and solve the issue.
Step 1: Diagnose the Problem with Analytical Methods
Before altering your reaction, confirm that deboronation is the root cause.
-
Workflow: Run a small-scale, timed experiment. Withdraw aliquots at different time points (e.g., 0, 15 min, 1 hr, 4 hr) and quench them.
-
Analysis: Analyze the crude reaction mixture by HPLC, UPLC-MS, or NMR.[11]
-
HPLC/UPLC-MS: A stability-indicating method is crucial to separate the boronic acid starting material, the desired coupled product, and the deboronated byproduct.[11] The mass spectrometer can definitively identify the deboronated species.
-
¹H and ¹¹B NMR: ¹H NMR can be used to quantify the ratio of boronic acid to its deboronated counterpart. ¹¹B NMR is particularly powerful for observing changes to the boron center itself, confirming its cleavage.[11]
-
Caption: Workflow for diagnosing boronic acid deboronation.
Step 2: Implement Corrective Actions
Once deboronation is confirmed, modify your protocol. Start with the simplest changes first.
Option A: Modify Reaction Conditions
-
Lower the Temperature: If your reaction is run at a high temperature, try reducing it. This slows the rate of deboronation, which may be competing with a slower productive coupling.
-
Change the Base: The choice and concentration of base are critical. A very high pH from strong bases like NaOH or KOH can accelerate deboronation.[2] Consider using a weaker base (e.g., K₃PO₄, K₂CO₃, Cs₂CO₃) that is still effective for the catalytic cycle but creates a less harsh environment.
-
Use a Phase-Transfer Catalyst: In biphasic systems, a phase-transfer catalyst can facilitate the transfer of the boronate to the organic phase, potentially accelerating the desired coupling relative to aqueous decomposition.
Option B: Use a "Slow-Release" Strategy with a Protected Boronic Acid
For notoriously unstable boronic acids (e.g., 2-heterocyclic, vinyl), a "slow-release" strategy is often the most robust solution.[1][12] This involves using a stable boronic acid derivative that slowly hydrolyzes in situ to generate a low, steady concentration of the reactive free boronic acid. This minimizes the amount of free boronic acid available for decomposition at any given time.[1]
-
N-methyliminodiacetic acid (MIDA) Boronates: MIDA boronates are exceptionally stable, often crystalline, air-stable solids that can be stored for extended periods without decomposition.[12][13][14] They are now a widely adopted solution for handling unstable boronic acids.[15][16]
-
Potassium Organotrifluoroborates (BF₃K): These salts also serve as excellent slow-release sources of boronic acids. They are typically stable solids and hydrolyze under reaction conditions to liberate the boronic acid.[16]
| Protecting Group | Structure Example (Phenyl) | Key Advantages | Key Disadvantages |
| Free Boronic Acid | Ph-B(OH)₂ | Commercially available, no deprotection step needed. | Prone to deboronation, oxidation, and trimerization (boroxine formation).[17] |
| Pinacol Ester | Ph-BPin | Good stability for purification, often used directly.[17] | Can be too stable; hydrolysis to the active boronic acid can be slow or require harsh conditions.[17] |
| MIDA Boronate | Ph-B(MIDA) | Excellent benchtop stability, even for very unstable boronic acids; enables slow release.[12][13] | Requires an additional synthetic step for preparation and deprotection under basic conditions. |
| Trifluoroborate Salt | [Ph-BF₃]K | High stability, crystalline solids, slow release.[16] | Can have poor solubility in apolar solvents; hydrolysis requires specific conditions (e.g., silica gel).[16] |
| DAN Diamide | Ph-B(dan) | Very high stability across a wide range of conditions due to N→B coordination.[17] | Requires acidic hydrolysis for deprotection.[17] |
Q: I am trying to purify my boronic acid via chromatography but am seeing significant decomposition on the column. What is happening?
A: This is a common issue, especially with reversed-phase HPLC using silica-based columns.
-
The Cause: Residual acidic silanol groups on the silica surface can catalyze on-column protodeboronation.[11] Furthermore, if your mobile phase is aqueous and not pH-controlled, it can create an environment ripe for hydrolysis.
-
The Solution:
-
Aprotic Diluent: Dissolve your sample in an aprotic solvent like acetonitrile or THF to minimize hydrolysis before injection.[11]
-
pH Control: Use a buffered mobile phase. For many boronic acids, operating at a slightly acidic pH (e.g., with 0.1% formic acid or acetic acid) can suppress the formation of the more labile boronate anion. However, for pinacol esters, a highly basic mobile phase (pH > 12) may be needed to prevent on-column hydrolysis to the boronic acid.[18]
-
Faster Analysis: Use shorter columns, higher flow rates, or faster gradients to minimize the residence time of the analyte on the column.[11]
-
Alternative Stationary Phase: Consider using a polymer-based column that lacks acidic silanol groups.
-
Section 3: Preventative Strategies & Protocols
Proactive measures are the best defense against deboronation.
Protocol: Preparation and Use of an Air-Stable MIDA Boronate for Suzuki-Miyaura Coupling
This protocol outlines the conversion of an unstable boronic acid to its MIDA boronate, followed by its use in a cross-coupling reaction, leveraging the slow-release principle.[12][13]
Part 1: Preparation of the MIDA Boronate
-
Setup: To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add the unstable boronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), and toluene (approx. 0.2 M).
-
Azeotropic Dehydration: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).
-
Isolation: Allow the reaction to cool to room temperature. The MIDA boronate often precipitates as a crystalline solid. Collect the solid by filtration, wash with cold toluene or hexanes, and dry under vacuum. The product is typically pure enough for use without further purification and is now bench-stable.[13]
Part 2: Slow-Release Suzuki-Miyaura Coupling
-
Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine the aryl halide (1.0 equiv), the MIDA boronate prepared above (1.2 equiv), the Palladium catalyst (e.g., Pd(OAc)₂/SPhos, 2-5 mol%), and the base (e.g., K₃PO₄, 3.0 equiv).
-
Solvent Addition: Add the degassed solvent system (e.g., 5:1 dioxane/water). The aqueous base will begin the slow hydrolysis of the MIDA boronate.[13]
-
Reaction: Heat the reaction to the desired temperature (e.g., 60-100 °C). The slow, continuous release of the boronic acid will maintain a low steady-state concentration, favoring the productive cross-coupling over decomposition.[13]
-
Workup: After the reaction is complete (monitor by TLC or LC-MS), cool the mixture, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer, concentrate, and purify the product by column chromatography.
References
-
Protodeboronation - Wikipedia. (n.d.). Retrieved January 17, 2026, from [Link]
- Cox, P. A., Reid, M., & Leach, A. G. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-catalyzed Aryl-B(OH)
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society, 139(35), 12238–12249. [Link]
-
Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(19), 6961–6963. [Link]
- Knapp, D. M., Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
- Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH.
-
Lennox, A. J. J., & Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research, 55(9), 1249–1261. [Link]
- Cox, P. A., et al. (2017).
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2022).
-
Amerigo Scientific. (n.d.). Boronic Acids and Derivatives. Retrieved January 17, 2026, from [Link]
- Sci-Hub. (2009). MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions. Synfacts.
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Retrieved January 17, 2026, from [Link]
-
Wang, C., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances, 7(53), 33385–33389. [Link]
- Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts.
- Zhou, J. S., et al. (2023). MIDA‐ and TIDA‐Boronates Stabilize α‐Radicals Through B−N Hyperconjugation.
- Lennox, A. J. J., & Lloyd-Jones, G. C. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: PH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society, 138(29).
-
Liu, C., et al. (2020). MIDA Boronate Stabilized Polymers as a Versatile Platform for Organoboron and Functionalized Polymers. Macromolecules, 53(10), 3847–3854. [Link]
- Vilas, V. D. (2016). Boron Chemistry: An Overview. In ACS Symposium Series. American Chemical Society.
-
Liu, W., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(9). [Link]
- Raines, R. T., et al. (n.d.). Improving the oxidative stability of boronic acids through stereoelectronic effects. University of Wisconsin-Madison.
- Churches, Q. I., & Hutton, C. A. (2016). Introduction, Interconversion and Removal of Boron Protecting Groups. In ACS Symposium Series. American Chemical Society.
-
AA Blocks. (2019). Chemistry Of Boronic Esters. Retrieved January 17, 2026, from [Link]
-
Fyfe, J. W. B., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis, 9(11), 10584–10589. [Link]
- Noble, A., & MacMillan, D. W. C. (2014).
-
Isherwood, F. G., et al. (2011). A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods, 3(9), 2013–2015. [Link]
-
Ahmed, A., et al. (2023). Suzuki–Miyaura cross-couplings for alkyl boron reagent: recent developments—a review. Future Journal of Pharmaceutical Sciences, 9(1), 67. [Link]
- Sah, R. N., & Brown, P. H. (1997). Boron Determination—A Review of Analytical Methods.
-
ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?. Retrieved January 17, 2026, from [Link]
- Ye, Y., et al. (2014). Strategies for the analysis of highly reactive pinacolboronate esters.
-
Di, L., et al. (2005). Oxidative Deboronation of the Peptide Boronic Acid Proteasome Inhibitor Bortezomib: Contributions from Reactive Oxygen Species in This Novel Cytochrome P450 Reaction. Chemical Research in Toxicology, 18(10), 1541–1549. [Link]
- Agency for Toxic Substances and Disease Registry (ATSDR). (2010). Toxicological Profile for Boron.
Sources
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. files01.core.ac.uk [files01.core.ac.uk]
- 6. researchgate.net [researchgate.net]
- 7. Boronic Acids and Derivatives - Amerigo Scientific [amerigoscientific.com]
- 8. Improving the oxidative stability of boronic acids through stereoelectronic effects - American Chemical Society [acs.digitellinc.com]
- 9. aablocks.com [aablocks.com]
- 10. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Sci-Hub. MIDA Boronates: A New Stable Form of Boronic Acids for Coupling Reactions / Synfacts, 2009 [sci-hub.box]
- 15. pubs.acs.org [pubs.acs.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 18. researchgate.net [researchgate.net]
Troubleshooting low yields in bioconjugation reactions with boronic acids
Technical Support Center: Bioconjugation with Boronic Acids
Welcome to the technical support center for boronic acid bioconjugation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for one of the most common hurdles in this field: low reaction yields. The following question-and-answer guide provides field-proven insights and scientifically-grounded solutions to help you navigate and resolve challenges in your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My bioconjugation yield is critically low or zero. Where should I begin troubleshooting?
Low yield is a common but solvable issue in bioconjugation. The problem typically originates from one of three areas: reagent integrity, reaction conditions, or the stability of the final conjugate. A systematic approach is the most efficient way to identify the root cause.
Start by evaluating the foundational components of your reaction. Before diving into complex optimization, confirm the quality of your starting materials and the suitability of your basic reaction setup. Many yield issues are resolved at this initial stage.
Below is a logical workflow to guide your troubleshooting process. Subsequent FAQs will delve into each of these points in greater detail.
Caption: A step-by-step workflow for troubleshooting low bioconjugation yields.
FAQ 2: How can I assess the quality of my boronic acid reagent? It appears sticky or oily.
The purity and structural integrity of the boronic acid are paramount. Boronic acids are susceptible to dehydration, which leads to the formation of cyclic trimeric anhydrides known as boroxines.[1][2] This process is often the reason a boronic acid reagent may appear as a sticky solid or oil instead of a crystalline powder.[2]
The formation of boroxines reduces the concentration of the active monomeric boronic acid available for conjugation, leading to inaccurate stoichiometry and lower yields.
Troubleshooting Steps:
-
Visual Inspection: A free-flowing, crystalline powder is ideal. Clumping, oiling, or a sticky appearance suggests boroxine formation.
-
Purification via Acid-Base Extraction: This simple protocol can regenerate the monomeric boronic acid from the boroxine.
-
Dissolve the crude boronic acid in an organic solvent like diethyl ether or ethyl acetate.
-
Extract with a basic aqueous solution (e.g., 1 M NaOH) to form the water-soluble boronate salt. Boroxines will hydrolyze back to the monomer under these conditions.
-
Wash the aqueous layer with the organic solvent to remove any non-acidic impurities.
-
Carefully re-acidify the aqueous layer with a strong acid (e.g., 1 M HCl) to a pH of ~2-3, causing the purified boronic acid to precipitate.
-
Collect the solid by filtration, wash with cold water, and dry thoroughly under vacuum.
-
-
Conversion to a Stable Ester: For long-term storage or for boronic acids that are inherently difficult to handle, conversion to a stable boronate ester, such as a pinacol or MIDA ester, is a common and effective strategy.[1][2] These esters are generally more stable, crystalline, and easier to purify via standard chromatography.[1] However, this requires a subsequent deprotection step, which can sometimes be challenging.[1]
FAQ 3: What is the optimal pH for boronic acid bioconjugation, and why is it so critical?
Reaction pH is arguably the most critical parameter governing the yield of a boronic acid conjugation with a diol (like those found on glycoproteins).[3][4] The reactivity is dictated by a pH-dependent equilibrium between the neutral, trigonal boronic acid (R-B(OH)₂) and the anionic, tetrahedral boronate (R-B(OH)₃⁻).[5][6]
The neutral form is a weak Lewis acid, but the anionic boronate form is generally more reactive towards diols.[7] The pKa of most arylboronic acids is around 9.[5] The reaction rate significantly increases as the pH approaches and surpasses the pKa of the boronic acid because the concentration of the more reactive boronate anion increases.[4][8] However, at very high pH, deprotonation of the target diol can also occur, which may affect reactivity.
The optimal pH for binding is often found to be near the pKa of the boronic acid.[4][8]
Caption: pH-dependent equilibrium of boronic acid, crucial for diol conjugation.
Recommended pH Ranges & pKa Values:
| Boronic Acid Type | Typical pKa | Optimal pH Range | Notes |
| Phenylboronic Acid (PBA) | ~8.5 - 9.0 | 8.0 - 10.0 | The most common starting point for optimization.[4] |
| Electron-Withdrawing Group Substituted PBA | ~7.0 - 8.5 | 7.0 - 8.5 | Groups like nitro or fluoro lower the pKa, allowing for conjugation at or near physiological pH.[9] |
| Electron-Donating Group Substituted PBA | ~9.0 - 10.0 | 9.0 - 11.0 | Groups like methoxy raise the pKa, requiring more basic conditions. |
Experimental Protocol: Small-Scale pH Optimization
-
Prepare a series of buffers (see FAQ 4 for recommendations) covering a range from pH 7.0 to 10.5 in 0.5 unit increments.
-
Set up identical small-scale reactions in each buffer, keeping the concentration of the biomolecule, boronic acid, temperature, and reaction time constant.
-
After the designated time, quench the reactions (e.g., by adding a large volume of mobile phase for HPLC analysis).
-
Analyze the yield in each reaction using a suitable analytical method (e.g., RP-HPLC, see FAQ 9).
-
Plot the yield as a function of pH to determine the optimal condition for your specific system.
FAQ 4: My reaction buffer seems to be inhibiting the conjugation. Which buffers should I use or avoid?
Buffer choice is critical and can be a hidden source of low yields. Boronic acids can form complexes with buffer components that contain diol or polyol functionalities, effectively sequestering the boronic acid and preventing it from reacting with your target biomolecule.[7]
Buffer Compatibility Table:
| Compatible Buffers (Recommended) | Incompatible Buffers (Avoid) | Rationale for Incompatibility |
| Phosphate (PBS) | Tris (Tris-HCl) | Contains a 1,3-diol like structure that complexes with boronic acid. |
| Borate | HEPES | Can interact with boronic acids.[4] |
| Carbonate/Bicarbonate | Citrate | Contains hydroxyl and carboxyl groups that can chelate boron. |
| MOPS, CHES | Glycine, Glycerol | Contain hydroxyl or amino groups that can interfere. |
If you must use a potentially interfering buffer from a previous purification step, ensure its concentration is as low as possible or perform a buffer exchange into a compatible system before starting the conjugation.
FAQ 5: How do reaction time and temperature affect my yield?
Boronate ester formation is a reversible equilibrium reaction.[5] While often rapid, achieving maximum yield requires sufficient time to reach equilibrium.
-
Reaction Time: Monitor the reaction progress over time (e.g., at 1, 2, 4, 8, and 24 hours) in a preliminary experiment. This will reveal how long it takes to reach a plateau, beyond which no significant increase in yield is observed. Insufficient reaction time is a common cause of low, but non-zero, yields.
-
Temperature: Most bioconjugations are performed between room temperature (20-25°C) and 37°C to protect the biomolecule's integrity. Increasing the temperature can accelerate the reaction and shift the equilibrium, but this effect is system-dependent.[10] For thermally stable biomolecules, a modest increase in temperature (e.g., from 25°C to 37°C) may improve yields, but this should be tested cautiously.
FAQ 6: I suspect my boronate ester product is unstable and hydrolyzing. How can I confirm this and improve stability?
The reversible nature of the boronate ester bond means that the product can be susceptible to hydrolysis, especially during purification or analysis where conditions (like pH) may change.[6][11][12] The stability of the ester is influenced by the structure of both the boronic acid and the diol.[9]
Factors Influencing Boronate Ester Stability:
-
pH: Boronate esters are generally more stable at a pH slightly below the pKa of the parent boronic acid. Shifting to strongly acidic or basic conditions during workup can promote rapid hydrolysis.
-
Steric Hindrance: Bulky groups near the boron atom or on the diol can sterically protect the boronate ester from water, increasing its hydrolytic stability.[1][13]
-
Diol Structure: Cyclic 1,2-diols (like those in sugars) typically form more stable five-membered ring esters compared to acyclic diols.[14]
Caption: The reversible hydrolysis of a boronate ester conjugate.
Experimental Protocol: HPLC-Based Stability Assay
-
Purify a small amount of your bioconjugate.
-
Incubate the purified conjugate in different buffers (e.g., storage buffer, analysis buffer) at a set temperature.
-
Take aliquots at various time points (e.g., 0, 1, 4, 8, 24 hours).
-
Immediately analyze each aliquot by RP-HPLC.
-
Monitor the decrease in the area of the conjugate peak and the corresponding increase in the unconjugated biomolecule peak. This provides a direct measure of the conjugate's hydrolytic stability under those conditions.
FAQ 7: Could my boronic acid be degrading under the reaction conditions?
Yes, boronic acids can be susceptible to oxidative degradation, particularly in the presence of reactive oxygen species (ROS) or certain metal catalysts.[15][16] At physiological pH, the oxidation rate of some phenylboronic acids can be significant.[15] This process, known as protodeboronation or oxidative deboronation, converts the boronic acid into a phenol and boric acid, rendering it inactive for conjugation.[15]
Mitigation Strategies:
-
Degas Buffers: If you suspect oxidative degradation, particularly with sensitive biomolecules or long reaction times, de-gassing your buffers by sparging with an inert gas (argon or nitrogen) can help.
-
Include Scavengers: In some cases, adding a small amount of an antioxidant or scavenger can be beneficial, but this must be tested for compatibility with your biomolecule.
-
Use More Stable Boronic Acids: Boronic acids with intramolecular coordination, such as those containing a pendant carboxyl group, have been shown to be significantly more resistant to oxidation.[15]
FAQ 8: What role do protecting groups play, and could deprotection be the issue?
Boronic acids are often supplied as boronate esters, with the pinacol ester being the most common protecting group.[1] These esters are more stable and easier to handle than the free boronic acids.[1]
However, for the conjugation to occur, the protecting group must be removed (hydrolyzed) to generate the free boronic acid in situ. If your protocol starts with a boronate ester (e.g., a pinacol boronate), low yields may indicate inefficient deprotection under your reaction conditions.
-
Pinacol Ester Deprotection: Hydrolysis of pinacol esters often requires acidic conditions or heating, which may not be compatible with sensitive biomolecules.[1] While some Suzuki coupling reactions can use pinacol esters directly, diol conjugation generally requires the free boronic acid.
-
Transesterification: A milder deprotection method involves transesterification with another diol or with diethanolamine.[10][17] This can sometimes be performed as a one-pot reaction prior to adding the target biomolecule.
If you are using a protected boronic acid, confirm that your reaction conditions are sufficient to hydrolyze the ester. You may need to add a separate, preceding deprotection step to your protocol.
FAQ 9: What are the best analytical techniques to monitor the reaction and characterize the final bioconjugate?
Accurate analysis is key to any troubleshooting effort. Using the right technique ensures you are correctly quantifying yield and confirming the identity of your product.
Comparison of Analytical Techniques:
| Technique | Application | Advantages | Disadvantages |
| RP-HPLC | Reaction monitoring, purity assessment, quantification | Excellent separation of conjugate from starting materials; provides quantitative yield data. | Does not provide mass information; hydrolysis can occur on-column.[14] |
| LC-MS | Product confirmation, impurity identification | Provides molecular weight confirmation of the conjugate; can identify side products. | Quantification can be less accurate than UV-based HPLC; ion suppression effects. |
| ¹¹B NMR | Characterizing boronic acid species | Directly observes the boron atom, distinguishing between trigonal and tetrahedral states.[18] | Requires specialized equipment; not suitable for reaction monitoring with complex biomolecules. |
| MALDI-TOF MS | Final product characterization | Provides accurate mass for large biomolecules like proteins. | Not easily coupled to online separation; not quantitative. |
For routine troubleshooting, RP-HPLC is the workhorse for monitoring reaction progress and calculating yield. LC-MS is essential for confirming that the product you are seeing is indeed the correct conjugate.
References
-
Hinkes, F., Witte, M. D., & Klein, C. D. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. ResearchGate. Available at: [Link]
-
Hinkes, F., Witte, M. D., & Klein, C. D. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. Organic Letters. Available at: [Link]
-
Dennis, J. D., et al. (2016). MIDA boronates are hydrolysed fast and slow by two different mechanisms. Nature Chemistry. Available at: [Link]
-
Klein, C. D. (2019). Virtues of Volatility: A Facile Transesterification Approach to Boronic Acids. ACS Publications. Available at: [Link]
-
Karelson, M., & Pihl, A. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]
-
Wang, B., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. PNAS. Available at: [Link]
-
Chem-Station. (2016). Protecting Groups for Boronic Acids. Chem-Station International Edition. Available at: [Link]
-
Singleton, D. G., et al. (2013). On the rate of boronate ester formation in ortho-aminomethyl-functionalised phenyl boronic acids. Taylor & Francis Online. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of boronic acid esters transesterification. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). Boronic acid. Wikipedia. Available at: [Link]
-
Yesilyurt, V., et al. (2019). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. Chemistry of Materials. Available at: [Link]
-
Di Meo, F., et al. (2024). Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight. Chemical Communications. Available at: [Link]
-
White, C. J., et al. (2021). Boronic Acid Pairs for Sequential Bioconjugation. Organic Letters. Available at: [Link]
-
ResearchGate. (n.d.). Stability of Boronic Esters to Hydrolysis: A Comparative Study. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Universal Reaction Mechanism of Boronic Acids with Diols in Aqueous Solution: Kinetics and the Basic Concept of a Conditional Formation Constant. ResearchGate. Available at: [Link]
-
Stephenson-Brown, A., et al. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
-
Mastalerz, M., et al. (2018). A Water-Stable Boronate Ester Cage. Angewandte Chemie. Available at: [Link]
-
AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]
-
António, J. P. M., et al. (2019). Boronic acids as building blocks for the construction of therapeutically useful bioconjugates. Organic & Biomolecular Chemistry. Available at: [Link]
-
ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. ResearchGate. Available at: [Link]
Sources
- 1. Protecting Groups for Boronic Acids | Chem-Station Int. Ed. [en.chem-station.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Structure–Reactivity Relationships in Boronic Acid–Diol Complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. aablocks.com [aablocks.com]
- 8. Elucidation of the mechanism of the esterification of boric acid with aliphatic diols: a computational study to help set the record straight - Chemical Communications (RSC Publishing) DOI:10.1039/D4CC02999B [pubs.rsc.org]
- 9. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. MIDA boronates are hydrolysed fast and slow by two different mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. A Water-Stable Boronate Ester Cage - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. pnas.org [pnas.org]
- 16. par.nsf.gov [par.nsf.gov]
- 17. researchgate.net [researchgate.net]
- 18. pubs.acs.org [pubs.acs.org]
Technical Support Center: Optimizing Buffer Conditions for Boronate Ester Formation
Welcome to the technical support center for optimizing boronate ester formation. This guide is designed for researchers, scientists, and drug development professionals who are looking to enhance the efficiency and yield of their boronate esterification reactions. Here, we will delve into the critical role of buffer conditions, offering in-depth scientific explanations, troubleshooting advice, and practical protocols to help you navigate the complexities of this versatile covalent interaction.
Frequently Asked Questions (FAQs)
Q1: Why is pH so critical for boronate ester formation?
The pH of the reaction medium is arguably the most influential factor in boronate ester formation because it governs the equilibrium between the different species of both the boronic acid and the diol.[1][2] In an aqueous solution, a boronic acid (R-B(OH)₂) exists in equilibrium with its anionic tetrahedral boronate form (R-B(OH)₃⁻). This equilibrium is defined by the pKa of the boronic acid (pKa, acid), which for a typical phenylboronic acid (PBA) is around 9.[1][3]
The neutral, trigonal (sp²) form of the boronic acid is the more reactive species for esterification with a diol.[1][2] However, the resulting neutral boronic ester is prone to hydrolysis. Conversely, the anionic, tetrahedral (sp³) boronate ester is more stable. Therefore, successful boronate ester formation requires a delicate balance: a pH low enough to ensure a sufficient concentration of the reactive neutral boronic acid, but high enough to favor the formation of the more stable anionic boronate ester.[1][2]
Q2: What is the "optimal pH" for boronate ester formation and how can I estimate it?
The optimal pH for boronate ester formation is the pH at which the maximum concentration of the ester is achieved at equilibrium. A widely accepted empirical guideline, known as the "charge rule," suggests that the highest stability of the boronate ester is found at a pH where the sum of the charges of the free reacting species equals the charge of the ester.[4] A simpler and more practical approximation is to average the pKa of the boronic acid (pKa, acid) and the pKa of the diol (pKa, diol).[1][4]
Optimal pH ≈ (pKa, acid + pKa, diol) / 2
However, this is an approximation. The true optimal pH can be influenced by other factors such as the specific structures of the boronic acid and diol, steric hindrance, and the composition of the buffer itself.[5][6] For most common diols like glucose, which have a high pKa (≈12), the reaction is generally favored at a basic pH between 8 and 12.
Q3: Can boronate esters be formed at physiological pH (≈7.4)?
Yes, but it presents a challenge.[1][2] Standard phenylboronic acids (pKa ≈ 9) have limited binding affinity at physiological pH because the equilibrium favors the less stable neutral boronic ester.[7] To achieve efficient formation at pH 7.4, strategies often involve designing boronic acids with lower pKa values. This can be accomplished by introducing electron-withdrawing groups to the phenyl ring or by utilizing intramolecular coordination, such as with ortho-aminomethylphenylboronic acids.[2][7] These modifications lower the pKa of the boronic acid, which in turn lowers the pKa of the resulting ester, promoting its stabilization at physiological pH.[2]
Q4: How does the choice of buffer affect the reaction?
The buffer system can significantly impact boronate ester formation beyond just maintaining pH. Some buffer components can form binary and ternary complexes with boronic acids and diols, which can either inhibit or, in some cases, catalyze the reaction.[4][8] For instance, buffers containing diol moieties themselves (e.g., some biological buffers) can compete with the target diol. It is crucial to select a non-interfering buffer. Phosphate, carbonate, and borate buffers are commonly used, but their potential for interaction should be considered. When in doubt, a simple buffer like HEPES or MES, depending on the target pH range, can be a good starting point. The concentration of the buffer can also play a role, and it's often a parameter worth optimizing.[8]
Q5: What is the difference in reactivity between the trigonal (sp²) boronic acid and the tetrahedral (sp³) boronate anion?
The neutral, trigonal (sp²) boronic acid is considered the more reactive species in forming the initial ester bond with a diol.[1][2] The boron atom in this form is electron-deficient and acts as a Lewis acid, readily accepting the lone pair of electrons from a diol's hydroxyl group.[1] In contrast, the tetrahedral (sp³) boronate anion, formed by the addition of a hydroxyl group, is more electron-rich and thus less electrophilic, making it less reactive towards diols.[1][2] While both forms can technically react, the pathway involving the neutral boronic acid is generally favored.[1]
Troubleshooting Guide
This section addresses specific problems you might encounter during your experiments.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | Suboptimal pH: The reaction pH is too far from the optimal range for the specific boronic acid-diol pair. | Systematically screen a range of pH values around the estimated optimum. Prepare a series of buffers with 0.5 pH unit increments and analyze the yield in each.[5] |
| Incorrect Buffer Choice: The buffer components are interfering with the reaction by forming competing complexes.[4][8] | Switch to a non-interfering buffer system. Good starting points are MES (for acidic to neutral pH) and HEPES or borate-free buffers (for neutral to basic pH). | |
| Hydrolysis of the Boronate Ester: The formed ester is unstable under the reaction conditions and is hydrolyzing back to the starting materials. This is common at low pH.[9] | Increase the pH to favor the more stable anionic boronate ester.[1] If the reaction must be run at a lower pH, consider using a boronic acid with a lower pKa. | |
| Poor Reactant Solubility: One or both of the reactants are not fully dissolved in the buffer, limiting the effective concentration. | Add a co-solvent like DMSO or DMF, but be mindful that this can alter the pKa of the reactants and the optimal pH. Start with a low percentage (e.g., 5-10%) and optimize. | |
| Slow Reaction Rate | Low Reactant Concentration: The reaction kinetics are concentration-dependent. | Increase the concentration of one or both reactants. If solubility is an issue, explore the use of a co-solvent. |
| Reaction Temperature is Too Low: The activation energy for the reaction is not being overcome. | Cautiously increase the reaction temperature. Monitor for any potential degradation of reactants or product. | |
| pH is Not Optimal for Kinetics: While a certain pH might favor the final equilibrium, it may not be optimal for the reaction rate. | The rate of esterification is often inversely proportional to pH, as higher pH decreases the concentration of the more reactive neutral boronic acid.[4] A compromise pH might be necessary. | |
| Inconsistent Results | Inaccurate pH Measurement/Control: The pH of the buffer is drifting during the reaction or was not accurately prepared. | Calibrate your pH meter before each use. Ensure the buffer has sufficient capacity to maintain the pH throughout the reaction. |
| Degradation of Boronic Acid: Boronic acids can be susceptible to oxidation or other forms of degradation, especially in solution over time. | Use fresh boronic acid or store it properly under inert gas. Prepare solutions of boronic acid immediately before use. | |
| Variability in Reagent Purity: Impurities in the boronic acid or diol can interfere with the reaction. | Ensure the purity of your starting materials. If necessary, purify them before use. |
Experimental Protocols
Protocol 1: Buffer System Screening for Optimal Boronate Ester Yield
This protocol outlines a systematic approach to identify the optimal pH and buffer for your specific boronic acid-diol pair.
Materials:
-
Boronic acid of interest
-
Diol of interest
-
A selection of buffers (e.g., MES, Phosphate, HEPES, CHES)
-
Acids and bases for pH adjustment (e.g., 1M HCl, 1M NaOH)
-
Analytical method for quantifying product formation (e.g., HPLC, NMR, UV-Vis spectroscopy)
Procedure:
-
Prepare Stock Solutions:
-
Prepare a concentrated stock solution of your boronic acid in a suitable solvent (e.g., DMSO, Methanol).
-
Prepare a concentrated stock solution of your diol in the same solvent or directly in water.
-
-
Prepare a Range of Buffers:
-
Prepare a series of buffers covering a pH range relevant to your system (e.g., pH 6.0 to 10.0 in 0.5 pH unit increments).
-
For each pH point, you may want to test more than one buffer system to check for specific buffer effects.
-
-
Set up Reactions:
-
In a series of reaction vessels (e.g., microcentrifuge tubes, vials), add a fixed volume of each buffer.
-
Add a specific volume of the boronic acid stock solution to each vessel to achieve the desired final concentration.
-
Initiate the reaction by adding a specific volume of the diol stock solution to each vessel. Ensure final concentrations are consistent across all reactions.
-
-
Incubate and Analyze:
-
Allow the reactions to proceed for a predetermined amount of time at a constant temperature.
-
At the end of the incubation period, quench the reaction if necessary (e.g., by rapid pH change or addition of a quenching agent).
-
Analyze the yield of the boronate ester in each reaction using your chosen analytical method.
-
-
Data Interpretation:
-
Plot the yield of the boronate ester as a function of pH for each buffer system.
-
The pH at which the highest yield is observed is your optimal pH.
-
Compare the yields between different buffer systems at the same pH to identify any buffer-specific effects.
-
Visualizing the Boronate Ester Formation Equilibrium
The following diagram illustrates the key equilibria involved in boronate ester formation in an aqueous buffer.
Caption: Key species and equilibria in aqueous boronate ester formation.
This workflow provides a structured approach to optimizing your reaction conditions, leading to improved yields and more reliable results in your research and development endeavors.
References
- Guan, Y., & Zhang, Y. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. PMC.
- Knottenbelt, P. M., & Smith, T. A. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry.
- Knottenbelt, P. M., & Smith, T. A. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. Journal of Organic Chemistry.
- AA Blocks. (2019). Chemistry Of Boronic Esters. AA Blocks.
- Kubik, S. (2019). The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids.
- Guan, Y., & Zhang, Y. (2021). Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities.
- Wang, B., & Springsteen, G. (2002). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Tetrahedron.
- Collins, J. M., et al. (2013). On the Rate of Boronate Ester Formation in ortho-Aminomethyl Functionalized Phenyl Boronic Acids. Supramolecular Chemistry.
- Kader, N., et al. (2011). Examination of pinanediol–boronic acid ester formation in aqueous media: relevance to the relative stability of trigonal and tetrahedral boronate esters. Organic & Biomolecular Chemistry.
- Wikipedia. Boronic acid. Wikipedia.
- Smith, M. K., et al. (2018).
- Smith, M. K., et al. (2018).
- Li, M., et al. (2008).
- Anderson, B. D., et al. (1998).
- Yesilyurt, V., et al. (2019). Internal and external catalysis in boronic ester networks. Semantic Scholar.
- BenchChem. (2025).
- Bernardes, G. J. L., et al. (2019).
- Chemistry Stack Exchange. (2024). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)? Chemistry Stack Exchange.
- Reddit. (2024). Purification of alkyl Bpin/other alkyl boronic esters. Reddit.
- Borates Today. (2021). Boronic Acid.
- ResearchGate. (2025). Stability of boronic esters – Structural effects on the relative rates of transesterification of 2-(phenyl)-1,3,2-dioxaborolane.
- RSC Publishing. (2021).
- Yesilyurt, V., et al. (2019). Internal and External Catalysis in Boronic Ester Networks. ChemRxiv.
- ERA. (n.d.). Boronic Esters as Bioorthogonal Probes in Site-Selective Labeling of Proteins. ERA.
- Reddit. (2023). Trouble synthesising an aryl boronic acid/ester with an ortho-OH group. Reddit.
- Smith, M. K., et al. (2018).
- BenchChem. (2025).
Sources
- 1. Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Boronic acid - Wikipedia [en.wikipedia.org]
- 4. aablocks.com [aablocks.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The mechanisms of boronate ester formation and fluorescent turn-on in ortho-aminomethylphenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
Technical Support Center: Strategies for the Removal of Boronic Acid Catalysts and Byproducts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the effective removal of boronic acid catalysts and their byproducts from reaction mixtures. Boronic acids and their derivatives are indispensable reagents in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions.[1] However, their removal post-reaction can present significant challenges.
Recent studies have also highlighted the potential mutagenic activity of some arylboronic acids, elevating the importance of their complete removal from active pharmaceutical ingredients (APIs) to meet regulatory requirements.[2][3] This guide is designed to provide you with a comprehensive understanding of the underlying chemical principles and to offer practical, field-proven solutions to common purification problems.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the purification of compounds from reactions involving boronic acids.
Issue 1: My boronic acid/byproduct is co-eluting with my product during silica gel chromatography.
This is a frequent challenge, as many boronic acids are polar and can streak or stick to silica gel, leading to poor separation.[4][5]
Root Cause Analysis:
-
Lewis Acidity: The empty p-orbital of the boron atom can interact strongly with the Lewis basic silanol groups on the surface of silica gel, causing tailing and irreversible adsorption.
-
Polarity: Boronic acids are often polar enough to require polar eluents, which may also elute your desired product.
Solutions:
-
Acid/Base Wash Prior to Chromatography: A simple and often effective first step is a liquid-liquid extraction. By washing your organic layer with a basic aqueous solution (e.g., 1M NaOH or KOH), the acidic boronic acid will be deprotonated to form a water-soluble boronate salt, which will partition into the aqueous layer.[6][7] This can remove the bulk of the boronic acid impurity before you even run a column.
-
Scavenger Resins: For a more robust solution, consider using a solid-supported scavenger. These are functionalized resins that selectively bind to boronic acids, allowing for their removal by simple filtration.
Scavenger Type Binding Mechanism Key Advantages Diol-functionalized Silica (e.g., SiliaBond Diol) Forms a stable cyclic boronate ester High selectivity and efficiency. DEAM-functionalized Silica or Polystyrene (DEAM-PS) Forms a dative bond with the boronic acid Very effective for sequestering boronic acids.[3][8] -
Boric Acid-Treated Silica Gel: For the purification of boronic esters (like pinacol esters), which can be sensitive to hydrolysis on standard silica, using silica gel impregnated with boric acid can suppress the over-adsorption and degradation of the ester.[9][10]
Issue 2: I need a non-chromatographic method to remove boronic acid residues.
In many contexts, particularly during scale-up, avoiding chromatography is desirable.
Solutions:
-
Derivatization and Crystallization/Filtration:
-
Diethanolamine Adduct Formation: Reacting the crude product mixture with diethanolamine can form a crystalline adduct with the boronic acid.[4][5][11] This adduct often precipitates from non-polar solvents (like ether) and can be removed by filtration.[4][11] The free boronic acid can be recovered from the adduct if needed.[4][5]
-
Potassium Trifluoroborate (BF₃K) Salt Formation: Boronic acids and their esters can be converted to their corresponding trifluoroborate salts by treatment with KHF₂.[9] These salts are typically stable, crystalline solids that can be easily purified by recrystallization.[9][12]
-
-
Sorbitol Extraction: An aqueous solution of sorbitol can be used to selectively extract boronic acids from an organic layer. The sorbitol complexes with the boronic acid, increasing its aqueous solubility.[11]
Issue 3: How can I confirm that all boronic acid has been removed?
Detecting trace amounts of boronic acid impurities is crucial, especially in a pharmaceutical context.
Analytical Techniques:
-
Thin-Layer Chromatography (TLC) Staining:
-
Curcumin: A solution of curcumin can be used as a TLC stain. It forms a red-colored complex with boronic acids and their derivatives, providing a rapid and qualitative detection method.[13]
-
10-Hydroxybenzo[h]quinolone (HBQ): This compound exhibits excited-state intramolecular proton transfer (ESIPT) fluorescence, which is disrupted upon complexation with boronic acids. This provides a highly sensitive and selective method for detection on TLC plates.[14]
-
-
High-Performance Liquid Chromatography (HPLC):
-
Reversed-phase HPLC (RP-HPLC) can be used to separate and quantify boronic acids. Method development may be required to achieve baseline resolution from your compound of interest.
-
For enhanced selectivity, post-column derivatization with a reagent like alizarin can be employed. This reaction forms a fluorescent complex with the boronic acid, allowing for highly sensitive detection.[15]
-
Visualizing the Purification Workflow
The following diagram illustrates a decision-making process for selecting an appropriate purification strategy.
Caption: Decision tree for boronic acid purification.
Frequently Asked Questions (FAQs)
Q1: Why are boronic acids so difficult to remove with standard silica gel chromatography? A1: Boronic acids are Lewis acids, meaning they can accept a pair of electrons. The surface of silica gel is covered in silanol groups (Si-OH), which are Lewis basic. This leads to a strong interaction that can cause the boronic acid to stick to the column, resulting in poor separation and product contamination.[4][5]
Q2: Are all boronic acids potentially mutagenic? A2: Recent studies have shown that some arylboronic acids can exhibit weak mutagenic activity in microbial assays.[3] This has led to increased regulatory scrutiny, and they may be considered potential genotoxic impurities (PGIs).[2][3] Therefore, it is critical to control their levels in final drug substances.
Q3: Can I use a basic wash if my product is base-sensitive? A3: If your product is sensitive to strong bases like NaOH, you can try using a milder base such as sodium bicarbonate (NaHCO₃). Alternatively, scavenger resins or derivatization methods that operate under neutral or mild conditions would be a better choice.
Q4: What is the best way to remove boronic acid pinacol esters? A4: Boronic acid pinacol esters (Bpin) can be challenging because they are prone to hydrolysis on silica gel.[9] A highly effective method is to use silica gel that has been pre-treated with boric acid, which passivates the surface and prevents hydrolysis.[9][10] Another excellent strategy is to convert the crude ester into a potassium trifluoroborate salt, which is often a stable, crystalline solid that can be easily purified by recrystallization.[9]
Q5: I used a scavenger resin, but I still see boronic acid in my product. What went wrong? A5: There are a few possibilities:
-
Insufficient Equivalents: You may not have used enough scavenger resin. It's often recommended to use 3-4 equivalents relative to the excess boronic acid.
-
Inadequate Reaction Time/Mixing: Ensure the resin is well-slurried in the reaction mixture for a sufficient amount of time to allow for complete binding.
-
Incorrect Scavenger Choice: While DEAM and diol-based scavengers are broadly effective, the optimal choice can be substrate-dependent.[16][8]
Key Experimental Protocols
Protocol 1: Removal of Boronic Acid via Basic Liquid-Liquid Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).
-
Extraction: Transfer the solution to a separatory funnel and wash with 1-2 M aqueous NaOH or K₂CO₃ solution.[6][7] Shake vigorously for 1-2 minutes.
-
Separation: Allow the layers to separate. Drain the aqueous layer, which now contains the boronate salt.
-
Repeat: Repeat the wash 1-2 more times to ensure complete removal.
-
Work-up: Wash the organic layer with water and then with brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate in vacuo.
-
Analysis: Analyze the crude product by TLC or HPLC to confirm the absence of boronic acid before proceeding with further purification if necessary.
Protocol 2: Purification via Diethanolamine (DEA) Adduct Formation
-
Dissolution: Dissolve the crude product in a minimal amount of a non-polar solvent in which the desired product is soluble, but the DEA adduct is not (e.g., diethyl ether, hexane).
-
Adduct Formation: Add diethanolamine (1.0-1.2 equivalents relative to the boronic acid) to the solution.
-
Precipitation: Stir the mixture at room temperature. The boronic acid-DEA adduct will often precipitate as a crystalline solid.[4][11] This process can take anywhere from 30 minutes to several hours. Cooling the mixture may aid precipitation.
-
Isolation: Isolate the precipitated adduct by vacuum filtration. Wash the solid with a small amount of the cold non-polar solvent.
-
Product Recovery: The filtrate contains your purified product. Concentrate the filtrate in vacuo.
Caption: Workflow for DEA adduct precipitation.
References
-
Solid-Supported Scavengers. Supra Sciences. Available at: [Link]
-
Purification of boronic acids? : r/chemistry. Reddit. Available at: [Link]
-
A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing). Available at: [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]
-
How to purify boronic acids/boronate esters?. ResearchGate. Available at: [Link]
- Process for purification of boronic acid and its derivatives. Google Patents.
-
Trying to remove a boronic acid in a workup. Help! : r/chemistry. Reddit. Available at: [Link]
-
Challenging purification of organoboronic acids. Chemistry Stack Exchange. Available at: [Link]
-
HELP: Purifying boronic acids sucks : r/OrganicChemistry. Reddit. Available at: [Link]
-
Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. Available at: [Link]
-
Detection of Boronic Acids through Excited-State Intramolecular Proton-Transfer Fluorescence. Raines Lab. Available at: [Link]
-
Solvent Extraction of Boric Acid: Comparison of Five Different Monohydric Alcohols and Equilibrium Modeling with Numerical Methods. MDPI. Available at: [Link]
-
Can I remove boronic acid using Work up process?. ResearchGate. Available at: [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. Available at: [Link]
-
(PDF) Impurity Control in Boric Acid Leaching: A Review of Challenges and Strategies. ResearchGate. Available at: [Link]
-
Analytical Methods. RSC Publishing. Available at: [Link]
-
A Method for the Deprotection of Alkylpinacolyl Boronate Esters. PMC - NIH. Available at: [Link]
-
A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. ResearchGate. Available at: [Link]
-
Boronic acid pinacol ester deprotection : r/chemistry. Reddit. Available at: [Link]
-
Boron Carbon Capture Research. Borates Today. Available at: [Link]
-
Emergent Organoboron Acid Catalysts. PMC - NIH. Available at: [Link]
-
Boronic Acid-based approach for separation and immobilization of glycoproteins and its application in sensing. PubMed. Available at: [Link]
-
Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. PubMed Central. Available at: [Link]
-
Boronic acid. Wikipedia. Available at: [Link]
-
Boronic Acids as Hydrogen Bond Donor Catalysts for Efficient Conversion of CO 2 into Organic Carbonate in Water. ACS Publications. Available at: [Link]
Sources
- 1. Boronic acid - Wikipedia [en.wikipedia.org]
- 2. silicycle.com [silicycle.com]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. reddit.com [reddit.com]
- 6. reddit.com [reddit.com]
- 7. researchgate.net [researchgate.net]
- 8. suprasciences.com [suprasciences.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. reddit.com [reddit.com]
- 12. reddit.com [reddit.com]
- 13. A simple and effective colorimetric technique for the detection of boronic acids and their derivatives - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. raineslab.com [raineslab.com]
- 15. research.wur.nl [research.wur.nl]
- 16. silicycle.com [silicycle.com]
Validation & Comparative
A Senior Application Scientist's Guide to Boronic Acid Efficiency in Glycoprotein Enrichment
For researchers, scientists, and drug development professionals navigating the complexities of glycoproteomics, the selective enrichment of glycoproteins from complex biological samples is a critical, yet often challenging, prerequisite for downstream analysis. Among the various affinity-based methods, boronic acid chromatography has emerged as a powerful tool due to its unique ability to form reversible covalent bonds with the cis-diol groups present in the glycan moieties of glycoproteins.[1][2][3]
This guide provides an in-depth comparison of different boronic acid-based materials, moving beyond a simple catalog of options. We will explore the fundamental chemistry that governs their interaction, compare their performance based on experimental data, and provide detailed, validated protocols to empower you to make informed decisions for your specific research needs.
The Chemistry of Selectivity: Boronic Acid-Diol Interactions
The cornerstone of this technology is the reversible reaction between a boronic acid and a cis-1,2- or -1,3-diol, typically found on the terminal sialic acids or other sugar residues of glycoproteins. This interaction is highly dependent on pH.[4] In an aqueous environment, the boronic acid (a trigonal planar species) exists in equilibrium with its anionic tetrahedral boronate form. It is this tetrahedral boronate that is the active species, readily reacting with a cis-diol to form a stable five- or six-membered cyclic ester.[4]
Traditionally, this has necessitated alkaline binding conditions (typically pH > 8.5) to shift the equilibrium towards the boronate form, as most common arylboronic acids have a relatively high pKa.[2][5] The bound glycoprotein can then be eluted by lowering the pH, which reverses the equilibrium and breaks the cyclic ester bond.[2]
Figure 1. pH-dependent mechanism of boronic acid affinity chromatography.
This pH dependency has been a significant limitation, as high pH can risk the degradation or alteration of sensitive glycoproteins.[2] This has driven the development of novel boronic acid derivatives that can operate efficiently at physiological pH.
Comparative Analysis of Boronic Acid Materials
The efficiency of a boronic acid enrichment strategy is not solely dependent on the boronic acid ligand itself, but also on the support matrix to which it is tethered. The ideal material should offer high binding capacity, excellent selectivity, and robust reusability. Here, we compare several classes of materials based on published performance data.
| Material Type | Boronic Acid Ligand Example | Binding Capacity (for Ovalbumin) | Optimal Binding pH | Key Advantages & Disadvantages |
| Polymer Brushes | Poly(3-acrylamidophenylboronic acid) | 377.0 mg/g[6] | Physiological (7.4)[6] | Advantages: High capacity, fast binding kinetics, low steric hindrance.[6] Disadvantages: May require multi-step synthesis. |
| Metal-Organic Frameworks (MOFs) | 4-Mercaptophenylboronic acid on Zr-MOF | 625.5 mg/g[7] | Physiological (7.4)[7] | Advantages: Extremely high surface area and binding capacity, tunable porosity.[7] Disadvantages: Stability in certain buffers can be a concern. |
| Benzoboroxoles | Amine-functionalized benzoboroxole on agarose | Not specified, but comparable to traditional boronic acids at alkaline pH[5][8] | Physiological (7.4)[5][8] | Advantages: Superior affinity at physiological pH due to lower pKa (~7.3).[5][8] Disadvantages: Can be more expensive to synthesize. |
| Magnetic Nanoparticles | Aminophenylboronic acid | Not specified, but high efficiency reported[1] | Alkaline (>8.5)[1] | Advantages: Easy and rapid separation with a magnet, high surface area-to-volume ratio. Disadvantages: Potential for aggregation, multi-step functionalization can reduce ligand density.[1] |
| Monolithic Columns | Vinylphenylboronic acid | Generally lower for glycoproteins compared to smaller molecules[2] | Alkaline (>8.5)[2] | Advantages: High-throughput potential, low backpressure.[1] Disadvantages: Lower binding capacity for large macromolecules.[2] |
In-Depth Look: The Advantage of Physiological pH Binding
The development of boronic acids like benzoboroxoles represents a significant advancement. These derivatives have an inherently lower pKa (around 7.3) compared to traditional phenylboronic acids (pKa ≈ 8.7), allowing for efficient formation of the active tetrahedral boronate species and subsequent diol binding at or near neutral pH.[5][8] This is a critical advantage as it preserves the native structure and biological activity of sensitive glycoproteins, a paramount concern in drug development and functional proteomics.
Experimental data shows that benzoboroxole-functionalized agarose can purify glycoproteins from crude E. coli lysate at physiological pH with an efficiency comparable to traditional boronic acids that require alkaline conditions.[5][8][9] This circumvents the need for harsh binding conditions, making it a superior choice for valuable or labile samples.
Maximizing Performance: The Role of the Support Matrix
As highlighted in the comparison table, the support material is a key determinant of performance.
-
High Surface Area Materials: MOFs and nanoparticles provide an exceptionally large surface area, which directly translates to a higher density of immobilized boronic acid ligands and, consequently, a greater binding capacity.[7] A Zr-MOF-based material, for instance, has demonstrated a remarkable binding capacity of 625.5 mg/g for ovalbumin.[7]
-
Reduced Steric Hindrance: Spherical polymer brushes create a three-dimensional binding environment with flexible polymer chains.[6] This architecture minimizes steric hindrance, allowing large glycoproteins to access the boronic acid sites more easily, resulting in fast binding kinetics (e.g., reaching equilibrium in 30 minutes) and high capacity.[6]
Experimental Protocols: A Self-Validating Approach
The trustworthiness of an enrichment protocol lies in its reproducibility and the inclusion of proper controls. Below are two detailed, field-proven methodologies for glycoprotein enrichment.
Protocol 1: Glycoprotein Enrichment with Traditional Boronic Acid Agarose (Alkaline pH)
This protocol is designed for general-purpose enrichment using commercially available aminophenylboronic acid-agarose beads.
1. Materials:
-
Boronic Acid Agarose (e.g., Aminophenylboronic acid-agarose)
-
Binding Buffer: 50 mM HEPES, 200 mM NaCl, pH 8.5
-
Washing Buffer: 50 mM HEPES, 500 mM NaCl, pH 8.5
-
Elution Buffer: 100 mM Glycine-HCl, pH 3.0 or 200 mM Sorbitol in Binding Buffer
-
Protein sample (e.g., cell lysate, serum) buffer-exchanged into Binding Buffer
-
Non-glycoprotein control (e.g., Bovine Serum Albumin, BSA)
-
Glycoprotein control (e.g., Horseradish Peroxidase, HRP)
2. Workflow:
Figure 2. Workflow for glycoprotein enrichment using boronic acid agarose.
3. Step-by-Step Procedure:
-
Resin Equilibration:
-
Pipette 100 µL of boronic acid agarose slurry into a spin column.
-
Centrifuge at 500 x g for 1 min to remove storage buffer.
-
Add 500 µL of Binding Buffer, vortex gently, and centrifuge again. Repeat this step twice.
-
-
Sample Binding:
-
Load your pre-cleared and buffer-exchanged protein sample (e.g., 1 mg total protein in 500 µL Binding Buffer) onto the equilibrated resin.
-
Incubate on a rotator for 60 minutes at 4°C.
-
Self-Validation: In parallel, process a BSA sample and an HRP sample to verify specific binding and rule out non-specific interactions with the resin.
-
-
Washing:
-
Centrifuge to collect the flow-through (unbound fraction).
-
Wash the resin three times with 500 µL of Binding Buffer.
-
Wash the resin two times with 500 µL of high-salt Washing Buffer to disrupt ionic interactions.
-
-
Elution:
-
Add 100 µL of Elution Buffer to the resin.
-
Incubate for 10 minutes at room temperature with gentle agitation.
-
Centrifuge and collect the eluate. Repeat elution for maximum recovery.
-
-
Analysis:
-
Analyze the unbound and eluted fractions by SDS-PAGE or prepare for mass spectrometry. The HRP control should be present in the eluate, while the BSA control should be in the unbound fraction.
-
Protocol 2: High-Efficiency Enrichment at Physiological pH with Benzoboroxole-Agarose
This protocol leverages the advanced chemistry of benzoboroxoles for the gentle enrichment of sensitive glycoproteins.
1. Materials:
-
Benzoboroxole-Agarose Resin
-
Binding/Wash Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Elution Buffer: 100 mM Glycine-HCl, pH 3.0 or 50 mM Acetic Acid
-
Protein sample in PBS, pH 7.4
2. Step-by-Step Procedure:
-
Resin Equilibration:
-
Equilibrate 100 µL of Benzoboroxole-Agarose slurry in a spin column with PBS (pH 7.4) as described in Protocol 1.
-
-
Sample Binding:
-
Load the protein sample (in PBS, pH 7.4) onto the equilibrated resin.
-
Incubate on a rotator for 60 minutes at 4°C. The key difference is the physiological pH of the binding step.
-
-
Washing:
-
Centrifuge to collect the flow-through.
-
Wash the resin four times with 500 µL of PBS (pH 7.4). The absence of high salt in the wash is possible due to the higher specificity of the covalent interaction at this pH.
-
-
Elution:
-
Add 100 µL of Elution Buffer (e.g., 100 mM Glycine-HCl, pH 3.0).
-
Incubate and collect the eluate as previously described.
-
-
Analysis:
-
Proceed with downstream analysis. This protocol is expected to yield glycoproteins with higher preservation of their native conformation.
-
Conclusion and Future Outlook
The choice of boronic acid for glycoprotein enrichment is a critical decision that impacts yield, purity, and the biological integrity of the final sample. While traditional boronic acids operating at alkaline pH remain a viable and cost-effective option, the development of advanced ligands like benzoboroxoles and high-capacity support matrices such as MOFs and polymer brushes offers significant advantages.[6][7][8] These next-generation materials, which operate efficiently at physiological pH, provide researchers with powerful tools to isolate sensitive glycoproteins with high capacity and selectivity, paving the way for more accurate and insightful discoveries in glycoproteomics and drug development.
References
-
Rowe, L., El Khoury, G., & Lowe, C. R. (2016). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. Journal of Molecular Recognition, 29(5), 232-238. [Link]
-
Chen, K., et al. (2020). Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins. Journal of Materials Chemistry B, 8(3), 534-541. [Link]
-
Xu, Y., Zhang, L., & Lu, H. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Methods in Molecular Biology, 951, 45-55. [Link]
-
Rowe, L., et al. (2015). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. ResearchGate. [Link]
-
Xu, Y., Zhang, L., & Lu, H. (2013). Use of Boronic Acid Nanoparticles in Glycoprotein Enrichment. Springer Protocols. [Link]
-
Rowe, L. (2016). A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. SciSpace. [Link]
-
Zhang, L., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. Molecules, 18(10), 12758-12775. [Link]
-
Lin, P. C., et al. (2017). A Rapid Approach for Fabricating Boronic Acid-Functionalized Plates for On-Probe Detection of Glycoprotein and Glycopeptide. Analytical Sciences, 33(2), 245-249. [Link]
-
Zhang, B., et al. (2022). Preparation of a boronate affinity-functionalized metal–organic framework material for selective recognition and separation of glycoproteins at physiological pH. New Journal of Chemistry, 46(26), 12631-12638. [Link]
-
Wang, S., et al. (2013). Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing. MDPI. [Link]
-
Song, Y., et al. (2012). A Universal Chemical Enrichment Method for Mapping the Yeast N-glycoproteome by Mass Spectrometry (MS). Molecular & Cellular Proteomics, 11(6). [Link]
-
An, Y., et al. (2018). An Enrichment Method Based on Synergistic and Reversible Covalent Interactions for Large-Scale Analysis of Glycoproteins. iScience, 4, 207-216. [Link]
-
Liu, Z., et al. (2017). Synthesis and Applications of Boronate Affinity Materials: From Class Selectivity to Biomimetic Specificity. Accounts of Chemical Research, 50(5), 1265-1275. [Link]
-
Liu, Z., et al. (2017). Synthesis and Applications of Boronate Affinity Materials. American Chemical Society. [Link]
-
Tong, X., et al. (2007). Boronic acid-lectin affinity chromatography. 1. Simultaneous glycoprotein binding with selective or combined elution. Journal of Chromatography B, 852(1-2), 264-271. [Link]
-
Zhang, Q., et al. (2016). A high boronate avidity monolithic capillary for the selective enrichment of trace glycoproteins. ResearchGate. [Link]
-
Trinity Biotech. (n.d.). Boronate Affinity - High Performance Liquid Chromatography (HPLC). Trinity Biotech. [Link]
-
An, P., et al. (2006). Boronic Acids as Ligands for Affinity Chromatography. ResearchGate. [Link]
-
Muhammad, P., et al. (2015). Boronate Affinity Chromatography. ResearchGate. [Link]
-
Li, D., et al. (2015). Boronate affinity materials for separation and molecular recognition: structure, properties and applications. Chemical Society Reviews, 44(22), 8097-8123. [Link]
Sources
- 1. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Boronic Acid-Based Approach for Separation and Immobilization of Glycoproteins and Its Application in Sensing | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Boronic acid-functionalized spherical polymer brushes for efficient and selective enrichment of glycoproteins - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]
- 7. Preparation of a boronate affinity-functionalized metal–organic framework material for selective recognition and separation of glycoproteins at physiological pH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A benzoboroxole-based affinity ligand for glycoprotein purification at physiological pH. (2016) | Laura Rowe | 8 Citations [scispace.com]
A Comparative Guide to Purity Validation of 5-(3-Boronophenyl)pentanoic acid: HPLC vs. NMR
In the landscape of pharmaceutical research and drug development, the purity of chemical reagents and intermediates is not merely a quality metric; it is the bedrock upon which reliable and reproducible scientific outcomes are built. For a compound like 5-(3-Boronophenyl)pentanoic acid, a versatile building block in organic synthesis, ensuring its purity is paramount. This guide provides an in-depth, comparative analysis of two orthogonal and powerful analytical techniques for purity validation: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.
This document is designed for researchers, scientists, and drug development professionals, offering not just protocols, but a deeper understanding of the rationale behind the analytical choices, empowering you to make informed decisions in your own laboratory settings.
The Compound in Focus: this compound
This compound (MW: 222.04 g/mol , Formula: C₁₁H₁₅BO₄) is an organoboron compound featuring both a boronic acid and a carboxylic acid functional group.[1][2][3][4] This bifunctionality makes it a valuable reagent, but also introduces specific challenges in purity assessment. Potential impurities can arise from the synthetic route or degradation. Common impurities in boronic acids include:
-
Boronic Anhydrides (Boroxines): Boronic acids are prone to dehydration to form cyclic trimers known as boroxines.[5][6][7] While often in equilibrium with the acid form in the presence of water, their presence can complicate quantification.
-
Protodeboronation Products: The carbon-boron bond can be susceptible to cleavage, particularly under acidic or basic conditions, replacing the boronic acid group with a hydrogen atom.[8][9][10][11][12]
-
Residual Starting Materials and Solvents: As with any synthetic compound, traces of precursors and solvents from the manufacturing process may be present.[13]
Given these potential impurities, a single analytical method may not be sufficient to fully characterize the purity of this compound. This guide will dissect the capabilities of both HPLC and NMR in providing a comprehensive purity profile.
High-Performance Liquid Chromatography (HPLC): A High-Resolution Separation Technique
HPLC is a cornerstone of purity analysis in the pharmaceutical industry due to its high resolving power and sensitivity.[14][15] For a polar molecule like this compound, a reversed-phase HPLC method is the most common approach.
The Logic Behind the HPLC Method Design
The choice of column, mobile phase, and detector is critical for achieving a robust and reliable separation.[15]
-
Column Chemistry: A C18 stationary phase is a good starting point for many small molecules. However, the polarity of this compound can lead to poor retention on traditional C18 columns.[16][17][18] Therefore, a column with enhanced polar retention, such as a polar-endcapped C18 or a phenyl-hexyl phase, is often a better choice to ensure the analyte is well-retained and separated from early-eluting impurities.
-
Mobile Phase: A gradient elution using a mixture of water and an organic solvent like acetonitrile allows for the separation of compounds with a range of polarities. The addition of an acid, such as formic acid or trifluoroacetic acid, to the mobile phase serves two purposes: it protonates the carboxylic acid group, leading to better retention and peak shape, and it can help to suppress the ionization of free silanol groups on the silica-based stationary phase, further improving peak symmetry.
-
Detection: The phenyl group in this compound allows for straightforward detection using a UV detector. A wavelength of 254 nm is a common choice for aromatic compounds. For even higher sensitivity and selectivity, a post-column reaction with a reagent like alizarin can be employed to form a fluorescent complex with the boronic acid moiety.[19][20]
Experimental Protocol: HPLC Purity Determination
This protocol is a representative method and should be validated according to ICH Q2(R1) guidelines for its intended use.[21][22][23][24]
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: Polar-endcapped C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Program:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B (linear gradient)
-
15-18 min: 90% B (hold)
-
18-18.1 min: 90% to 10% B (linear gradient)
-
18.1-25 min: 10% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh approximately 10 mg of this compound and dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and B to a final concentration of 1 mg/mL.
Data Presentation and Interpretation
The purity is typically assessed by calculating the peak area percentage of the main component relative to the total area of all observed peaks.
| Peak No. | Retention Time (min) | Area (%) | Potential Identity |
| 1 | 2.1 | 0.15 | Highly polar impurity |
| 2 | 8.5 | 99.75 | This compound |
| 3 | 12.3 | 0.10 | Less polar impurity (e.g., boroxine) |
This data suggests a high purity of 99.75% by area. However, this is a relative purity measurement and assumes that all impurities have a similar UV response to the main compound, which may not be the case.
Caption: HPLC workflow for purity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Primary Quantification Method
NMR spectroscopy provides detailed structural information and, when performed under specific conditions (quantitative NMR or qNMR), can be used as a primary method for determining purity.[25][26][27][28] Unlike HPLC, qNMR is a direct measurement method where the signal intensity is directly proportional to the number of nuclei, allowing for quantification against a certified internal standard of a different compound.[27]
The Rationale Behind the qNMR Method
-
Choice of Solvent: The choice of deuterated solvent is crucial. While CDCl₃ is common, boronic acids can form boroxine anhydrides, leading to complex or broadened spectra.[13][29] Using a coordinating solvent like deuterated methanol (CD₃OD) can break up these anhydrides, resulting in sharper, more easily interpretable spectra.[29]
-
Internal Standard: An ideal internal standard should be of high purity, stable, and have signals that do not overlap with the analyte's signals.[25] For this compound, a compound like maleic acid or 1,4-dinitrobenzene could be suitable.
-
Acquisition Parameters: To ensure accurate quantification, the NMR experiment must be set up to allow for complete relaxation of all relevant nuclei between scans. This typically involves a longer relaxation delay (D1) than in standard qualitative NMR.
Experimental Protocol: qNMR Purity Determination
This protocol should be validated for its intended purpose.[30]
-
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into an NMR tube.
-
Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) into the same NMR tube.
-
Add approximately 0.7 mL of a deuterated solvent (e.g., CD₃OD).
-
Ensure complete dissolution.
-
-
¹H NMR Acquisition:
-
Pulse Program: A standard 90° pulse sequence.
-
Relaxation Delay (D1): ≥ 5 times the longest T₁ of the signals of interest (typically 30-60 seconds for accurate quantification).
-
Number of Scans: Sufficient to achieve a good signal-to-noise ratio (e.g., 16 or 32 scans).
-
-
Data Processing:
-
Apply a Fourier transform and phase correction to the raw data.
-
Carefully integrate the well-resolved signals of the analyte and the internal standard.
-
Data Presentation and Calculation
The purity (P) of the analyte can be calculated using the following formula:[25][28]
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / m_analyte) * (m_std / MW_std) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
| Signal | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| Analyte | 7.2-7.8 | m | 4.00 | Aromatic protons |
| Analyte | 2.3 | t | 2.05 | -CH₂-COOH |
| Standard (Maleic Acid) | 6.3 | s | 2.00 | Olefinic protons |
Assuming the masses were accurately measured and the purity of the standard is known, these integration values can be used in the formula to calculate the absolute purity of this compound.
Caption: qNMR workflow for absolute purity determination.
Comparative Analysis: HPLC vs. NMR
| Feature | High-Performance Liquid Chromatography (HPLC) | Quantitative Nuclear Magnetic Resonance (qNMR) |
| Principle | Physical separation based on partitioning between mobile and stationary phases. | Nuclear spin resonance; signal intensity is directly proportional to the number of nuclei. |
| Purity Type | Relative purity (area %). Assumes equal detector response for all components. | Absolute purity. Quantifies against a certified internal standard.[28] |
| Reference Standard | Requires a certified reference standard of the analyte for accurate quantification. | Requires a certified internal standard of a different, structurally unrelated compound.[27] |
| Sensitivity | Generally higher sensitivity, capable of detecting trace impurities (ppm level). | Lower sensitivity, typically suitable for impurities at the >0.1% level. |
| Impurity Identification | Provides retention time data. Identification requires comparison with known standards or hyphenation with mass spectrometry (LC-MS). | Provides structural information about impurities directly from the spectrum, aiding in their identification.[27] |
| Throughput | Higher throughput, suitable for routine quality control of multiple samples. | Lower throughput due to longer experiment times (long relaxation delays). |
| Strengths | Excellent for resolving complex mixtures and detecting trace impurities.[15] | Provides an unambiguous, absolute purity value and structural confirmation in a single experiment.[26][27] |
| Limitations | Quantification can be inaccurate if impurities have different chromophores. Non-UV active impurities will not be detected. | Lower sensitivity for trace impurities. Can be complicated by signal overlap in complex mixtures. |
Conclusion: An Orthogonal Approach for Complete Confidence
Both HPLC and NMR are powerful techniques for the purity validation of this compound, each offering distinct advantages. HPLC excels at high-resolution separation and the detection of trace impurities, providing a detailed impurity profile. NMR, specifically qNMR, offers the significant advantage of providing a direct, absolute measure of purity without the need for an identical reference standard, while also confirming the structure of the main component and any observable impurities.
For the most rigorous and comprehensive purity assessment, an orthogonal approach employing both HPLC and qNMR is highly recommended.[14] HPLC can be used to screen for and quantify trace impurities, while qNMR provides a highly accurate, absolute purity value for the bulk material. This dual-pronged strategy ensures the highest level of confidence in the quality of this compound, a critical consideration for any research or drug development program. The validation of these analytical procedures should adhere to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure data integrity and regulatory compliance.[21][22][23][24][31]
References
-
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
-
Protodeboronation. Organic Chemistry Portal. [Link]
-
Dennis, J. K., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. ChemRxiv. [Link]
-
A Guide to Quantitative NMR (qNMR). Emery Pharma. [Link]
-
Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. ResolveMass Laboratories Inc.[Link]
-
HPLC-UV Method Development for Highly Polar Impurities. Resolian. [Link]
-
Sammis, G. M., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. CORE. [Link]
-
Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry, 57(22), 9220–9231. [Link]
-
Boronic acid. Wikipedia. [Link]
-
Dennis, J. K., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]
-
Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Waters. [Link]
-
Li, M., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. FDA. [Link]
-
Q2(R1) Validation of Analytical Procedures: Text and Methodology. FDA. [Link]
-
Quality Guidelines. ICH. [Link]
-
What is qNMR (quantitative NMR)? JEOL Ltd.[Link]
-
Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
-
Strategies to Enable and Simplify HPLC Polar Compound Separation. PerkinElmer. [Link]
-
HPLC for the Retention and Resolution of Very Polar Compounds. Fisher Scientific. [Link]
-
Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Waters Blog. [Link]
-
Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column. SIELC Technologies. [Link]
-
Development of an on-line high-performance liquid chromatography method for the rapid detection of boronic acids in complex mixtures. Wageningen University & Research. [Link]
-
benzeneboronic anhydride. Organic Syntheses Procedure. [Link]
-
Duval, F. L., et al. (2015). Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. PubMed. [Link]
-
Duval, F. L., et al. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin. Wageningen University & Research. [Link]
-
Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. [Link]
-
11B NMR and its uses in structural characterization of boronic acids and boronate esters. ResearchGate. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
-
Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. PharmaCompass. [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. ACS Publications. [Link]
-
Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]
-
Synthesis of a Boronic Acid Anhydride Based Ligand and Its Application in Beryllium Coordination. ResearchGate. [Link]
-
HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Contract Pharma. [Link]
-
Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. University of Regensburg. [Link]
-
Recording NMR spectra for aryl boronic acids - overcoming oligomerization. Reddit. [Link]
-
THE PREPARATION OF BORIC ACID ANHYDRIDE AND ITS EFFICIENCY AS A DRYING AGENT. Journal of the American Chemical Society. [Link]
-
How to purify boronic acids/boronate esters? ResearchGate. [Link]
-
Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches. PubMed. [Link]
-
Purification of boronic acids? Reddit. [Link]
-
Trace Level Quantification of Derivatized Boronic Acids by LC/MS/MS. ACS Publications. [Link]
Sources
- 1. scbt.com [scbt.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. scbt.com [scbt.com]
- 4. scbt.com [scbt.com]
- 5. Boronic acid - Wikipedia [en.wikipedia.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Protodeboronation [organic-chemistry.org]
- 9. research.ed.ac.uk [research.ed.ac.uk]
- 10. files01.core.ac.uk [files01.core.ac.uk]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Acid-promoted metal-free protodeboronation of arylboronic acids - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05979E [pubs.rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pharmoutsourcing.com [pharmoutsourcing.com]
- 16. resolian.com [resolian.com]
- 17. Strategies to Enable and Simplify HPLC Polar Compound Separation | Separation Science [sepscience.com]
- 18. waters.com [waters.com]
- 19. Selective on-line detection of boronic acids and derivatives in high-performance liquid chromatography eluates by post-column reaction with alizarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. research.wur.nl [research.wur.nl]
- 21. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 22. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 23. fda.gov [fda.gov]
- 24. starodub.nl [starodub.nl]
- 25. emerypharma.com [emerypharma.com]
- 26. resolvemass.ca [resolvemass.ca]
- 27. pdf.benchchem.com [pdf.benchchem.com]
- 28. pubs.acs.org [pubs.acs.org]
- 29. reddit.com [reddit.com]
- 30. Purity determination of a new antifungal drug candidate using quantitative 1 H NMR spectroscopy: Method validation and comparison of calibration approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 31. ICH Official web site : ICH [ich.org]
A Senior Application Scientist's Guide to Boronic Acid Linkers in Drug Delivery
Introduction: The paradigm of drug development is progressively shifting from systemic administration to precision-guided delivery. The goal is to maximize therapeutic efficacy at the target site while minimizing systemic toxicity—a concept often referred to as the "magic bullet". A critical component in achieving this is the linker, the molecular bridge that connects a therapeutic payload to its delivery vehicle or targeting moiety. Among the diverse chemistries available, stimuli-responsive linkers have garnered significant attention for their ability to release drugs in response to specific physiological cues.
Boronic acids and their derivatives have emerged as a uniquely versatile and powerful class of linkers.[1][2] Their ability to form reversible covalent bonds with diols—a common motif in biological molecules—allows for the design of sophisticated drug delivery systems that can respond to changes in pH, reactive oxygen species (ROS), or glucose concentrations.[1][3][4][5] This guide provides a comparative analysis of different boronic acid linkers, grounded in mechanistic principles and supported by experimental data, to empower researchers in selecting and validating the optimal linker for their therapeutic application.
Chapter 1: The Fundamental Chemistry of Boronic Acid Interactions
The utility of boronic acid linkers is rooted in their reversible covalent interaction with molecules containing 1,2- or 1,3-diols, such as catechols, sugars (like glucose or sialic acid on cell surfaces), and certain amino acids.[6][7][8][9] This reaction forms a cyclic boronate ester.
The key to its application in drug delivery is the pH-dependent equilibrium of this bond. A boronic acid (R-B(OH)₂) exists in equilibrium between a neutral, trigonal planar state and a negatively charged, tetrahedral boronate state.[3] The tetrahedral state is significantly more favorable for forming a stable cyclic ester with a diol.[1] The pKa of the boronic acid, which is typically around 9, dictates this equilibrium.[9] However, in the acidic microenvironment of a tumor or within the confines of an endosome (pH 5.0-6.5), the equilibrium shifts, favoring the dissociation of the boronate ester and the release of the diol-containing molecule (the drug).[6][10][11]
Caption: pH-dependent equilibrium of boronate ester formation and dissociation.
Chapter 2: A Comparative Analysis of Boronic Acid Linker Classes
The choice of a boronic acid linker is dictated by the desired release trigger, which is in turn dependent on the pathophysiology of the target disease.
pH-Responsive Linkers
These are the most common type of boronic acid linkers, designed to exploit the acidic microenvironments of tumors and intracellular compartments like endosomes and lysosomes.[6]
-
Mechanism: The stability of the boronate ester bond is highly pH-dependent. At physiological pH (7.4), the bond is relatively stable, ensuring the drug conjugate remains intact in circulation. Upon internalization into a cancer cell and trafficking to the lysosome (pH ~5.0), the increased proton concentration facilitates the hydrolysis of the ester, releasing the free drug.[11][12]
-
Comparative Analysis:
-
Phenylboronic Acid (PBA): This is the foundational structure. Its pKa can be tuned by adding electron-withdrawing groups (e.g., nitro, fluoro) to the phenyl ring, which lowers the pKa and can shift the optimal pH for binding and release.[6][13] For example, fluorinated PBA derivatives exhibit lower pKa values, potentially allowing for sharper release profiles in the mildly acidic tumor microenvironment.[6]
-
Benzoxaborole: This derivative shows a higher affinity for the pyranose saccharides that are abundant in the glycocalyx of mammalian cells compared to simple PBA.[8][14] This property can be leveraged not only for release but also for enhanced cellular targeting and uptake.
-
Iminoboronates: Formed from the reaction of a 2-formylphenylboronic acid with a hydrazine or hydroxylamine, these linkers create a dative bond between nitrogen and boron, which provides additional stability.[15] However, they still exhibit pH-dependent hydrolysis and are useful for protein modification and the development of peptide-drug conjugates.[15][16]
-
Reactive Oxygen Species (ROS)-Responsive Linkers
Many cancer cells exhibit high levels of oxidative stress, resulting in elevated concentrations of reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂).[1][17] This metabolic abnormality can be exploited as a highly specific trigger for drug release.
-
Mechanism: Arylboronic acids are readily oxidized by H₂O₂.[5][17] This oxidation converts the carbon-boron bond into a carbon-oxygen bond (a phenol), which can initiate a self-immolative cascade. If the drug is attached via a para-aminobenzyl (PABC) spacer, this conversion triggers the spacer's disassembly and subsequent release of the unmodified payload.[1][5]
-
Key Advantage: ROS-responsive linkers offer an orthogonal release mechanism to pH. They are exceptionally stable in plasma but can be cleaved rapidly in the high-ROS tumor microenvironment, potentially leading to a better therapeutic index.[17][18]
Caption: Workflow of ROS-triggered drug release from an arylboronic acid linker.
Glucose-Responsive Linkers
This class of linkers is primarily investigated for the development of "smart" insulin delivery systems for diabetes management.[4][7]
-
Mechanism: These systems typically involve a nanoparticle or hydrogel where insulin (or a diol-modified insulin) is tethered via a boronic acid linker. In the presence of high blood glucose, the glucose molecules, being diols themselves, competitively bind to the boronic acid moieties.[19][20] This competition displaces the insulin from the carrier, leading to its release in a concentration-dependent manner, mimicking the function of a healthy pancreas.[3][21]
-
Design Consideration: The affinity of the boronic acid for glucose is a critical parameter. The linker must be selective enough to respond to physiologically relevant changes in glucose concentration without being triggered by other circulating sugars.[19]
Chapter 3: Quantitative Performance Metrics & Data Summary
The selection of a linker requires objective comparison based on quantitative data. The following table summarizes key performance characteristics of different boronic acid linker types, compiled from literature.
| Linker Type | Primary Stimulus | Stability at pH 7.4 (Plasma) | Release Trigger Condition | Typical Application | Reference(s) |
| Phenylboronic Acid (PBA) | Acidic pH | Moderate; dependent on diol | pH < 6.5 (Endosomal) | Intracellular release of chemotherapeutics | [6][12] |
| Benzoxaborole | Acidic pH / Sialic Acid | High | pH < 6.5 / High sialic acid expression | Targeting cell surface glycans; intracellular release | [8][14] |
| Arylboronic Ester (Self-immolative) | Reactive Oxygen Species (ROS) | High | High H₂O₂ concentration | Targeting tumor microenvironment | [5][17] |
| Glucose-Binding Boronic Acid | Glucose | High (in absence of glucose) | High glucose concentration (>10 mM) | Self-regulated insulin delivery | [4][20] |
| Iminoboronate | Acidic pH | Moderate; tunable | pH < 6.5 | Bioconjugation, peptide-drug conjugates | [15][16] |
Chapter 4: Standardized Experimental Protocols for Linker Evaluation
To ensure trustworthiness, every protocol must be a self-validating system. The following are streamlined methodologies for assessing the performance of boronic acid linkers.
Protocol 4.1: Linker Stability Assay in Simulated Plasma
-
Objective: To quantify the premature release of the payload under physiological conditions.
-
Methodology:
-
Prepare the boronic acid-drug conjugate at a known concentration (e.g., 1 mg/mL).
-
Incubate the conjugate in phosphate-buffered saline (PBS) at pH 7.4, supplemented with 50% human or mouse plasma, at 37°C.
-
Causality Check: Run a parallel control group where the conjugate is incubated in PBS pH 7.4 without plasma to distinguish between simple hydrolysis and enzymatic degradation.
-
At predetermined time points (e.g., 0, 1, 4, 8, 24, 48 hours), take an aliquot of the solution.
-
Precipitate proteins using cold acetonitrile. Centrifuge and collect the supernatant.
-
Analyze the supernatant by HPLC or LC-MS to quantify the amount of released (free) drug versus the conjugated drug.
-
Validation: A stable linker should show minimal (<10%) release over 48 hours.
-
Protocol 4.2: Stimulus-Triggered Drug Release Assay
-
Objective: To measure the rate and extent of drug release in response to the specific trigger.
-
Methodology:
-
Prepare three parallel sets of the drug conjugate in appropriate buffer systems.
-
Set 1 (Negative Control): Incubate in PBS at pH 7.4.
-
Set 2 (Test Condition): Incubate in a buffer mimicking the target environment.
-
For pH-responsive linkers: Acetate buffer at pH 5.0.
-
For ROS-responsive linkers: PBS (pH 7.4) containing a physiologically relevant concentration of H₂O₂ (e.g., 100 µM - 1 mM).
-
-
Set 3 (Positive Control): Incubate in a condition designed to cause complete and rapid cleavage to determine the maximum possible release (e.g., highly acidic or strongly oxidative conditions).
-
Incubate all sets at 37°C.
-
At various time points, sample each set and quantify the free drug as described in Protocol 4.1.
-
Data Interpretation: The difference in release kinetics between Set 1 and Set 2 demonstrates the stimulus-responsiveness of the linker.
-
Caption: Experimental workflow for evaluating linker stability and triggered release.
Chapter 5: Senior Application Scientist's Perspective: Selecting the Right Linker
The theoretical advantages of a linker must align with the practical realities of your drug candidate and biological target. Here is a decision-making framework:
-
Define Your Target Environment: Is the primary release site intracellular (endosome/lysosome) or extracellular (tumor microenvironment)?
-
Intracellular: A pH-responsive linker is a robust and well-validated choice. The pH drop from the extracellular space to the lysosome is significant and reliable.
-
Extracellular: A ROS-responsive linker may provide superior selectivity, as the ROS concentration is differentially high in the tumor microenvironment compared to healthy tissue.[5]
-
-
Assess Your Payload's Chemistry: Does your drug contain a cis-diol or catechol moiety?
-
Yes: You can conjugate the drug directly via a boronate ester. This is an elegant and atom-economical approach.
-
No: You will need a bifunctional linker. One end attaches to a functional group on your drug (e.g., amine, hydroxyl), and the other end is the boronic acid, which is part of a self-immolative or cleavable system.
-
-
Consider Pharmacokinetics (PK): The addition of the linker, particularly aromatic boronic acids, will alter the hydrophobicity and overall PK profile of your conjugate. It is crucial to evaluate the PK of the entire conjugate, not just the payload. An overly hydrophobic linker can lead to rapid clearance and poor bioavailability.
Common Pitfall: A frequent oversight is focusing solely on the release kinetics while neglecting the stability of the linker during synthesis and storage. Boronate esters can be susceptible to hydrolysis, so synthetic and formulation conditions must be carefully controlled (e.g., using anhydrous solvents or lyophilization for storage).[22]
Conclusion
Boronic acid linkers represent a highly adaptable and intelligent platform for targeted drug delivery. Their capacity to respond to specific pathophysiological triggers like acidity, oxidative stress, and glucose levels enables the design of next-generation therapeutics with enhanced precision and safety profiles.[1][2][7] By understanding the fundamental chemistry, comparing linker types based on quantitative data, and employing rigorous, self-validating experimental protocols, researchers can successfully harness the power of boronic acid chemistry to develop smarter and more effective medicines.
References
- National Institutes of Health (NIH). (2012). Non Inflammatory Boronate Based Glucose-Responsive Insulin Delivery Systems.
- PLOS ONE. (2012). Non Inflammatory Boronate Based Glucose-Responsive Insulin Delivery Systems.
- Royal Society of Chemistry. (2019).
- Wiley Online Library. (n.d.). Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes.
- National Institutes of Health (NIH). (n.d.). Targeted Nanoparticles Assembled via Complexation of Boronic Acid-Containing Targeting Moieties to Diol-Containing Polymers.
- PubMed. (2022). Modulating Boronic Ester Stability in Block Copolymer Micelles via the Neighbor Effect of Copolymerized Tertiary Amines for Controlled Release of Polyphenolic Drugs.
- University of Lisbon Repository. (n.d.).
- MDPI. (n.d.). Responsive Boronic Acid-Decorated (Co)polymers: From Glucose Sensors to Autonomous Drug Delivery.
- ACS Omega. (2021).
- ResearchGate. (2011).
- MDPI. (2017).
- MDPI. (n.d.). Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels.
- National Institutes of Health (NIH). (2021).
- ResearchGate. (2011).
- ACS Publications. (n.d.). A General “Two-Lock” Strategy to Enhance Drug Loading and Lysosomal Escape in Intelligent Boronate Ester Polymer Nanoparticles for Improved Chemotherapy.
- Nottingham ePrints. (n.d.).
- Royal Society of Chemistry. (2019).
- National Institutes of Health (NIH). (2016). Boronic Acid for the Traceless Delivery of Proteins into Cells.
- National Institutes of Health (NIH). (n.d.). Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development.
- National Institutes of Health (NIH). (n.d.).
- University of Cambridge. (n.d.).
- Royal Society of Chemistry. (n.d.). pH-responsive, dynamically restructuring hydrogels formed by reversible crosslinking of PVA with phenylboronic acid functionalised PPO–PEO–PPO spacers (Jeffamines®).
- National Institutes of Health (NIH). (2011).
- ACS Publications. (2012).
- MDPI. (2023).
- ResearchGate. (2018). Boronic Acid Shell-Crosslinked Dextran-b-PLA Micelles for Acid-Responsive Drug Delivery.
- Wikipedia. (n.d.). Boronic acid.
- ResearchGate. (n.d.). Proposed structure for a ROS‐responsive linker based on the DAB....
Sources
- 1. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C9CS00184K [pubs.rsc.org]
- 2. Boronic acids as building blocks for the construction of therapeutically useful bioconjugates - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Boronic Acid as Glucose-Sensitive Agent Regulates Drug Delivery for Diabetes Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. www-spring.ch.cam.ac.uk [www-spring.ch.cam.ac.uk]
- 6. Boronic acid copolymers for direct loading and acid-triggered release of Bis-T-23 in cultured podocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Boronic-Acid-Modified Nanomaterials for Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Boronic acid - Wikipedia [en.wikipedia.org]
- 10. pH responsive self-healing hydrogels formed by boronate–catechol complexation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Efficient pH-Responsive Nano-Drug Delivery System Based on Dynamic Boronic Acid/Ester Transformation | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. pH-responsive, dynamically restructuring hydrogels formed by reversible crosslinking of PVA with phenylboronic acid functionalised PPO–PEO–PPO spacers (Jeffamines®) - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 14. Boronic Acid for the Traceless Delivery of Proteins into Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Targeted delivery of boronic acids through bioconjugation [repositorio.ulisboa.pt]
- 16. Iminoboronates as Dual‐Purpose Linkers in Chemical Probe Development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Peroxide-cleavable linkers for antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Non Inflammatory Boronate Based Glucose-Responsive Insulin Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 20. semanticscholar.org [semanticscholar.org]
- 21. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]
- 22. researchgate.net [researchgate.net]
A Comparative Guide to the Cross-Reactivity of 5-(3-Boronophenyl)pentanoic Acid-Based Sensors
For researchers, scientists, and drug development professionals, the precise quantification of saccharides and glycoproteins is paramount. Phenylboronic acid-based sensors have emerged as a versatile and powerful tool for this purpose, owing to their ability to form reversible covalent bonds with cis-1,2- and cis-1,3-diols present in these biomolecules. Among these, sensors based on 5-(3-Boronophenyl)pentanoic acid are gaining traction due to their favorable water solubility and the potential for straightforward integration into various sensing platforms.
However, the inherent affinity of boronic acids for any cis-diol-containing species presents a significant challenge: cross-reactivity . This guide provides an in-depth, objective comparison of the performance of this compound-based sensors, with a focus on their cross-reactivity profiles. We will delve into the underlying binding principles, present supporting experimental data for analogous compounds, and offer detailed protocols for assessing sensor selectivity. This will be contrasted with alternative sensing technologies to provide a comprehensive understanding of the landscape.
The Foundation: Understanding Boronic Acid-Diol Interactions
The sensing mechanism of this compound and other phenylboronic acid derivatives is rooted in the reversible formation of cyclic esters with molecules containing cis-diol functionalities. This interaction is highly dependent on pH. In aqueous solution, the boronic acid group exists in equilibrium between a neutral, trigonal planar form (sp² hybridized) and an anionic, tetrahedral form (sp³ hybridized). The tetrahedral form is significantly more reactive towards diols.[1] The pKa of the boronic acid is therefore a critical parameter, as the binding affinity increases at pH values above the pKa.[1]
Caption: Equilibrium of boronic acid with a cis-diol.
This inherent reactivity with a common chemical motif is both a strength and a weakness. While it allows for the detection of a broad range of important biomolecules, it also leads to potential interference from structurally similar compounds present in complex biological matrices.
Cross-Reactivity Profile of Phenylboronic Acid-Based Sensors
The selectivity of sensors based on this compound is expected to follow the general trends observed for other simple phenylboronic acids. The binding affinity is influenced by the stereochemistry and arrangement of the hydroxyl groups on the saccharide.
Monosaccharide Selectivity
Extensive research has established a general hierarchy of binding affinities for simple phenylboronic acids with common monosaccharides:
Fructose > Galactose > Mannose > Glucose [2]
| Interferent | Sensor Type | Relative Response to Glucose (100%) | Binding Affinity (Ka, M⁻¹) | Reference |
| D-Fructose | Phenylboronic Acid | ~3968% | 4365 | [3] |
| D-Galactose | Phenylboronic Acid | ~144% | 158 | [4] |
| D-Mannose | Phenylboronic Acid | Lower than Galactose | Not Widely Reported | [2] |
| D-Glucose | Phenylboronic Acid | 100% | 110 | [3] |
Table 1: Comparative binding affinities of Phenylboronic Acid (PBA) with common monosaccharides. This data serves as a proxy for the expected behavior of this compound-based sensors.
Interference from Other Biological Molecules
Beyond simple sugars, other endogenous molecules possessing cis-diol functionalities can act as interferents. These include:
-
Catecholamines: Dopamine and norepinephrine contain a catechol group (cis-1,2-dihydroxybenzene) that can bind to boronic acids.
-
Ascorbic Acid (Vitamin C): Contains a cis-diol that can lead to sensor response.
-
Glycoproteins: While often the target analyte, the presence of multiple glycoproteins with varying glycosylation patterns can lead to a composite signal that is difficult to deconvolve.
The extent of interference is dependent on the concentration and binding affinity of the interfering species relative to the target analyte.
Experimental Protocol for Assessing Cross-Reactivity
To ensure the reliability and validity of data generated using this compound-based sensors, a rigorous assessment of cross-reactivity is essential. The Fixed Interference Method (FIM) is a robust approach to quantify the impact of potential interferents.[5]
Objective
To determine the selectivity of the this compound-based sensor for a primary analyte in the presence of a constant concentration of a potential interfering species.
Materials
-
This compound-based sensor (e.g., functionalized on a surface plasmon resonance chip, integrated into a fluorescent probe, or modifying an electrode).
-
Standard solutions of the primary analyte (e.g., glucose).
-
A solution containing a fixed, physiologically relevant concentration of the interfering species (e.g., fructose, galactose, ascorbic acid).
-
Appropriate buffer solution (e.g., phosphate-buffered saline, PBS, at a pH relevant to the intended application).
-
Analytical instrument corresponding to the sensor type (e.g., spectrofluorometer, potentiostat, SPR instrument).
Step-by-Step Methodology
-
Preparation of Standard Solutions:
-
Prepare a series of standard solutions of the primary analyte in the chosen buffer.
-
Prepare a second set of the same standard solutions of the primary analyte, but this time, the buffer should also contain the fixed concentration of the interfering species.
-
Prepare a control solution containing only the buffer and the fixed concentration of the interfering species.
-
-
Sensor Equilibration:
-
Equilibrate the sensor in the buffer solution until a stable baseline signal is achieved. This step is crucial for minimizing drift and ensuring reproducible measurements.
-
-
Measurement in the Absence of Interferent:
-
Sequentially introduce the standard solutions of the primary analyte (without the interferent) to the sensor.
-
Record the sensor response for each concentration after the signal has stabilized.
-
Between each standard, regenerate the sensor surface or ensure the signal returns to the baseline according to the sensor's specifications.
-
-
Measurement in the Presence of Interferent:
-
Re-equilibrate the sensor with the buffer containing the fixed concentration of the interfering species.
-
Introduce the standard solutions of the primary analyte that also contain the interferent.
-
Record the sensor response for each concentration.
-
-
Data Analysis:
-
Plot the sensor response as a function of the primary analyte concentration for both sets of measurements (with and without the interferent) to generate two calibration curves.
-
Compare the slopes and intercepts of the two curves. A significant change in the calibration curve in the presence of the interferent indicates cross-reactivity.
-
The selectivity coefficient can be calculated to quantify the degree of interference.
-
Caption: Workflow for the Fixed Interference Method (FIM).
This self-validating protocol, by directly comparing the sensor's response in the presence and absence of a potential interferent, provides a clear and quantitative measure of cross-reactivity.
Comparative Analysis with Alternative Sensing Technologies
While this compound-based sensors offer significant advantages in terms of their synthetic nature and reversibility, it is crucial to consider alternative technologies, each with its own cross-reactivity profile.
| Sensor Technology | Principle of Operation | Advantages | Disadvantages (with respect to Cross-Reactivity) |
| This compound-Based Sensors | Reversible covalent bonding with cis-diols.[6] | Reversible, tunable, robust, and enzyme-free. | Inherent cross-reactivity with all cis-diol-containing molecules.[6] |
| Enzymatic Biosensors (e.g., Glucose Oxidase) | Highly specific enzyme-catalyzed reaction with the target analyte.[7] | Excellent selectivity for the target substrate (e.g., glucose). | Susceptible to denaturation, limited operational lifetime, and potential interference from electroactive species in the sample. |
| Lectin-Based Biosensors | Specific binding of lectin proteins to particular carbohydrate structures.[4][8] | High specificity for complex glycan structures.[8] | Can be expensive, prone to denaturation, and may exhibit cross-reactivity with similar glycan epitopes. |
| Molecularly Imprinted Polymers (MIPs) | Creation of synthetic recognition sites with a shape and functionality complementary to the target molecule.[9][10] | High selectivity can be engineered for a specific target, robust, and cost-effective. | Template bleeding can be an issue, and performance can be influenced by the polymerization conditions. Cross-reactivity with structurally similar molecules is still possible.[9] |
Strategies to Mitigate Cross-Reactivity
For applications requiring high selectivity, several strategies can be employed to enhance the performance of boronic acid-based sensors:
-
pH Optimization: Operating the sensor at a pH that favors binding to the target analyte over interferents can improve selectivity.
-
Use of Diboronic Acids: Designing sensors with two boronic acid moieties at a specific distance can create a binding pocket that is highly selective for a particular saccharide, such as glucose.[11]
-
Molecular Imprinting: Combining boronic acid functionalities with molecular imprinting can generate recognition sites with enhanced selectivity for the target molecule.[9]
Conclusion
Sensors based on this compound represent a promising platform for the detection of saccharides and glycoproteins. Their primary limitation, however, is their inherent cross-reactivity with other cis-diol-containing molecules. A thorough understanding of this cross-reactivity, quantified through rigorous experimental protocols such as the Fixed Interference Method, is essential for the development of reliable and accurate sensing systems.
By carefully considering the potential interferents in the sample matrix and comparing the performance with alternative technologies like enzymatic, lectin-based, and molecularly imprinted polymer sensors, researchers can make informed decisions in selecting or designing the most appropriate sensing strategy for their specific application. The continued development of boronic acid chemistry, particularly in the design of multivalent and imprinted receptors, holds the key to unlocking the full potential of these versatile sensors in complex biological environments.
References
-
Recent Progress in Lectin-Based Biosensors - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Lectin biosensors in cancer glycan biomarker detection - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Recent development of boronic acid-based fluorescent sensors - RSC Publishing. (2018). Retrieved January 18, 2026, from [Link]
-
Glycan and lectin biosensors - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Glycan-Based Electrochemical Biosensors: Promising Tools for the Detection of Infectious Diseases and Cancer Biomarkers - PMC - PubMed Central. (n.d.). Retrieved January 18, 2026, from [Link]
-
Selective sensing of saccharides using simple boronic acids and their aggregates. (2013). Chemical Society Reviews, 42(20), 8032–8048. [Link]
-
Molecular imprinted polymer functionalized carbon nanotube sensors for detection of saccharides | Applied Physics Letters | AIP Publishing. (2015). Retrieved January 18, 2026, from [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors - ACS Publications. (2021). Retrieved January 18, 2026, from [Link]
-
MIT Open Access Articles Generating Selective Saccharide Binding Affinity of Phenyl Boronic Acids by using Single-Walled Carbon Nanotube Corona Phases. (n.d.). Retrieved January 18, 2026, from [Link]
-
Measurement of Glucose in Blood with a Phenylboronic Acid Optical Sensor - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Comparison of the performance of various enzymatic and non-enzymatic glucose sensors with the sensor based on SPCE containing 3-aminophenylboronic acid. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Discrimination of Saccharides with a Fluorescent Molecular Imprinting Sensor Array Based on Phenylboronic Acid Functionalized Mesoporous Silica | Analytical Chemistry - ACS Publications. (n.d.). Retrieved January 18, 2026, from [Link]
-
Non-Invasive, Non-Enzymatic Glucose Sensor Using Phenylboronic Acid with Reversible Glucose Interaction | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Non-Invasive, Non-Enzymatic Glucose Sensor Using Phenylboronic Acid with Reversible Glucose Interaction - of DSpace. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Red-Emitting Fluorescence Sensor for Detecting Boronic Acid-Containing Agents in Cells. (2022). Retrieved January 18, 2026, from [Link]
-
Non-Invasive, Non-Enzymatic Glucose Sensor Using Phenylboronic Acid with Reversible Glucose Interaction | Semantic Scholar. (n.d.). Retrieved January 18, 2026, from [Link]
-
Molecularly Imprinted Polymers for Chemical Sensing: A Tutorial Review - MDPI. (n.d.). Retrieved January 18, 2026, from [Link]
-
The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Molecular Imprinting Polymers Based on Boric Acid-Modified CdTe QDs for Sensitive Detection of Glucose - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Selective Boronic Acid Fluorescent Sensors for Saccharide Detection - the University of Bath's research portal. (n.d.). Retrieved January 18, 2026, from [Link]
-
Assessment of allergen cross-reactivity - PMC - PubMed Central - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
-
Developing High-Affinity Boron-Based Receptors for Cell-Surface Carbohydrates | Request PDF - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Influence of Desialylation on the Drug Binding Affinity of Human Alpha-1-Acid Glycoprotein Assessed by Microscale Thermophoresis - PMC - NIH. (n.d.). Retrieved January 18, 2026, from [Link]
Sources
- 1. The binding of boronated peptides to low affinity mammalian saccharides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Glycoprotein- and Lectin-Based Approaches for Detection of Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Generating selective saccharide binding affinity of phenyl boronic acids by using single-walled carbon nanotube corona phases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lectin biosensors in cancer glycan biomarker detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Recent Progress in Lectin-Based Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.aip.org [pubs.aip.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchportal.bath.ac.uk [researchportal.bath.ac.uk]
A Senior Application Scientist's Guide to Characterizing the Binding Kinetics of 5-(3-Boronophenyl)pentanoic Acid to cis-Diols
For researchers and drug development professionals, understanding the precise kinetics of molecular interactions is paramount. The binding of boronic acids to cis-diols, a reversible covalent interaction, forms the basis of numerous applications, from glucose sensors to targeted drug delivery systems that recognize glycosylated proteins overexpressed on cancer cells.[1] 5-(3-Boronophenyl)pentanoic acid is a particularly interesting molecule, combining the diol-binding moiety with a linker suitable for conjugation to drugs or surfaces.[2]
However, a simple affinity constant (KD) tells only half the story. A complete kinetic profile, including the association rate (k_a) and dissociation rate (kd_), provides the temporal resolution needed to predict in vivo behavior, optimize sensor response times, or design stable bioconjugates.[3]
This guide provides an in-depth comparison of key analytical techniques for characterizing the binding kinetics of this compound with cis-diols. We will move beyond mere protocols to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your research.
The Fundamental Interaction: A pH-Mediated Equilibrium
Boronic acids exist in a pH-dependent equilibrium between a neutral, trigonal planar (sp2-hybridized) form and an anionic, tetrahedral (sp3-hybridized) boronate form.[4] While the neutral form can react with diols, the tetrahedral boronate is generally considered the more reactive species for forming the cyclic boronate ester.[4] This makes pH a critical experimental parameter that directly modulates binding affinity.[5] The interaction is a dynamic equilibrium, making the determination of its kinetic and thermodynamic parameters essential.[6]
Caption: Workflow for KD determination via ¹¹B NMR.
Isothermal Titration Calorimetry (ITC): The Gold Standard for Thermodynamics
ITC is a label-free technique that directly measures the heat released (exothermic) or absorbed (endothermic) during a binding event. [7]By titrating one binding partner into another, ITC can determine the binding affinity (KD), stoichiometry (n), and the enthalpy (ΔH) and entropy (ΔS) of the interaction in a single experiment. [8]This provides a complete thermodynamic profile of the interaction.
Expertise & Experience: The trustworthiness of ITC data relies on meticulous experimental design. A common pitfall is improper buffer matching between the syringe and cell solutions, which can lead to large heats of dilution that obscure the true binding signal. Therefore, we always perform a control titration of the titrant into buffer alone to establish this baseline. [9]While standard ITC directly yields thermodynamic data, specialized kinetic ITC methods can be employed to extract rate constants (k_a_ and k_d_). [3]
-
Sample Preparation:
-
Prepare solutions of this compound and the cis-diol in the exact same buffer batch (e.g., 100 mM phosphate buffer, pH 7.4). This is the most critical step to minimize heats of dilution.
-
Thoroughly degas both solutions to prevent air bubbles from interfering with the measurement.
-
A typical starting point is to place the boronic acid (e.g., 50-100 µM) in the sample cell and the diol (e.g., 1-2 mM, or ~10-20x the boronic acid concentration) in the syringe. The higher concentration in the syringe ensures that binding saturation is reached during the titration.
-
-
Instrument Setup:
-
Set the experimental temperature (e.g., 25°C).
-
Set the stirring speed (e.g., 750 rpm) to ensure rapid mixing without generating significant frictional heat.
-
Define the injection parameters: a series of small injections (e.g., 19 injections of 2 µL each) to build a well-defined binding isotherm.
-
-
The Experiment:
-
Perform an initial control experiment by titrating the diol solution from the syringe into the sample cell containing only buffer. This measures the heat of dilution/dissociation of the diol.
-
Perform the main experiment by titrating the diol solution into the sample cell containing the boronic acid solution.
-
-
Data Analysis:
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Subtract the control (heat of dilution) data from the main experimental data.
-
Plot the corrected heat per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., 'One Set of Sites') to extract KD, n, and ΔH. The entropy (ΔS) can then be calculated.
-
Caption: Workflow for ITC analysis.
Fluorescence Competition Assay: A High-Throughput Alternative
For boronic acids that are not intrinsically fluorescent, a competition assay using a fluorescent reporter is a highly effective method for determining binding constants. [10]Alizarin Red S (ARS), a catechol, is a popular choice as its fluorescence is quenched until it binds to a boronic acid. [11][12]The assay measures the displacement of ARS from the boronic acid by a non-fluorescent diol analyte, leading to a decrease in fluorescence that can be correlated to the analyte's binding affinity.
Expertise & Experience: This is an indirect method, and its accuracy hinges on first accurately determining the binding constant between the boronic acid and the reporter (ARS). It is a three-component system, and care must be taken to ensure the system reaches equilibrium. [10]Its primary advantage is its suitability for high-throughput screening in a plate-reader format, making it ideal for comparing the affinities of many different diols or boronic acid derivatives.
-
Step A: Determine KARS (Boronic Acid - Reporter Affinity)
-
In a 96-well plate, add a constant concentration of ARS to each well (e.g., 5 µM in phosphate buffer, pH 7.4).
-
Titrate increasing concentrations of this compound into the wells.
-
Measure the fluorescence intensity (e.g., λ_ex_ ≈ 460 nm, λ_em_ ≈ 600 nm) after an incubation period to allow the binding to reach equilibrium.
-
Plot the change in fluorescence against the boronic acid concentration and fit the data to determine the KD of the ARS-boronic acid interaction (KARS). This value is essential for the next step. [11]
-
-
Step B: The Competition Assay
-
In a new 96-well plate, add constant concentrations of both ARS and this compound to each well. The concentrations should be chosen based on the KARS value to ensure a significant portion of ARS is bound, providing a strong initial signal (e.g., 5 µM ARS and 100 µM boronic acid).
-
Titrate increasing concentrations of the non-fluorescent cis-diol analyte into the wells.
-
Measure the fluorescence intensity after incubation. As the diol displaces ARS, the fluorescence will decrease. [11]
-
-
Data Analysis:
-
Plot the fluorescence intensity against the concentration of the diol analyte.
-
Fit the resulting displacement curve using equations that account for the competitive equilibrium to calculate the KD of the boronic acid-diol interaction.
-
Caption: Workflow for a fluorescence competition assay.
Synthesizing the Data: A Comparative Overview
To facilitate a direct comparison, the table below presents hypothetical but realistic data for the interaction of this compound with a model cis-diol, dopamine, as determined by each technique.
| Parameter | ¹¹B NMR Spectroscopy | Isothermal Titration Calorimetry (ITC) | Fluorescence Competition Assay | Why it Matters |
| Primary Output | Equilibrium populations | Heat change (Q) | Fluorescence intensity | The direct observable of the technique. |
| KD (mM) | 1.5 ± 0.2 | 1.8 ± 0.1 | 1.6 ± 0.3 | Affinity: Lower KD means tighter binding. Consistency across methods validates the result. |
| k_a_ (M⁻¹s⁻¹) | Not directly measured | Not directly measured (requires kinetic ITC) | Not directly measured (requires stopped-flow) | On-rate: How quickly the complex forms. Crucial for sensor response time. |
| k_d_ (s⁻¹) | Not directly measured | Not directly measured (requires kinetic ITC) | Not directly measured (requires stopped-flow) | Off-rate: How quickly the complex falls apart. Governs the duration of action in drug delivery. |
| Stoichiometry (n) | Assumed 1:1 | 0.98 ± 0.05 | Assumed 1:1 | Confirms the binding ratio. ITC provides the most direct measure. |
| ΔH (kcal/mol) | Not measured | -5.2 ± 0.1 | Not measured | Enthalpy: The heat of binding. Informs on the types of bonds being formed/broken. |
| -TΔS (kcal/mol) | Not measured | +0.9 ± 0.15 | Not measured | Entropy: The change in disorder. Informs on conformational changes and solvent reorganization. |
| Strengths | Direct observation of boron; Excellent for pH studies. [13] | Gold standard for thermodynamics; Label-free. [7] | High-throughput; Low sample consumption. [10] | Each technique has a unique advantage. |
| Limitations | Low sensitivity; Not ideal for fast kinetics. | Requires larger sample quantities; Sensitive to buffer mismatch. | Indirect method; Potential for reporter interference. | Understanding limitations prevents misinterpretation of data. |
Conclusion and Recommendations
Characterizing the binding of this compound to cis-diols requires a multi-faceted approach. There is no single "best" method; rather, the techniques are complementary and provide different pieces of the puzzle.
-
For fundamental studies focused on understanding the influence of pH and buffer composition on binding affinity, ¹¹B NMR is the most direct and unambiguous method.
-
To obtain a complete thermodynamic signature of the interaction and definitively determine the binding stoichiometry, Isothermal Titration Calorimetry is the unparalleled gold standard.
-
When comparing the relative affinities of a large library of diol-containing compounds or screening for optimal boronic acid structures, the Fluorescence Competition Assay offers the necessary throughput and efficiency.
A truly comprehensive characterization often involves using two of these techniques to validate KD values. For a complete kinetic profile, these equilibrium methods should be supplemented with techniques capable of measuring rates directly, such as Surface Plasmon Resonance (SPR) or stopped-flow spectroscopy. By carefully selecting the appropriate analytical tools and understanding the causality behind the experimental design, researchers can build a robust and reliable kinetic and thermodynamic model of their system, accelerating progress in drug development and diagnostics.
References
-
Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. ACS Sensors. Available at: [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. Available at: [Link]
-
Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. Analytical Chemistry. Available at: [Link]
-
Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. Available at: [Link]
-
11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. Available at: [Link]
-
Electrochemical sensing using boronic acids. Chemical Communications. Available at: [Link]
-
Boronic acid-based chemical sensors for saccharides. Carbohydrate Research. Available at: [Link]
-
Leveraging 11B NMR for Optimization of Boronic Acid–Diol Complexation: Insights for SERS-Based Diol Detection. ACS Publications. Available at: [Link]
-
Molecular Boronic Acid-Based Saccharide Sensors. Sci-Hub. Available at: [Link]
-
Biosensors with Boronic Acid-Based Materials as the Recognition Elements and Signal Labels. MDPI. Available at: [Link]
-
Boronic acid sensors with double recognition sites: a review. Analyst. Available at: [Link]
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Chemistry Central Journal. Available at: [Link]
-
Boronic acids for sensing and other applications - a mini-review of papers published in 2013. Microchimica Acta. Available at: [Link]
-
Leveraging 11B NMR for Optimization of Boronic Acid-Diol Complexation: Insights for SERS-Based Diol Detection. ResearchGate. Available at: [Link]
-
Evaluating the kinetics and thermodynamics of diol-boric acid complexations in organic solvent using NMR spectroscopy. American Chemical Society. Available at: [Link]
-
Revisiting Boronate/Diol Complexation as a Double Stimulus-Responsive Bioconjugation. The University of Manchester Research Explorer. Available at: [Link]
-
Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. ACS Omega. Available at: [Link]
-
Internal and External Catalysis in Boronic Ester Networks. ACS Macro Letters. Available at: [Link]
-
Boronic acids for affinity chromatography: Spectral methods for determinations of ionization and diol-binding constants. Sci-Hub. Available at: [Link]
-
Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega. Available at: [Link]
-
Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. ACS Omega. Available at: [Link]
-
Chemistry Of Boronic Esters. AA Blocks. Available at: [Link]
-
Probing the Interactions between Boronic Acids and cis-Diol-Containing Biomolecules by Affinity Capillary Electrophoresis. Analytical Chemistry. Available at: [Link]
-
Isothermal titration calorimetry (ITC). A, Titration of ITC buffer with 1 mM boric acid. ResearchGate. Available at: [Link]
-
Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available at: [Link]
-
A detailed examination of boronic acid-diol complexation. ResearchGate. Available at: [Link]
-
Structure-Reactivity Relationships in Boronic Acid-Diol Complexation. PubMed. Available at: [Link]
-
3-Thienylboronic Acid as a Receptor for Diol-Containing Compounds: A Study by Isothermal Titration Calorimetry. MDPI. Available at: [Link]
-
Probing the interactions between boronic acids and cis-diol-containing biomolecules by affinity capillary electrophoresis. Semantic Scholar. Available at: [Link]
-
Kinetic and Thermodynamic Investigation into the Formation of Diol-Boric Acid Complexes Using NMR and Computational Analysis. National Institutes of Health. Available at: [Link]
-
Isothermal titration calorimetry. Wikipedia. Available at: [Link]
-
Interaction of model aryl- and alkyl-boronic acids and 1,2-diols in aqueous solution. Journal of Pharmaceutical Sciences. Available at: [Link]
-
Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry. Nature Communications. Available at: [Link]
-
Isothermal Titration Calorimetry. Malvern Panalytical. Available at: [Link]
-
New applications of the interaction between diols and boronic acids. Research@WUR. Available at: [Link]
-
5-Boronopicolinic acid-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy. Materials Science and Engineering: C. Available at: [Link]
-
Amino Acids in the Development of Prodrugs. MDPI. Available at: [Link]
-
A Change from Kinetic to Thermodynamic Control Enables trans-Selective Stereochemical Editing of Vicinal Diols. PubMed Central. Available at: [Link]
-
A facile synthesis of vicinal cis-diols from olefins catalyzed by in situ generated MnxOy nanoaggregates. RSC Publishing. Available at: [Link]
Sources
- 1. 5-Boronopicolinic acid-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Rapid measurement of inhibitor binding kinetics by isothermal titration calorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aablocks.com [aablocks.com]
- 5. par.nsf.gov [par.nsf.gov]
- 6. par.nsf.gov [par.nsf.gov]
- 7. Isothermal Titration Calorimetry | Malvern Panalytical [malvernpanalytical.com]
- 8. Isothermal titration calorimetry - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
Mastering Bioconjugate Analysis: A Comparative Guide to Mass Spectrometry for Confirming 5-(3-Boronophenyl)pentanoic Acid Conjugation
For researchers, scientists, and drug development professionals, the precise confirmation of bioconjugation is a critical checkpoint in the development of novel therapeutics and diagnostics. When working with small molecules like 5-(3-boronophenyl)pentanoic acid, which offers a unique reactive handle for conjugation, rigorous analytical validation is paramount. This guide provides an in-depth comparison of mass spectrometry-based techniques for confirming the successful conjugation of this boronic acid derivative to biomolecules, offering insights into experimental design and data interpretation.
At its core, the challenge lies in unequivocally demonstrating the formation of a stable covalent bond between the protein (e.g., an antibody) and the boronic acid-containing molecule. Mass spectrometry (MS) stands out as the gold standard for this purpose due to its ability to provide direct evidence of the mass shift resulting from the conjugation.[1][2][3]
The Central Role of Mass Spectrometry in Bioconjugate Characterization
Mass spectrometry provides a powerful lens to scrutinize the intricate details of bioconjugates.[1][2][3] Its primary advantage is the direct measurement of the molecular weight of the intact conjugate and its subunits, allowing for the precise determination of the number of small molecules attached, often referred to as the drug-to-antibody ratio (DAR) in the context of antibody-drug conjugates (ADCs).[1][4][5]
The choice of MS technique is dictated by the specific characteristics of the bioconjugate and the desired level of detail. The two most prominent soft ionization techniques employed for large biomolecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI).[6][7][8][9][10]
Electrospray Ionization (ESI-MS): This technique is particularly well-suited for analyzing large, fragile biomolecules in solution.[11][12] ESI generates multiply charged ions, which brings the mass-to-charge (m/z) ratio of large molecules into a range that is readily detectable by most mass analyzers.[12] This "soft" ionization method typically preserves non-covalent interactions, which can be advantageous for studying protein complexes.[10][12] When coupled with liquid chromatography (LC-MS), it allows for the separation of different conjugate species prior to mass analysis, providing a wealth of information on sample heterogeneity.[1][3][13][14]
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS): In contrast, MALDI-MS is a solid-state technique where the bioconjugate is co-crystallized with a matrix that absorbs laser energy.[7] This leads to the desorption and ionization of the analyte, typically as singly charged ions.[12] MALDI-MS is known for its speed and tolerance to some buffers and salts, making it a valuable tool for rapid screening and determination of the average DAR.[4][6][7]
Below is a diagram illustrating the general workflow for bioconjugate analysis using mass spectrometry.
Caption: A generalized workflow for the analysis of bioconjugates by mass spectrometry.
Comparative Analysis: Mass Spectrometry vs. Alternative Techniques
While mass spectrometry is the definitive method, other techniques can provide complementary information or serve as initial screening tools. It's crucial to understand their capabilities and limitations.
| Technique | Information Provided | Advantages | Limitations |
| Mass Spectrometry (MS) | Precise molecular weight of intact conjugate and subunits, Drug-to-Antibody Ratio (DAR), identification of conjugation sites (with MS/MS).[1][2][3][14] | Direct and unambiguous confirmation of conjugation, high sensitivity and accuracy.[1][2][3][14] | Requires specialized instrumentation and expertise, can be sensitive to sample purity and buffer components.[2][15] |
| Hydrophobic Interaction Chromatography (HIC) | Separation of species with different degrees of conjugation based on hydrophobicity, estimation of average DAR.[16][17][18][19][20] | Non-denaturing conditions preserve the native protein structure, relatively simple and robust.[16][17] | Indirect measurement of conjugation, resolution may be insufficient for complex mixtures, generally incompatible with MS due to non-volatile salts.[18] |
| Size Exclusion Chromatography (SEC) | Separation based on hydrodynamic radius, detection of aggregates and fragments.[21][22][23][24][25] | Can be performed under native conditions, useful for assessing sample purity and stability.[21][22][25] | Does not directly confirm conjugation, limited resolution for species with similar sizes.[22] |
Experimental Protocols for Mass Spectrometry Analysis
The success of any mass spectrometry experiment hinges on meticulous sample preparation.[15] The goal is to present a clean, desalted sample to the mass spectrometer to avoid ion suppression and ensure high-quality data.[15][26]
Protocol 1: Intact Mass Analysis of a Bioconjugate by LC-ESI-MS
This protocol is designed to determine the molecular weight of the intact bioconjugate and to assess the distribution of different conjugated species.
1. Sample Preparation:
- Desalting: The bioconjugate sample must be thoroughly desalted to remove non-volatile salts that interfere with ESI-MS analysis.[27] This can be achieved using size exclusion chromatography (SEC) with a volatile buffer system (e.g., ammonium acetate or ammonium bicarbonate) or using reversed-phase C4 ZipTips®.
- Deglycosylation (Optional): For glycoproteins, enzymatic deglycosylation with PNGase F can simplify the mass spectrum by removing the heterogeneity caused by different glycoforms, leading to sharper peaks and more accurate mass determination.[28][29][30] 2. LC-MS System and Conditions:
- LC System: An HPLC or UPLC system with a bio-inert flow path is recommended to minimize protein adsorption.[21]
- Column: A reversed-phase column with a wide pore size (e.g., C4, 300 Å) is typically used for intact protein separation.
- Mobile Phases:
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A shallow gradient from low to high organic content is used to elute the bioconjugate.
- MS System: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is essential for accurate mass measurement of large molecules.[6]
- Ionization Mode: Positive ion mode is typically used for proteins. 3. Data Analysis:
- The raw data will contain a series of multiply charged ions. This data needs to be deconvoluted using specialized software (e.g., Agilent MassHunter, Waters MassLynx with ProMass HR) to generate a zero-charge mass spectrum.[29]
- The deconvoluted spectrum will show peaks corresponding to the unconjugated protein and the various conjugated species. The mass difference between these peaks will confirm the mass of the attached this compound and allow for the calculation of the DAR.
Protocol 2: Subunit Analysis of an Antibody Conjugate by LC-ESI-MS
For antibody conjugates, analyzing the individual light and heavy chains can provide more detailed information about the conjugation distribution.
1. Sample Preparation:
- Desalting and Deglycosylation: Performed as described in Protocol 1.
- Reduction: The inter-chain disulfide bonds of the antibody are reduced using a reducing agent like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) to separate the heavy and light chains.[4] 2. LC-MS System and Conditions:
- The LC-MS conditions are similar to those in Protocol 1, but the gradient may need to be optimized for the separation of the smaller light and heavy chain fragments. 3. Data Analysis:
- Deconvolution of the mass spectra will reveal the masses of the unconjugated and conjugated light and heavy chains. This allows for a more precise determination of the number of small molecules attached to each chain.
The following diagram illustrates the workflow for subunit analysis of an antibody-drug conjugate.
Caption: Workflow for subunit analysis of an antibody-drug conjugate (ADC).
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of the results, it is essential to incorporate controls and standards into the experimental design. This includes:
-
Analysis of the unconjugated biomolecule: This provides a baseline mass for comparison and confirms the mass of the starting material.
-
Analysis of the small molecule: Confirming the mass of this compound ensures its identity and purity.
-
Use of mass standards: Calibrating the mass spectrometer with known standards ensures mass accuracy.
By following these principles and employing the appropriate mass spectrometry techniques, researchers can confidently and accurately confirm the successful bioconjugation of this compound, a critical step in advancing their research and development efforts.
References
- ADC Analysis by Hydrophobic Interaction Chromatography - PubMed. (n.d.).
- ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments. (n.d.).
- Analysis of an Antibody-Drug Conjugate on a Novel Benchtop MALDI-TOF/TOF Platform - Bruker. (n.d.).
- Hydrophobic Interaction Chromatography for Antibody Drug Conjugate Drug Distribution Analysis | American Pharmaceutical Review. (2015, July 31).
- Analysis of protein drugs aggregation Using Size Exclusion Chromatography - Shimadzu. (n.d.).
- Sample Preparation for LC‐MS Bioanalysis of Antibody–Drug Conjugates - ResearchGate. (n.d.).
- Hydrophobic interaction chromatography a versatile method for ADC and protein analysis. (2024, April 10).
- Analysis of an Antibody-Drug Conjugate on a Novel Benchtop MALDI-TOF/TOF Platform. (n.d.).
- Hydrophobic Interaction Chromatography as a Platform for Characterizing Antibody-Drug Conjugates | LCGC International. (2024, January 10).
- Size-Exclusion Chromatography for the Analysis of Complex and Novel Biotherapeutic Products | LCGC International. (2020, February 1).
- Analysis of protein drugs aggregation Using Size Exclusion Chromatography. (n.d.).
- Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC - NIH. (n.d.).
- Characterizing Monoclonal Antibodies and Antibody–Drug Conjugates Using 2D-LC–MS. (2017, March 1).
- Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC - NIH. (2022, September 24).
- Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed. (2018, November 5).
- MALDI-TOF MS of ADC and Other Protein Conjugate - CellMosaic. (n.d.).
- MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - NIH. (n.d.).
- Regulated bioanalysis of antibody-drug conjugates using LC-MS - ResearchGate. (n.d.).
- Sequence and Conformational Analysis of Peptide-Polymer Bioconjugates by Multidimensional Mass Spectrometry - PubMed. (n.d.).
- Arylboronic acid chemistry under electrospray conditions - PubMed - NIH. (n.d.).
- A Researcher's Guide to Spectroscopic Confirmation of Synthesized Glycoconjugates - Benchchem. (n.d.).
- Boron enabled bioconjugation chemistries - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D4CS00750F. (2024, October 30).
- Size Exclusion Chromatography/ Mass Spectrometry Analysis of Antibody Drug Conjugates Using the Agilent 1260 Infinity II Bio-In. (n.d.).
- Chapter 10: Mass Spectrometric Analysis for the Quality Control of Peptide Conjugate Therapeutics - Books. (n.d.).
- Practical Considerations for the Preparation and MS Analysis of PEGylated Bioconjugates. (n.d.).
- Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry - PMC - NIH. (n.d.).
- Analyzing Glycosylation Patterns with MS Analysis: A pivotal development in Bioconjugate Research and Drug Development - Thod – Turkish Journal of Hematology and Oncology. (n.d.).
- Exploring alternative bioconjugation methods for covalent linkage of DNA and peptides. (n.d.).
- LC-MS Analysis of Antibody-Drug Conjugates | Biocompare. (2017, May 1).
- Binding Assessment of Monosaccharide–Boronic Acid Complexes via Tandem Mass Spectrometry - Sci-Hub. (n.d.).
- Practical approaches for overcoming challenges in heightened characterization of antibody-drug conjugates with new methodologies and ultrahigh-resolution mass spectrometry - NIH. (n.d.).
- An Overview of Size Exclusion Chromatography for Protein Purification - GoldBio. (n.d.).
- Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides. (n.d.).
- Unveiling Molecular Transformations in Bioconjugates: Insights from Mass Spectrometry. (2024, March 18).
- Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC - NIH. (n.d.).
- Sample preparation for mass spectrometry - Thermo Fisher Scientific. (n.d.).
- State-of-the-Art Native Mass Spectrometry and Ion Mobility Methods to Monitor Homogeneous Site-Specific Antibody-Drug Conjugates Synthesis - MDPI. (n.d.).
- A Kinetically Controlled Bioconjugation Method for the Synthesis of Radioimmunoconjugates and the Development of a Domain Mapping MS-Workflow for Its Characterization - ACS Publications. (n.d.).
- Nonconventional Alternatives to LC–MS | LCGC International. (2015, May 1).
- bioconjugation and mass spectrometry methods for comprehensive analysis of protein structures and post-translational modifications - MavMatrix. (2024, December 16).
-
ESI-MS Peptide Interpretation Guide - CPC Scientific. (n.d.). Retrieved from 42.[16] Molecular Weight Determination of Peptides and Proteins by ESI and MALDI - UCSF Mass Spectrometry Facility. (n.d.). Retrieved from
- Boronic Acids as Bioorthogonal Probes for Site-Selective Labeling of Proteins - PubMed. (2018, October 1).
- 7.8: Protein Analysis using Electrospray Ionization Mass Spectroscopy. (2022, August 28).
- ESI-MS Intact Protein Analysis - Creative Proteomics. (n.d.).
- Molecular Application of Mass Spectrometry and Chromatography in Biomedicine - MDPI. (n.d.).
Sources
- 1. Current LC-MS-based strategies for characterization and quantification of antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Analytical Strategies for Antibody–Drug Conjugates in Biomatrices - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. bruker.com [bruker.com]
- 5. lcms.labrulez.com [lcms.labrulez.com]
- 6. Qualitative analysis of antibody-drug conjugates (ADCs): an experimental comparison of analytical techniques of cysteine-linked ADCs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. MALDI-MS: a Rapid and Reliable Method for Drug-to-Antibody Ratio Determination of Antibody-Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Sequence and Conformational Analysis of Peptide-Polymer Bioconjugates by Multidimensional Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. cpcscientific.com [cpcscientific.com]
- 10. msf.ucsf.edu [msf.ucsf.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. ESI-MS Intact Protein Analysis - Creative Proteomics [creative-proteomics.com]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. biocompare.com [biocompare.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. ADC Analysis by Hydrophobic Interaction Chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ADC Analysis by Hydrophobic Interaction Chromatography | Springer Nature Experiments [experiments.springernature.com]
- 18. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 19. m.youtube.com [m.youtube.com]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Analysis of protein drugs aggregation Using Size Exclusion Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. lcms.labrulez.com [lcms.labrulez.com]
- 24. goldbio.com [goldbio.com]
- 25. Size Exclusion Chromatography (SEC) Technology - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. agilent.com [agilent.com]
- 28. researchgate.net [researchgate.net]
- 29. enovatia.com [enovatia.com]
- 30. Impact of Bioconjugation on Structure and Function of Antibodies for Use in Immunoassay by Hydrogen-Deuterium Exchange Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for Suzuki Coupling with 5-(3-Boronophenyl)pentanoic Acid
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, prized for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This guide provides an in-depth comparison of palladium catalysts for the Suzuki coupling of a particularly relevant substrate in pharmaceutical and materials science: 5-(3-boronophenyl)pentanoic acid. The presence of both a carboxylic acid and a boronic acid moiety in this molecule presents unique challenges and necessitates a careful selection of the catalytic system to achieve optimal results.
This guide will delve into the nuances of catalyst selection, from traditional workhorses to state-of-the-art systems, providing not just protocols, but the scientific reasoning behind them. Our aim is to equip you with the knowledge to not only replicate these methods but to troubleshoot and adapt them for your specific research needs.
The Suzuki-Miyaura Coupling: A Mechanistic Overview
The catalytic cycle of the Suzuki-Miyaura reaction is generally understood to proceed through three key steps: oxidative addition, transmetalation, and reductive elimination.[3] A palladium(0) species is the active catalyst that enters the cycle.
Figure 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling.
The choice of palladium catalyst and ligands profoundly influences each step of this cycle, impacting reaction rates, yields, and the tolerance of functional groups.
Challenges with this compound
The structure of this compound introduces specific challenges that must be addressed for a successful Suzuki coupling:
-
Functional Group Compatibility: The presence of a carboxylic acid can potentially interfere with the basic conditions typically required for the Suzuki reaction. The base is crucial for the activation of the boronic acid for transmetalation.[4]
-
Protodeboronation: Arylboronic acids can undergo protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom. This is often promoted by the basic and aqueous conditions of the reaction.
-
Catalyst Inhibition: The carboxylic acid moiety could potentially coordinate to the palladium center, leading to catalyst inhibition or deactivation.
A successful catalytic system must therefore be robust enough to tolerate the carboxylic acid, promote the desired C-C bond formation at a rate significantly faster than protodeboronation, and maintain high catalytic activity.
Comparative Analysis of Palladium Catalysts
The selection of the palladium source and its associated ligands is the most critical factor in overcoming the challenges posed by functionalized substrates. We will compare three major classes of palladium catalysts.
Traditional Palladium Catalysts: The Workhorses
These are some of the earliest and most commonly used catalysts in Suzuki couplings.
-
Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: This air-sensitive, crystalline solid is a versatile and widely used catalyst.[1] It is a pre-formed Pd(0) complex, meaning it can directly enter the catalytic cycle. However, it can be sensitive to steric hindrance and may require higher catalyst loadings and elevated temperatures for challenging substrates.[1][5]
-
Palladium(II) Acetate - Pd(OAc)₂ with Phosphine Ligands: Pd(OAc)₂ is an air-stable Pd(II) salt that is reduced in situ to the active Pd(0) species. It is almost always used in combination with phosphine ligands, such as triphenylphosphine (PPh₃) or tri-tert-butylphosphine (P(t-Bu)₃). The choice of phosphine ligand is critical, as it influences the catalyst's stability and reactivity.[4][6]
Performance Summary of Traditional Catalysts
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Key Advantages | Potential Limitations |
| Pd(PPh₃)₄ | 1 - 5 | 80 - 110 | Commercially available, well-established. | Air-sensitive, may require higher temperatures and loadings.[1][5] |
| Pd(OAc)₂ / PPh₃ | 1 - 5 | 80 - 110 | Air-stable precatalyst, cost-effective. | Can be less effective for hindered substrates. |
| Pd(OAc)₂ / P(t-Bu)₃ | 0.5 - 2 | Room Temp - 80 | Highly active for a broad range of substrates.[4] | P(t-Bu)₃ is air-sensitive and pyrophoric. |
Buchwald Ligands and Precatalysts: The Modern Standard
The development of bulky, electron-rich biarylphosphine ligands by the Buchwald group revolutionized palladium-catalyzed cross-coupling reactions.[7] These ligands accelerate both the oxidative addition and reductive elimination steps, leading to higher turnover numbers (TONs) and turnover frequencies (TOFs).[8]
-
Buchwald Ligands (e.g., XPhos, SPhos): These ligands are used in conjunction with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃. Their steric bulk and electron-donating properties create a highly active and stable catalytic species capable of coupling even challenging substrates at low catalyst loadings.
-
Buchwald Precatalysts (e.g., XPhos Pd G2, G3, G4): These are well-defined, air-stable Pd(II) complexes that contain the Buchwald ligand. They offer improved reactivity and reproducibility compared to generating the catalyst in situ, often allowing for reactions to proceed under milder conditions and with lower catalyst loadings.[9][10]
Performance Summary of Buchwald Systems
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Key Advantages |
| Pd(OAc)₂ / XPhos | 0.5 - 2 | Room Temp - 100 | High reactivity for a wide range of substrates, including chlorides. |
| XPhos Pd G2/G3 | 0.1 - 2 | Room Temp - 100 | Air- and moisture-stable, highly active, reproducible results.[9][10] |
N-Heterocyclic Carbene (NHC) Palladium Catalysts: A Powerful Alternative
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. They are strong σ-donors, forming very stable bonds with the palladium center, which often results in highly robust and thermally stable catalysts.[11]
-
PEPPSI™-type Precatalysts: These (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) are a popular class of NHC-palladium precatalysts. They are air- and moisture-stable and have shown excellent activity in a wide range of Suzuki couplings.[1]
Performance Summary of NHC-Palladium Catalysts
| Catalyst System | Typical Loading (mol%) | Temperature (°C) | Key Advantages |
| PEPPSI™-IPr | 1 - 3 | 60 - 100 | High thermal stability, effective for hindered substrates. |
Experimental Protocols
The following is a general, adaptable protocol for the Suzuki coupling of this compound with an aryl bromide. Note: Optimization of the base, solvent, temperature, and reaction time is crucial for any new substrate combination.
General Experimental Workflow
Figure 2: General Workflow for Suzuki Coupling.
Detailed Protocol using Pd(dppf)Cl₂
[1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂) is a robust and versatile catalyst often employed for challenging Suzuki couplings.[12][13]
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, combine the aryl bromide (1.0 mmol, 1.0 equiv), this compound (1.2 mmol, 1.2 equiv), and a suitable base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).
-
Catalyst Addition: Add Pd(dppf)Cl₂ (0.05 mmol, 5 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water (e.g., 4:1, 5 mL), via syringe.[14]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 85-100 °C) and stir for the required time (typically 2-24 hours), monitoring the progress by TLC or LC-MS.[14]
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Conclusion and Recommendations
The optimal choice of palladium catalyst for the Suzuki coupling of this compound will depend on the specific aryl halide coupling partner and the desired reaction conditions.
-
For initial screening and with less challenging aryl bromides or iodides, traditional catalysts like Pd(PPh₃)₄ or Pd(OAc)₂ with a suitable phosphine ligand can be effective and cost-efficient starting points.
-
For more demanding couplings, particularly with aryl chlorides or sterically hindered substrates, the use of Buchwald ligands and precatalysts is highly recommended. The enhanced reactivity and stability of these systems often lead to higher yields under milder conditions. An excellent starting point would be XPhos Pd G3 .
-
NHC-palladium catalysts like PEPPSI™-IPr offer a robust alternative, especially when high thermal stability is required.
It is imperative to perform systematic optimization of the reaction conditions, including the base, solvent, temperature, and catalyst loading, to achieve the best possible outcome for your specific Suzuki coupling reaction.
References
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]
-
Wikipedia. (2024). Suzuki reaction. Wikipedia. Retrieved from [Link]
-
The Chemists' Cookbook. (2022, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved from [Link]
-
Common Organic Chemistry. (n.d.). Suzuki Reaction - Palladium Catalyzed Cross Coupling. Common Organic Chemistry. Retrieved from [Link]
- Loreto, M. A., et al. (2012). The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Molecules, 17(4), 4508-4516.
- Thirunavukkarasu, B. S., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Preprints.org.
-
Johnson Matthey. (n.d.). Buchwald Catalysts & Ligands. Johnson Matthey. Retrieved from [Link]
- Bellina, F., & Renzo, R. (2004). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 8(12), 1059-1094.
- Habashneh, A. Y., et al. (2009). Efficient One-Pot Suzuki–Miyaura Double Cross-Coupling Reactions Using Very Low Pd(PPh3)4 Catalyst Loading.
- Andersson, H., et al. (2015). Project Thesis Suzuki coupling of functionalized arylboronic acids to a 2-Amino-5-(4-bromophenyl)-1,3,4-thiadiazole scaffold. Diva-Portal.org.
- Zhang, Y., et al. (2010). A Highly Efficient Pd(PPh3)4-Catalyzed Suzuki Cross-Coupling Method for the Preparation of 2-Nitrobiphenyls from 1-Chloro-2-nitrobenzenes and Phenylboronic Acids. Synthesis, 2010(15), 2549-2554.
- Myers, A. (n.d.). The Suzuki Reaction. Chem 115.
- Colacot, T. J. (2015). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings.
- Leadbeater, N. E., & Marco, M. (2002). Suzuki Coupling Reactions Catalyzed by Palladium Nanoparticles in Aqueous Solution. Organic Letters, 4(17), 2973-2976.
- Chen, W., et al. (2002). Suzuki cross-coupling mediated by tetradentate N-heterocyclic carbene (NHC)–palladium complexes in an environmentally benign solvent.
- Li, G. Y. (2000). A Highly Efficient Pd/P(t-Bu)3 Catalyst for the Suzuki Cross-Coupling of Aryl Bromides with Phenylboronic Acid. The Journal of Organic Chemistry, 65(8), 2562-2564.
- Bedford, R. B., & Cazin, C. S. J. (2001). PdCl2(SEt2)2 and Pd(OAc)2: Simple and efficient catalyst precursors for the Suzuki cross-coupling reaction.
- Wang, Y., & Sauer, D. R. (2004). Suzuki cross-coupling of arylboronic acids with aryl chlorides catalyzed by a palladium/imidazolium salt system. Organic Letters, 6(16), 2793-2796.
- Nolan, S. P., et al. (2000). N-Heterocyclic Carbenes. Part 26. N-Heterocyclic Carbene Complexes of Palladium(0): Synthesis and Application in the Suzuki Cross-Coupling Reaction. Journal of Organometallic Chemistry, 595(2), 186-190.
- Grasa, G. A., & Colacot, T. J. (2007). A Facile and Less Expensive Monophosphinite Ligand for Suzuki Cross-Coupling Reactions Catalyzed by a Palladium Complex. Organic Letters, 9(26), 5489-5492.
- Singh, B., et al. (2022). Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies. RSC Advances, 12(35), 22699-22710.
- Ghaffari, M., et al. (2021). Evaluation of P-bridged biaryl phosphine ligands in palladium-catalysed Suzuki–Miyaura cross-coupling reactions. New Journal of Chemistry, 45(32), 14509-14516.
- Wang, L., et al. (2023). N-Heterocyclic Carbene–Palladium Functionalized Coordination Polymer (Pd-NHC@Eu-BCI) as an Efficient Heterogeneous Catalyst in the Suzuki–Miyaura Coupling Reaction. International Journal of Molecular Sciences, 24(4), 3894.
- Graz University of Technology. (2023).
- Mdleleni, M. M. (2015). Palladacycle-Catalyzed Carbonylative Suzuki–Miyaura Coupling with High Turnover Number and Turnover Frequency. The Journal of Organic Chemistry, 80(15), 7636-7643.
- Li, J., et al. (2010). Bulky Phosphine Ligands Promote Palladium-Catalyzed Protodeboronation. Journal of the American Chemical Society, 132(12), 4324-4325.
- Baddeley, T. C., et al. (2014). Suzuki–Miyaura coupling of arylboronic acids to gold(iii). Dalton Transactions, 43(46), 17354-17365.
- Khan, I., et al. (2022). Facile Synthesis and Characterization of Palladium@Carbon Catalyst for the Suzuki-Miyaura and Mizoroki-Heck Coupling Reactions.
- Organ, M. G., et al. (2006). Suzuki cross-coupling reactions catalyzed by palladium complex of an inexpensive phosphinite, 2-diphenylphosphinoxynaphthyl.
- Diez-Gonzalez, S., & Nolan, S. P. (2007). N-Heterocyclic Carbene-Containing Complexes of Palladium(II). Topics in Organometallic Chemistry, 21, 47-89.
Sources
- 1. diva-portal.org [diva-portal.org]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Buchwald Ligands [sigmaaldrich.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. mdpi.com [mdpi.com]
- 10. merckmillipore.com [merckmillipore.com]
- 11. researchgate.net [researchgate.net]
- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
A Researcher's Guide to the Biocompatibility Assessment of 5-(3-Boronophenyl)pentanoic Acid Derivatives for In Vivo Applications
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to assess the in vivo biocompatibility of novel 5-(3-Boronophenyl)pentanoic acid (5-BPP) derivatives. Moving beyond a simple checklist of assays, this document elucidates the scientific rationale behind each experimental step, enabling a robust evaluation of a candidate molecule's safety profile. We will compare a hypothetical 5-BPP derivative, herein designated as BPD-1 , against its carboxylic acid analog, CPD-1 (5-(3-carboxyphenyl)pentanoic acid) , and a well-characterized polyethylene glycol (PEG)-based linker, PEG-L , commonly used in drug delivery, to provide a clear context for data interpretation.
Introduction: The Promise and Perils of Boronic Acids in Vivo
Boronic acids and their derivatives have garnered significant interest in medicinal chemistry and drug delivery.[1][2] The unique ability of the boronic acid moiety to form reversible covalent bonds with diols makes it an attractive tool for targeting glycoproteins and saccharides, which are often overexpressed on the surface of cancer cells.[3] this compound provides a versatile scaffold, combining the targeting potential of the boronic acid with a pentanoic acid linker suitable for conjugation to therapeutic agents.
However, the introduction of any novel chemical entity for in vivo use necessitates a thorough evaluation of its biocompatibility.[4][5] While boronic acids are generally considered to have low toxicity, potential issues such as off-target interactions and cellular stress must be rigorously investigated.[6] This guide outlines a tiered approach to biocompatibility assessment, starting with fundamental in vitro assays and progressing to preliminary in vivo studies.
Foundational In Vitro Biocompatibility Assessment
The initial phase of biocompatibility testing focuses on the direct effects of the compound on cellular viability and blood components. These assays are rapid, cost-effective, and provide essential data to justify moving forward to more complex in vivo models.
Cytotoxicity Profile: A Multi-Assay Approach
A single cytotoxicity assay is often insufficient to fully characterize a compound's effect on cell health. We advocate for a multi-assay approach to gain a comprehensive understanding of potential cytotoxic mechanisms.
Experimental Workflow: In Vitro Cytotoxicity
Caption: Workflow for in vitro cytotoxicity assessment.
Comparative Cytotoxicity Data (Hypothetical IC50 Values in µM)
| Compound | Cell Line | MTT Assay (48h) | LDH Assay (48h) | Neutral Red Uptake (48h) |
| BPD-1 | HEK293 (non-cancerous) | > 200 | > 200 | > 200 |
| HeLa (cancerous) | 85 | 110 | 95 | |
| CPD-1 | HEK293 (non-cancerous) | > 200 | > 200 | > 200 |
| HeLa (cancerous) | 150 | 180 | 165 | |
| PEG-L | HEK293 (non-cancerous) | > 500 | > 500 | > 500 |
| HeLa (cancerous) | > 500 | > 500 | > 500 |
Protocol 1: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
-
Cell Seeding: Seed a suitable cell line (e.g., HEK293 for non-specific toxicity and a cancer cell line relevant to the intended application, such as HeLa) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Compound Preparation: Prepare a stock solution of the test compounds (BPD-1, CPD-1, PEG-L) in a suitable solvent (e.g., DMSO). Create serial dilutions in complete cell culture medium to achieve final concentrations ranging from 1 µM to 200 µM.[7]
-
Treatment: Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include vehicle controls (medium with the same concentration of DMSO) and untreated controls. Incubate for 24, 48, and 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[7]
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[7]
Protocol 2: LDH (Lactate Dehydrogenase) Assay
-
Follow steps 1-3 of the MTT assay protocol.
-
Sample Collection: After the incubation period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity detection kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.
-
Data Acquisition: Measure the absorbance at the wavelength specified by the kit manufacturer.
-
Analysis: Calculate the percentage of cytotoxicity based on positive controls (cells lysed to release maximum LDH) and spontaneous LDH release from untreated cells.[8][9]
Hemocompatibility: Assessing Blood Interactions
For any compound intended for systemic administration, it is crucial to evaluate its interaction with blood components, particularly red blood cells. The hemolysis assay determines the extent to which the compound damages red blood cell membranes, leading to the release of hemoglobin.[10][11]
Comparative Hemolysis Data (Hypothetical % Hemolysis)
| Compound (100 µg/mL) | % Hemolysis (ASTM F756) |
| BPD-1 | 1.8% |
| CPD-1 | 1.5% |
| PEG-L | < 1.0% |
| Positive Control (Triton X-100) | 100% |
| Negative Control (Saline) | < 0.5% |
Protocol 3: Hemolysis Assay (Adapted from ASTM F756)
-
Blood Collection: Obtain fresh human blood from healthy donors in tubes containing an anticoagulant (e.g., sodium citrate).[12]
-
Red Blood Cell (RBC) Suspension: Centrifuge the blood to separate the plasma and buffy coat. Wash the RBCs three times with sterile, pyrogen-free saline. Resuspend the RBCs in saline to a final concentration of 2% (v/v).
-
Compound Preparation: Prepare solutions of BPD-1, CPD-1, and PEG-L in saline at various concentrations.
-
Incubation: In test tubes, mix the RBC suspension with the compound solutions. Include a positive control (e.g., Triton X-100) and a negative control (saline). Incubate the tubes at 37°C for 3-4 hours with gentle agitation.[12]
-
Centrifugation: After incubation, centrifuge the tubes to pellet the intact RBCs.
-
Data Acquisition: Carefully transfer the supernatant to a 96-well plate and measure the absorbance of the released hemoglobin at 540 nm using a spectrophotometer.[12]
-
Analysis: Calculate the percentage of hemolysis for each compound relative to the positive control. A hemolysis rate below 2% is generally considered acceptable.
Preliminary In Vivo Toxicity Assessment
Promising candidates from in vitro screening should be advanced to preliminary in vivo studies to assess their systemic toxicity. The acute oral toxicity test, following OECD Guideline 420, is a standardized method to evaluate the general toxic effects of a single dose of a substance.[13][14][15]
Decision-Making Workflow for In Vivo Studies
Caption: Decision-making process for in vivo biocompatibility testing.
Comparative In Vivo Acute Oral Toxicity Data (Hypothetical)
| Compound | LD50 Cutoff (mg/kg) | Observed Adverse Effects (at 300 mg/kg) |
| BPD-1 | > 2000 | No significant findings |
| CPD-1 | > 2000 | Mild, transient lethargy |
| PEG-L | > 5000 | No significant findings |
Protocol 4: Acute Oral Toxicity - Fixed Dose Procedure (OECD 420)
-
Animal Selection: Use healthy, young adult rats of a single sex (typically females).[14] House the animals in appropriate conditions with access to food and water.
-
Sighting Study: Administer a starting dose (e.g., 300 mg/kg) to a single animal to determine the appropriate dose for the main study.[15][16] The goal is to identify a dose that causes some signs of toxicity without mortality.
-
Main Study: Dose groups of at least five animals with the fixed doses (5, 50, 300, 2000 mg/kg) in a stepwise manner based on the sighting study results.[13][14] Administer the compound via oral gavage.
-
Observation: Observe the animals closely for the first few hours after dosing and then daily for 14 days.[15] Record any clinical signs of toxicity, changes in body weight, and mortality.
-
Necropsy: At the end of the observation period, humanely euthanize all animals and perform a gross necropsy.[16] Collect and preserve major organs for potential histopathological examination.
-
Analysis: Determine the LD50 cutoff value and classify the compound's toxicity according to the Globally Harmonised System (GHS).
Discussion and Interpretation of Comparative Data
The hypothetical data presented in this guide illustrate a favorable biocompatibility profile for the 5-BPP derivative, BPD-1.
-
In Vitro Cytotoxicity: BPD-1 demonstrated minimal toxicity to non-cancerous cells, with IC50 values well above concentrations that might be pharmacologically relevant. Its moderate cytotoxicity towards HeLa cells is expected for a compound designed for potential anti-cancer applications. Comparatively, CPD-1 showed lower cytotoxicity against the cancer cell line, suggesting that the boronic acid moiety in BPD-1 may contribute to its biological activity. The PEG-L, as an inert linker, showed no cytotoxicity.
-
Hemocompatibility: All tested compounds exhibited low hemolytic activity, well within the acceptable limits for materials in contact with blood. This suggests that BPD-1 is unlikely to cause significant damage to red blood cells upon systemic administration.
-
In Vivo Acute Toxicity: The high LD50 cutoff value for BPD-1 indicates low acute toxicity, comparable to its carboxylic acid analog and the PEG linker. The absence of significant adverse effects at a relatively high dose further supports its potential for safe in vivo use.
Conclusion and Future Directions
The systematic approach outlined in this guide provides a robust framework for assessing the biocompatibility of this compound derivatives. By employing a multi-assay in vitro strategy followed by a standardized in vivo acute toxicity study, researchers can confidently evaluate the safety profile of their novel compounds. The favorable hypothetical data for BPD-1, when compared to its carboxylic acid analog and a standard PEG linker, underscores the potential of this class of molecules for in vivo applications.
Successful completion of these foundational biocompatibility studies provides the necessary evidence to proceed with more advanced preclinical investigations, including sub-chronic toxicity studies, pharmacokinetic and pharmacodynamic (PK/PD) modeling, and ultimately, efficacy studies in relevant disease models.
References
-
OECD. (2001). Test No. 420: Acute Oral Toxicity - Fixed Dose Procedure. OECD Guidelines for the Testing of Chemicals, Section 4. [Link]
-
Slideshare. (n.d.). OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure. [Link]
-
IVAMI. (n.d.). Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). [Link]
-
ASTM International. (2000). ASTM F756-00, Standard Practice for Assessment of Hemolytic Properties of Materials. [Link]
-
Nelson Labs. (n.d.). Hemocompatibility Testing. [Link]
-
ASTM International. (2025). F756 Standard Practice for Assessment of Hemolytic Properties of Materials. [Link]
-
Nelson Labs. (2023). ASTM Hemolysis (Extract Method) Final Report. [Link]
-
Labcorp. (n.d.). OECD 420/OCSPP 870.1100: Acute oral toxicity (fixed dose). [Link]
-
Scribd. (n.d.). Summary of OECD 420. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: Comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology Letters, 160(2), 171–177. [Link]
-
Mazlumoglu, B. Ş. (2023). In vitro cytotoxicity test methods: MTT and neutral red uptake. Pharmata, 3(2), 50-53. [Link]
-
Wei, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PLOS One. [Link]
-
Wei, L., et al. (2011). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. PMC. [Link]
-
ECHA. (2018). Compound n-Pentanoic acid (valeric acid) C5H10O2 Factsheet. [Link]
-
ACS Omega. (2021). Boronic-Acid-Modified Nanomaterials for Biomedical Applications. [Link]
-
MDPI. (2023). Stimuli-Responsive Boron-Based Materials in Drug Delivery. [Link]
-
Willis Group - University of Oxford. (n.d.). Research. [Link]
-
Pacific BioLabs. (n.d.). In vivo, in vitro, and analytical biocompatibility testing services. [Link]
-
Drug Discovery & Development. (2017). Novel Synthesis Technique Produces Boronic Acid-Based Drugs. [Link]
-
MDPI. (2022). Synthesis of 2-[(3,4,5-Triphenyl)phenyl]acetic Acid and Derivatives. [Link]
-
PubMed. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. [Link]
- Google Patents. (n.d.).
-
Chemical Science. (2020). Boronic acid based dynamic click chemistry: recent advances and emergent applications. [Link]
-
PubMed. (2003). Phenylacetic acid derivatives as hPPAR agonists. [Link]
-
PubMed. (2024). Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches. [Link]
-
CTTM. (n.d.). IN VIVO BIOCOMPATIBILITY TESTING FOR MEDICAL DEVICES AND OTHER PRODUCTS. [Link]
-
YouTube. (2021). Design Change Impact on Biocompatibility and Documentation. [Link]
-
PubMed. (1978). Biocompatibility testing of polymers: in vivo implantation studies. [Link]
-
NIH. (2018). The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter. [Link]
-
ACS Publications. (2015). Toxicity of Carboxylic Acid-Containing Drugs: The Role of Acyl Migration and CoA Conjugation Investigated. [Link]
-
EPA. (n.d.). Inert Reassessment - Valeric acid (CAS Reg. No.109-52-4). [Link]
-
PubMed. (2020). 5-Boronopicolinic acid-functionalized polymeric nanoparticles for targeting drug delivery and enhanced tumor therapy. [Link]
-
ResearchGate. (2017). Studying the Esterification of Phenylacetic Acid with some Hydroxylated Derivatives Using Eco-Friendly Medias. [Link]
Sources
- 1. US4461912A - Phenylacetic acid derivatives, their preparation and compositions containing them - Google Patents [patents.google.com]
- 2. The Phenylacetic Acid Catabolic Pathway Regulates Antibiotic and Oxidative Stress Responses in Acinetobacter - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The “Big Three” in biocompatibility testing of medical devices: implementation of alternatives to animal experimentation—are we there yet? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cttm.nipne.ro [cttm.nipne.ro]
- 5. Biocompatibility testing of polymers: in vivo implantation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Uncovering the toxicity mechanisms of a series of carboxylic acids in liver cells through computational and experimental approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time | PLOS One [journals.plos.org]
- 9. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 10. nelsonlabs.com [nelsonlabs.com]
- 11. store.astm.org [store.astm.org]
- 12. 5595035.fs1.hubspotusercontent-na1.net [5595035.fs1.hubspotusercontent-na1.net]
- 13. oecd.org [oecd.org]
- 14. OECD Guideline 420: Acute oral Toxicity - Fixed Dose Procedure | PPTX [slideshare.net]
- 15. Acute Oral Toxicity test – Fixed Dose Procedure (OECD 420: 2001). - IVAMI [ivami.com]
- 16. scribd.com [scribd.com]
Safety Operating Guide
5-(3-Boronophenyl)pentanoic acid proper disposal procedures
As a Senior Application Scientist, this guide provides a comprehensive, technically grounded protocol for the proper disposal of 5-(3-Boronophenyl)pentanoic acid. The procedures herein are designed to ensure the safety of laboratory personnel and maintain compliance with environmental regulations.
Core Principle: Proactive Waste Management
Proper disposal of any chemical begins long before the waste container is full. For this compound, a bifunctional molecule containing both a boronic acid and a carboxylic acid group, this means understanding its specific hazards and planning its entire lifecycle within your workflow. The Occupational Safety & Health Administration (OSHA) mandates that all laboratory workers receive information and training regarding the hazards of the chemicals they handle.[1] A core component of this is the written Chemical Hygiene Plan (CHP), which must outline safe handling, storage, and disposal procedures.[1][2]
Hazard Identification and Risk Assessment
Before handling or disposing of this compound, a thorough risk assessment is mandatory. While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, we can infer its primary hazards from its constituent functional groups: phenylboronic acid and pentanoic (valeric) acid.
-
Boronic Acid Group: Boronic acids as a class are known to be potential eye and skin irritants. Recent studies have also prompted a re-evaluation of their toxicological profiles.[3]
-
Carboxylic Acid Group: Short-chain carboxylic acids, like valeric acid, are known to be corrosive, causing skin burns and serious eye damage.[4][5]
Therefore, this compound must be handled as, at minimum, an irritant and potential corrosive. All waste generated from its use is considered hazardous chemical waste.
| Hazard Class | Potential Effect | GHS Pictogram (Anticipated) | Precautionary Action |
| Skin Corrosion/Irritation | May cause skin irritation or chemical burns upon contact. | Corrosion | Wear chemical-resistant gloves and a lab coat.[6] Avoid all skin contact. |
| Serious Eye Damage/Irritation | Risk of serious eye damage or blindness. | Corrosion | Wear safety goggles or a face shield.[6] |
| Environmental Hazard | Boron compounds can be harmful to aquatic life.[7] | Environment (Potential) | Do not allow the product to enter drains or waterways.[4] |
Personal Protective Equipment (PPE)
When handling this compound in pure form or as waste, the following minimum PPE is required to prevent exposure:
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile). Change gloves immediately if they become contaminated.
-
Eye Protection: Safety goggles that provide a complete seal around the eyes. A face shield should be worn in addition to goggles when handling larger quantities or during procedures with a high splash risk.[8]
-
Body Protection: A flame-resistant lab coat and closed-toe shoes are mandatory.
Segregation and Storage of Waste
Proper segregation is the most critical step in preventing dangerous chemical reactions within waste containers.[9][10] The Environmental Protection Agency (EPA) lays out strict guidelines for the management of hazardous waste from its point of generation.[10][11]
Core Segregation Rule: this compound waste is an ACIDIC ORGANIC waste.
-
NEVER mix this waste stream with:
-
Bases (e.g., ammonium hydroxide, sodium hydroxide): Mixing can cause a violent exothermic neutralization reaction.
-
Strong Oxidizers (e.g., nitric acid, permanganates): This can lead to unpredictable and hazardous reactions.
-
Bleach (hypochlorite): Mixing acids with bleach can release toxic chlorine gas.
-
Waste should be accumulated in a designated Satellite Accumulation Area (SAA) within the laboratory.[11] Containers must be:
-
Compatible: Use High-Density Polyethylene (HDPE) or glass containers.
-
Labeled: The container must be clearly labeled with the words "HAZARDOUS WASTE " and a full description of the contents (e.g., "this compound in Methanol").[11][12]
-
Sealed: Keep containers tightly closed except when adding waste.[11][13] Funnels should be removed and the cap replaced immediately after use.
Step-by-Step Disposal Workflow
The correct disposal procedure depends on the form of the waste. The following decision workflow provides a clear path for proper management.
Caption: Disposal decision workflow for different forms of waste.
Protocol Details:
A. Unused/Surplus Solid Compound:
-
Ensure the compound is in its original, clearly labeled container if possible.
-
If repackaging is necessary, use a sealed, compatible container.
-
Affix a hazardous waste label, listing the full chemical name.
-
Arrange for pickup by your institution's Environmental Health and Safety (EHS) department.
B. Contaminated Solid Labware (e.g., weigh boats, pipette tips, silica gel):
-
Decontamination: Rinse the contaminated item three times with a suitable organic solvent (e.g., methanol or acetone) to remove residual chemical.
-
Rinsate Collection: This rinsate is now hazardous waste. Collect it in the appropriate Organic Acidic Waste container (Protocol D).
-
Labware Disposal: Once triple-rinsed, the labware can typically be disposed of in the normal trash, provided it is not otherwise contaminated (e.g., with biohazards). Consult your institution's specific policies.
C. Aqueous Solutions:
-
Segregation: Collect all aqueous waste containing this compound in a designated "Aqueous Acidic Waste" container.
-
pH Consideration: Do not attempt to neutralize concentrated solutions in the lab unless it is part of a specific, approved protocol for very small volumes.[8] In general, collecting all acidic aqueous waste for professional disposal is the safest and most compliant method.[14] Drain disposal is not permitted.[4]
-
Labeling: Ensure the container label lists all components, including water.
D. Organic Solutions:
-
Segregation: Collect organic waste containing the compound in a container designated for "Organic Acidic Waste."
-
Solvent Type: Be sure to distinguish between halogenated and non-halogenated solvent waste streams as required by your disposal facility.
-
Labeling: The hazardous waste label must list the compound and all solvents present with approximate concentrations.
Spill Management
In the event of a spill, immediate and correct action is crucial.
-
ALERT: Alert personnel in the immediate area.
-
EVACUATE: If the spill is large or involves highly volatile solvents, evacuate the lab and contact EHS.
-
CONTAIN (for small spills): If the spill is small and you are trained to handle it:
-
Don appropriate PPE (goggles, lab coat, double gloves).
-
Contain the spill with an acid-compatible absorbent material (e.g., vermiculite or a universal chemical spill kit). Do not use combustible materials like paper towels to absorb the bulk of a spill.
-
Gently sweep the absorbed material into a designated container.
-
-
CLEAN: Wipe the spill area with a cloth dampened with soap and water.
-
DISPOSE: All cleanup materials (absorbent, gloves, cloths) are considered hazardous waste and must be bagged, sealed, labeled, and disposed of through EHS.[15]
Regulatory Compliance
All disposal procedures must adhere to federal and local regulations. The EPA's Resource Conservation and Recovery Act (RCRA) governs the management of hazardous waste from generation to final disposal.[10][16] Your institution's EHS department implements these regulations and is your primary resource for ensuring compliance.[17] Always follow their specific guidelines for waste container types, labeling, and pickup schedules.
References
-
US Bio-Clean. (n.d.). OSHA Compliance For Laboratories. Retrieved from [Link]
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Retrieved from [Link]
-
Crystal Clean. (2026, January 12). The Essential Guide to Sustainability and Compliance for Industrial Waste Management. Retrieved from [Link]
-
Needle.Tube. (n.d.). Are There Specific Regulations for Disposing of Chemical Waste in a Lab. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Proper Handling of Hazardous Waste Guide. Retrieved from [Link]
-
Chemtalk. (2022, April 29). Boric acid. Retrieved from [Link]
-
Occupational Safety & Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]
-
AEG Environmental. (2016, December 5). Best Practices for Hazardous Waste Disposal. Retrieved from [Link]
-
Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]
-
Southwest Tennessee Community College. (n.d.). The OSHA Lab Standard and the MSC Chemical Safety Manual. Retrieved from [Link]
-
Environmental Protection Agency. (2025, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]
-
Southwest Tennessee Community College. (n.d.). APPENDIX I: OSHA LABORATORY STANDARD. Retrieved from [Link]
-
Columbia University Department of Chemistry. (n.d.). Chemical Waste Disposal Guidelines. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Working with Hazardous Chemicals. Retrieved from [Link]
-
Sciencemadness Wiki. (2025, August 20). Proper disposal of chemicals. Retrieved from [Link]
-
United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]
-
Nipissing University. (2019, June 12). Hazardous Materials Disposal Guide. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Indiana University Environmental Health and Safety. (n.d.). In-Lab Disposal Methods: Waste Management Guide. Retrieved from [Link]
-
University of Wisconsin–Madison BME Shared Labs. (n.d.). Chapter 7 Chemical Disposal Procedures. Retrieved from [Link]
Sources
- 1. osha.gov [osha.gov]
- 2. md.rcm.upr.edu [md.rcm.upr.edu]
- 3. silicycle.com [silicycle.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. laballey.com [laballey.com]
- 7. Proper disposal of chemicals - Sciencemadness Wiki [sciencemadness.org]
- 8. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 9. usbioclean.com [usbioclean.com]
- 10. Best Practices for Hazardous Waste Disposal - AEG Environmental [aegenviro.com]
- 11. epa.gov [epa.gov]
- 12. crystal-clean.com [crystal-clean.com]
- 13. ethz.ch [ethz.ch]
- 14. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 15. nipissingu.ca [nipissingu.ca]
- 16. Are There Specific Regulations for Disposing of Chemical Waste in a Lab [needle.tube]
- 17. ehs.weill.cornell.edu [ehs.weill.cornell.edu]
A Senior Application Scientist's Guide to Handling 5-(3-Boronophenyl)pentanoic acid: Personal Protective Equipment (PPE) and Disposal
Welcome to your essential safety and operational guide for handling 5-(3-Boronophenyl)pentanoic acid (CAS 1072946-56-5). As a valued researcher, your safety is paramount. This document moves beyond mere product specifications to provide a procedural framework for the safe handling, use, and disposal of this versatile boronic acid derivative. Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Hazard Assessment: A Dual-Nature Reagent
While a specific Safety Data Sheet (SDS) for this compound is not always readily available, a comprehensive hazard assessment can be constructed by analyzing its constituent chemical moieties: the arylboronic acid group and the pentanoic acid tail.[1]
-
Arylboronic Acid Hazards: Like many boronic acids, this compound should be presumed to be an irritant. Analogous compounds are known to cause skin irritation (H315), serious eye irritation (H319), and potential respiratory irritation (H335) if inhaled as a dust or aerosol.[1][2]
-
Pentanoic (Valeric) Acid Hazards: The carboxylic acid component introduces a corrosivity risk. Similar short-chain fatty acids are classified as corrosive, causing severe skin burns and eye damage (H314).[3][4] Ingestion can be harmful and may cause severe damage to the gastrointestinal tract.[4][5]
Therefore, this compound must be handled as a substance that is corrosive and irritating to the skin, eyes, and respiratory system.
The Hierarchy of Controls: A Foundational Safety Strategy
Personal Protective Equipment (PPE) is essential, but it is the last line of defense. A robust safety plan always starts with the most effective control measures. Before you even select your gloves, consider this hierarchy.
Caption: The Hierarchy of Controls prioritizes safety measures from most to least effective.
For this compound, this means:
-
Engineering Controls: Always handle this solid compound within a certified chemical fume hood to minimize inhalation exposure.[1][2] Facilities should be equipped with an eyewash fountain and safety shower.[2][6]
-
Administrative Controls: Develop and strictly follow a Standard Operating Procedure (SOP) for this chemical. Wash hands thoroughly after handling.[2][7] Ensure all users are trained on its specific hazards.
Core PPE Requirements: Your Last Line of Defense
When engineering and administrative controls are in place, the following PPE is mandatory for handling this compound.
Eye and Face Protection
Given the risk of serious eye irritation from boronic acid dust and severe eye damage from the acidic component, robust eye protection is non-negotiable.
-
Minimum Requirement: Wear chemical splash-resistant safety glasses or goggles with side protection that conform to standards such as OSHA 29 CFR 1910.133 or EU EN166.[2]
-
Best Practice: When handling larger quantities or if there is a significant risk of splashing, a face shield should be worn in addition to safety goggles.[2][8]
Skin and Body Protection
A lab coat is your primary barrier against incidental contact.
-
Lab Coats: A standard cotton or polyester/cotton blend lab coat is acceptable for handling small quantities of solids. However, when working with solutions or larger amounts where splashes are possible, a chemical-resistant apron over the lab coat is recommended.[9]
-
Clothing: Always wear long pants and closed-toe shoes. Exposed skin is not permitted in the laboratory.
Hand Protection
No single glove material protects against all chemicals. For this compound, which has both organic and acidic characteristics, glove selection is critical. Nitrile gloves are an excellent general-use choice for incidental contact.[9]
| Glove Type | Use Case & Rationale | Limitations |
| Nitrile | Standard Handling: Good for a wide variety of solvents, oils, some acids, and bases. The preferred choice for incidental, non-planned contact.[9] | Can be degraded by certain organic solvents. Always check manufacturer compatibility charts for extended contact. |
| Butyl Rubber | Spill Cleanup/Extended Contact: Recommended for handling highly corrosive acids.[9] Provides superior resistance to ketones and esters. | Poor resistance to gasoline and many hydrocarbon solvents. |
| Latex | Not Recommended: While effective for dilute aqueous solutions, latex offers poor protection against many organic chemicals and can cause allergic reactions.[9] |
Crucial Glove Practice: Always inspect gloves for tears or punctures before use. Remove gloves using the proper technique (without touching the outer surface) to avoid skin contact.[8] Dispose of contaminated gloves as hazardous waste.
Respiratory Protection
Engineering controls (i.e., a fume hood) should be sufficient to keep airborne concentrations low.[2] However, in situations where a fume hood is not available or during a large spill cleanup, respiratory protection may be necessary.
-
Requirement: Use of respirators requires enrollment in your institution's respiratory protection program, including fit testing and training.[9]
-
Selection: A particulate respirator (e.g., N95) may be sufficient for dust, but if vapors are a concern, an air-purifying respirator with appropriate cartridges would be required.[10]
Procedural Discipline: Donning and Doffing PPE
The order in which you put on and take off your PPE is critical to prevent cross-contamination.
Donning (Putting On) Sequence:
-
Lab Coat
-
Respiratory Protection (if required)
-
Eye and Face Protection
-
Gloves (pull cuffs over the sleeves of the lab coat)
Doffing (Taking Off) Sequence:
-
Gloves: Remove first, as they are considered the most contaminated.
-
Lab Coat: Remove by rolling it inside-out to contain contaminants.
-
Eye and Face Protection: Remove by handling the earpieces or strap.
-
Respiratory Protection: Remove last.
-
Hygiene: Wash hands immediately and thoroughly with soap and water.
Emergency Protocol: Immediate Actions for Exposure
Should an accidental exposure occur, rapid response is critical.
-
Skin Contact: Immediately flush the affected skin with running water for at least 15 minutes while removing all contaminated clothing.[4][7] Seek immediate medical attention.[5]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][4] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention from an ophthalmologist.[3]
-
Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. Call a physician.[2][4]
-
Ingestion: Do NOT induce vomiting, as this can cause perforation of the digestive tract.[3][4] Have the victim drink water (two glasses at most).[3] Seek immediate medical attention.
Decontamination and Disposal Plan
Proper disposal is a critical component of the chemical lifecycle, ensuring laboratory and environmental safety.
-
Waste Classification: this compound and any materials contaminated with it (e.g., gloves, weigh paper, pipette tips) must be treated as hazardous chemical waste.[1]
-
Collection: Collect all solid and liquid waste in a clearly labeled, sealed, and appropriate container. Do not mix boronic acid waste with other chemical waste streams unless directed by a qualified professional, as this can lead to dangerous reactions.[11]
-
Disposal Pathway: Contact your institution's Environmental Health & Safety (EHS) department for pickup and disposal at a certified hazardous waste facility.[11]
-
Drain Disposal: Do not dispose of this chemical down the drain. While some simple inorganic acids or boric acid in small, neutralized quantities may be permissible for drain disposal under specific local regulations, this is not appropriate for a specialized organoboron compound.[10][11][12]
By adhering to this guide, you are not just following rules; you are building a culture of safety that protects you, your colleagues, and your research.
References
-
Lab Alley. (n.d.). How To Safely Dispose of Boric Acid. Available at: [Link]
-
Kumar, S. (2022, March 24). Disposal Of Boric Acid. Sciencing. Available at: [Link]
-
Chemtalk. (2022, April 29). Boric acid. Available at: [Link]
-
Ball State University. (n.d.). Disposal of Laboratory Wastes: Requirements for Chemical Disposal to Sinks and Drains. Available at: [Link]
-
Labinsights. (2023, May 8). The Things You Need To Know About Boronic Acids. Available at: [Link]
-
University of Arizona. (2015, July 22). Personal Protective Equipment Selection Guide. Available at: [Link]
-
Šešták, S., et al. (2019). Rapid approach to complex boronic acids. Science Advances, 5(7), eaaw4607. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aksci.com [aksci.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. spectrumchemical.com [spectrumchemical.com]
- 6. fishersci.com [fishersci.com]
- 7. aksci.com [aksci.com]
- 8. file.bldpharm.com [file.bldpharm.com]
- 9. research.arizona.edu [research.arizona.edu]
- 10. sciencing.com [sciencing.com]
- 11. laballey.com [laballey.com]
- 12. bsu.edu [bsu.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
